molecular formula C5H12N2 B084694 4-Aminopiperidine CAS No. 13035-19-3

4-Aminopiperidine

Número de catálogo: B084694
Número CAS: 13035-19-3
Peso molecular: 100.16 g/mol
Clave InChI: BCIIMDOZSUCSEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Aminopiperidine is a versatile chemical scaffold of significant value in medicinal chemistry and drug discovery. Its core structure serves as a key building block in the synthesis of novel compounds targeting a range of therapeutic areas. Research has identified this compound derivatives as potent inhibitors in several disease pathways. For instance, this scaffold has been optimized to create inhibitors of Hepatitis C Virus (HCV) that target the viral assembly stage of the life cycle, acting synergistically with other antiviral agents . In oncology, the scaffold has been utilized in the design of targeted covalent inhibitors for the methyltransferase SMYD3, a protein implicated in colorectal, breast, and other cancers . Furthermore, recent research has successfully incorporated this compound into novel hybrids demonstrating promising activity as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes . The scaffold's utility also extends to other domains, including its role as a key intermediate in the synthesis of CCR5 chemokine receptor antagonists for HIV-1 research . The structural motif of this compound is prized for enabling the exploration of three-dimensional chemical space and for its potential to improve the pharmacokinetic and physicochemical properties of lead candidates during optimization campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIIMDOZSUCSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329842
Record name 4-Aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13035-19-3, 1219803-60-7
Record name 4-Piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13035-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1219803-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1][2] Its rigid piperidine (B6355638) core, coupled with a reactive primary amine, makes it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for property determination, and an exploration of its role as a key intermediate in the development of therapeutic agents.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are foundational to its application in chemical synthesis and drug design. A summary of its key properties is presented below.

Data Presentation: Quantitative Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[3]
Molecular Weight 100.16 g/mol [3]
Melting Point 25 °C[3]
Boiling Point 65 °C at 18 mmHg[3]
Density 0.945 g/mL at 25 °C
pKa (Predicted) 10.37 ± 0.20[3]
Refractive Index (n20/D) 1.4910
Appearance White to light yellow or light orange powder or lump[1][4]
Solubility Soluble in organic solvents like dichloromethane (B109758) and chloroform.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate characterization of chemical compounds. This section outlines protocols for the determination of key properties of this compound and a common synthetic procedure.

Determination of Melting Point (General Protocol)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • A small, powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[5]

  • The capillary tube is attached to a thermometer and placed in a melting point apparatus, typically with a heated oil bath or a metal block.[5][6]

  • The sample is heated slowly and evenly.[5]

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.[5] For a pure compound, this range is typically narrow.

Determination of Boiling Point (General Protocol)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Capillary Tube Method):

  • A small amount of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]

  • The apparatus is heated, and as the liquid heats, air trapped in the capillary tube expands and escapes, forming bubbles.[7]

  • When the liquid's temperature exceeds its boiling point, a continuous stream of bubbles will emerge from the capillary tube.[8]

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[7]

Determination of pKa by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound. For this compound, which has two basic nitrogen atoms, pKa values are critical for understanding its ionization state at physiological pH.

Methodology:

  • Preparation of Solutions: A standard solution of this compound is prepared in water or a suitable buffer. Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) are also prepared.

  • Calibration: The pH meter is calibrated using standard buffer solutions.

  • Titration: The this compound solution is placed in a beaker with a calibrated pH electrode and a stirrer. The titrant (strong acid) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

Synthesis of this compound Derivatives via Reductive Amination

This compound is a common starting material for the synthesis of more complex molecules, often through reactions involving its primary amine. Reductive amination is a widely used method to introduce substituents at the 4-amino position.

General Methodology:

  • Reaction Setup: this compound (or its N-Boc protected form) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloroethane.

  • Addition of Carbonyl Compound: An aldehyde or ketone is added to the solution. The mixture is stirred to form an intermediate imine or enamine.

  • Addition of Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is added to the reaction mixture.

  • Reaction and Workup: The reaction is stirred at room temperature until completion. The reaction is then quenched, typically with an aqueous basic solution like sodium bicarbonate. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified, commonly by column chromatography, to yield the desired substituted this compound derivative.

Role in Drug Discovery and Development

This compound is not typically a pharmacologically active agent itself. Instead, its rigid piperidine scaffold serves as an excellent starting point for the synthesis of a diverse range of therapeutic agents.[1][2] The primary amine at the 4-position and the secondary amine within the piperidine ring provide two points for chemical modification, allowing for the creation of large and diverse chemical libraries.

Derivatives of this compound have shown a wide range of biological activities, including:

  • Antifungal Agents: By incorporating lipophilic side chains, this compound derivatives have been developed as potent antifungal agents that target ergosterol (B1671047) biosynthesis in fungi.[9]

  • Antiviral Agents: The this compound scaffold has been utilized to develop inhibitors of Hepatitis C Virus (HCV) assembly.[10]

  • Cancer Therapeutics: Derivatives have been synthesized as inhibitors of SMO/ERK dual pathways and as modulators of RAS signaling by activating the guanine (B1146940) nucleotide exchange factor SOS1.[][12]

  • N-type Calcium Channel Blockers: Modified this compound structures have been investigated as potential treatments for pain and neuropathic pain.[13]

  • Metabolism by Cytochrome P450s: Many drugs containing the this compound moiety are metabolized by cytochrome P450 enzymes, primarily through N-dealkylation. Understanding these metabolic pathways is crucial for drug design and predicting drug-drug interactions.[14][15]

Visualizations

Experimental Workflow for pKa Determination

experimental_workflow_pka Workflow for pKa Determination by Potentiometric Titration prep Prepare this compound Solution and Titrant cal Calibrate pH Meter prep->cal titrate Titrate with Strong Acid cal->titrate record Record pH after Each Addition titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot Repeat until past equivalence point analyze Determine pKa at Half-Equivalence Point plot->analyze

Caption: Workflow for pKa Determination.

Role of this compound as a Synthetic Scaffold

synthetic_scaffold This compound as a Versatile Synthetic Scaffold cluster_derivatives Bioactive Derivatives scaffold This compound antifungal Antifungal Agents scaffold->antifungal Synthesis antiviral Antiviral Agents (HCV) scaffold->antiviral Synthesis cancer Cancer Therapeutics scaffold->cancer Synthesis cns CNS-Active Agents scaffold->cns Synthesis

Caption: this compound as a Synthetic Scaffold.

Conclusion

This compound is a cornerstone molecule in medicinal chemistry and drug development. Its well-defined physical and chemical properties, combined with its synthetic tractability, have enabled the creation of a multitude of compounds with significant therapeutic potential. This guide has provided a detailed overview of its core characteristics and the experimental methodologies used to determine them, offering a valuable resource for researchers and scientists working with this important chemical entity. The continued exploration of this compound and its derivatives promises to yield novel therapeutic agents for a wide range of diseases.

References

Synthesis of 4-Aminopiperidine Derivatives from Isonipecotate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant therapeutic potential, acting on a variety of targets including G-protein coupled receptors (GPCRs) and kinases. This technical guide provides an in-depth overview of a key synthetic route to this valuable building block, starting from readily available ethyl isonipecotate. Detailed experimental protocols for the core transformations, quantitative data summaries, and visualizations of relevant biological pathways are presented to aid researchers in the design and execution of synthetic strategies targeting novel this compound derivatives.

Core Synthetic Strategy: From Isonipecotate to this compound

The primary synthetic route detailed herein involves a multi-step sequence starting with the protection of the piperidine (B6355638) nitrogen of ethyl isonipecotate, followed by conversion of the ester to a primary amine via a carboxamide intermediate. The key transformations involve either a Curtius or a Hofmann rearrangement to achieve the C-N bond formation at the 4-position. A final deprotection step yields the versatile this compound core, which can be further derivatized.

G start Ethyl Isonipecotate n_protection N-Protection (e.g., Boc Anhydride) start->n_protection protected_ester N-Protected Ethyl Isonipecotate n_protection->protected_ester hydrolysis Ester Hydrolysis protected_ester->hydrolysis amidation Amidation (from ester) protected_ester->amidation protected_acid N-Protected Isonipecotic Acid hydrolysis->protected_acid rearrangement Curtius or Hofmann Rearrangement protected_acid->rearrangement  Curtius protected_amide N-Protected Isonipecotamide amidation->protected_amide protected_amide->rearrangement  Hofmann protected_amine N-Protected this compound rearrangement->protected_amine deprotection Deprotection (e.g., Acidic Conditions) protected_amine->deprotection final_product This compound deprotection->final_product derivatization Derivatization final_product->derivatization final_derivatives This compound Derivatives derivatization->final_derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Step 1: N-Protection of Ethyl Isonipecotate

The initial step involves the protection of the secondary amine of the piperidine ring to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.

Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • Reagents and Materials:

  • Procedure:

    • Dissolve ethyl isonipecotate (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (2.0 eq) to the solution.

    • Cool the reaction mixture to 5°C using an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in ethyl acetate over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by silica (B1680970) gel column chromatography if necessary.

ReactantMolar Eq.Molecular Weight ( g/mol )
Ethyl Isonipecotate1.0157.21
Di-tert-butyl dicarbonate1.1218.25
Triethylamine2.0101.19

Table 1: Reagent quantities for N-Boc protection of ethyl isonipecotate.

Step 2: Conversion to N-Boc-Isonipecotamide

The protected ester is then converted to the corresponding primary amide. This is a crucial step for the subsequent Hofmann rearrangement.

Protocol: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate

  • Reagents and Materials:

  • Procedure:

    • Dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in methanol in a sealed pressure vessel.

    • Add a 7N solution of ammonia in methanol.

    • Heat the mixture at 70-80°C for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product can often be used in the next step without further purification. If necessary, recrystallization or silica gel chromatography can be performed.

ReactantMolar Eq.Molecular Weight ( g/mol )
Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate1.0257.33
Ammonia (in Methanol)Excess17.03

Table 2: Reagent quantities for the amidation reaction.

Step 3a: Hofmann Rearrangement to N-Boc-4-aminopiperidine

The Hofmann rearrangement converts the primary amide to a primary amine with one less carbon atom. This is a direct method to obtain the desired this compound core.

Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate via Hofmann Rearrangement

  • Reagents and Materials:

    • tert-Butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq)

    • Sodium hydroxide (B78521) (NaOH)

    • Bromine (Br₂)

    • Dichloromethane (DCM) or Chloroform

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool it to 0-5°C.

    • Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite (B1234621) in situ.

    • Add a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate in a suitable organic solvent (e.g., DCM) to the hypobromite solution.

    • Stir the reaction mixture at room temperature for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

ReactantMolar Eq.Molecular Weight ( g/mol )
tert-Butyl 4-carbamoylpiperidine-1-carboxylate1.0228.29
Sodium Hydroxide~4.040.00
Bromine~1.1159.81

Table 3: Reagent quantities for the Hofmann rearrangement.

Step 3b: Curtius Rearrangement to N-Boc-4-aminopiperidine

As an alternative to the Hofmann rearrangement, the Curtius rearrangement provides a reliable method for converting a carboxylic acid (derived from the hydrolysis of the ester) to the corresponding amine.

Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate via Curtius Rearrangement

  • Prerequisite: Hydrolysis of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate to 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid using a standard procedure (e.g., LiOH in THF/water).

  • Reagents and Materials:

    • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq)

    • Diphenylphosphoryl azide (B81097) (DPPA) (1.1 eq)

    • Triethylamine (TEA) (1.1 eq)

    • tert-Butanol (B103910) (t-BuOH)

    • Toluene

  • Procedure:

    • To a stirred solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

    • Carefully add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 30 minutes at room temperature.

    • Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.

    • Heat the reaction to reflux (typically 80-110°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.[1]

ReactantMolar Eq.Molecular Weight ( g/mol )
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid1.0229.27
Diphenylphosphoryl azide (DPPA)1.1275.24
Triethylamine1.1101.19
tert-Butanol2.0-3.074.12

Table 4: Reagent quantities for the Curtius rearrangement.

Step 4: Deprotection of N-Boc-4-aminopiperidine

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group to yield this compound.

Protocol: Synthesis of this compound

  • Reagents and Materials:

    • tert-Butyl piperidin-4-ylcarbamate (1.0 eq)

    • Hydrochloric acid (HCl) in 1,4-dioxane (B91453) (4M solution) or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) (if using TFA)

    • Diethyl ether

  • Procedure using HCl in Dioxane:

    • Dissolve tert-butyl piperidin-4-ylcarbamate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Add a 4M solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • The product, this compound dihydrochloride, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Procedure using TFA:

    • Dissolve tert-butyl piperidin-4-ylcarbamate in dichloromethane.

    • Add trifluoroacetic acid (typically 5-10 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting residue is the trifluoroacetate (B77799) salt of this compound, which can be used directly or neutralized to obtain the free base.

ReactantMolar Eq.Molecular Weight ( g/mol )
tert-Butyl piperidin-4-ylcarbamate1.0200.28
HCl (in Dioxane) or TFAExcess36.46 or 114.02

Table 5: Reagents for N-Boc deprotection.

Biological Relevance and Signaling Pathways

This compound derivatives have been identified as potent modulators of various biological targets. Understanding the signaling pathways they interact with is crucial for rational drug design and development.

Inhibition of HIV Entry via CCR5 Antagonism

Certain this compound derivatives act as C-C chemokine receptor type 5 (CCR5) antagonists, which is a key co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, these antagonists induce a conformational change in the receptor, preventing its interaction with the viral envelope glycoprotein (B1211001) gp120. This blockade of the gp120-CCR5 interaction is a critical step in inhibiting viral fusion and entry.[2][3][4]

G cluster_virus HIV-1 cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding fusion Membrane Fusion & Viral Entry CCR5->fusion inhibitor This compound CCR5 Antagonist inhibitor->CCR5 Blocks Interaction

Caption: Mechanism of HIV entry inhibition by CCR5 antagonists.

Modulation of the Hedgehog and ERK Signaling Pathways

The Hedgehog (Hh) and Extracellular signal-regulated kinase (ERK) signaling pathways are critical in cell proliferation, differentiation, and survival. Their dysregulation is implicated in various cancers. Some this compound derivatives have been developed as inhibitors of these pathways.

The Hedgehog pathway is activated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which promote the expression of target genes involved in cell growth. Small molecule inhibitors can target SMO, preventing this cascade.[5][6][7][8]

G Hh Hedgehog Ligand PTCH PTCH Receptor Hh->PTCH SMO SMO Hh->SMO Relieves Inhibition PTCH->SMO Inhibition SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Signal Transduction GLI GLI (Active) SUFU_GLI->GLI nucleus Nucleus GLI->nucleus transcription Target Gene Transcription nucleus->transcription inhibitor This compound SMO Inhibitor inhibitor->SMO

Caption: Inhibition of the Hedgehog signaling pathway by SMO inhibitors.

The ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a cascade of protein kinases that transmits signals from cell surface receptors to DNA in the nucleus. This pathway is often hyperactivated in cancer. Small molecule inhibitors can target key kinases in this pathway, such as MEK or ERK, to block downstream signaling and inhibit cell proliferation.[9][10][11][][13]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus proliferation Cell Proliferation, Survival, etc. nucleus->proliferation inhibitor This compound ERK Inhibitor inhibitor->ERK

Caption: Inhibition of the ERK signaling pathway by small molecules.

This guide provides a foundational framework for the synthesis and understanding of this compound derivatives. The detailed protocols and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Aminopiperidine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystallographic analysis of 4-aminopiperidine salts, crucial scaffolds in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This document outlines the experimental methodologies, presents key structural parameters, and visualizes the analytical workflow, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of Crystal Structure in Drug Development

The spatial arrangement of atoms and molecules within a crystal lattice dictates many of the bulk properties of a pharmaceutical solid. For this compound salts, which are prevalent in a variety of therapeutic agents, a thorough understanding of their crystal structures can inform:

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug substance is critical, as each polymorph can exhibit unique solubility, stability, and melting points.

  • Hygroscopicity: The propensity of a compound to absorb atmospheric moisture can be rationalized and potentially mitigated by analyzing its hydrogen bonding networks and crystal packing.

  • Mechanical Properties: The hardness, tabletability, and flowability of a powder are all influenced by the underlying crystal structure.

  • Structure-Based Drug Design: Precise knowledge of the conformation of the 4-aminopiperidinium cation and its interactions with counter-ions provides valuable insights for the design of next-generation therapeutics with improved efficacy and safety profiles.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the atomic-resolution structure of a crystalline material is single-crystal X-ray diffraction (SCXRD). The following protocol outlines the key steps involved in the structure determination of this compound salts.

2.1. Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis. Common methods for growing crystals of this compound salts include:

  • Slow Evaporation: A saturated solution of the salt in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the salt is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the salt is less soluble). Slow diffusion of the precipitant vapor into the salt solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

2.2. Data Collection

Once a suitable crystal is selected and mounted on the diffractometer, X-ray diffraction data are collected.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

  • Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A modern area-detector diffractometer is used to collect a series of diffraction images (frames) as the crystal is rotated through a range of angles.

  • Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled to produce a unique set of structure factor amplitudes.

2.3. Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data.

  • Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the final model is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation: Crystallographic Parameters of a Representative 4-Aminopiperidinium Salt

Parameter4-Aminopiperidinium Chloride (Illustrative Example)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)818.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.25
R-factor < 0.05

Table 1: Illustrative Crystallographic Data for 4-Aminopiperidinium Chloride.

3.1. Conformational Analysis and Hydrogen Bonding

In the solid state, the 4-aminopiperidinium cation typically adopts a chair conformation. The orientation of the amino group (axial vs. equatorial) is a key conformational feature that can be influenced by the nature of the counter-ion and the hydrogen bonding network.

Hydrogen bonds play a critical role in stabilizing the crystal structures of this compound salts. The ammonium (B1175870) and amino groups of the cation act as hydrogen bond donors, while the counter-ion (e.g., chloride, bromide, carboxylate) acts as a hydrogen bond acceptor. The geometry of these hydrogen bonds (bond lengths and angles) provides valuable information about the strength and nature of the intermolecular interactions.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(1)-H···Cl0.922.253.15165
N(4)-H···Cl0.902.303.18160

Table 2: Illustrative Hydrogen Bond Geometry for 4-Aminopiperidinium Chloride.

Visualizations: Workflows and Relationships

4.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a this compound salt using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of this compound Salt purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Scaling xray_diffraction->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution model_building Model Building & Refinement structure_solution->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow for Single-Crystal X-ray Diffraction.

4.2. Logical Relationship of Structural Analysis to Drug Development

The insights gained from crystal structure analysis directly impact various stages of the drug development pipeline.

drug_development_relationship cluster_properties Physicochemical Properties cluster_design Drug Design & Optimization crystal_structure Crystal Structure Analysis (Polymorphism, Conformation, Interactions) solubility Solubility crystal_structure->solubility influences stability Stability & Hygroscopicity crystal_structure->stability determines formulation Formulation & Manufacturing crystal_structure->formulation impacts sar Structure-Activity Relationship (SAR) crystal_structure->sar informs lead_optimization Lead Optimization sar->lead_optimization

Impact of Crystal Structure on Drug Development.

Conclusion

The crystal structure analysis of this compound salts is an indispensable tool in modern drug discovery and development. By providing a detailed picture of the solid-state architecture, this technique enables the rational design of molecules with optimized properties and facilitates the development of robust and reliable pharmaceutical products. The methodologies and data presented in this guide offer a foundational understanding for researchers working with this important class of compounds.

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of the Primary Amino Group in 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine is a cornerstone building block in medicinal chemistry and drug development, prized for its versatile reactivity and its prevalence in a multitude of bioactive molecules.[1][2][3][4] This guide provides a comprehensive technical overview of the reactivity of the primary amino group at the C4 position, a key functional handle for molecular elaboration. Understanding the chemoselectivity and reactivity of this group is paramount for the efficient design and synthesis of novel therapeutics. This document details the fundamental aspects of its reactivity, including acylation, alkylation, arylation, and reductive amination, supported by experimental protocols and quantitative data to aid in reaction design and optimization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₅H₁₂N₂[5]
Molecular Weight 100.16 g/mol [5]
pKa (predicted) 10.37 ± 0.20[5]
Melting Point 25 °C[5]
Boiling Point 65 °C (18 mmHg)[5]
Density 0.945 g/mL at 25 °C[5]

Reactivity of the Primary Amino Group

The primary amino group of this compound is a potent nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity can be modulated and controlled through the use of protecting groups on the piperidine (B6355638) nitrogen, enabling selective functionalization.

Acylation

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form stable amide bonds. This reaction is fundamental in the synthesis of a wide array of pharmaceutical compounds.[6][7][8] To achieve regioselective acylation at the primary amine, it is often necessary to first protect the more nucleophilic secondary amine of the piperidine ring.

Experimental Protocol: Acylation of N-Boc-4-aminopiperidine with an Acid Chloride

This protocol describes the acylation of the primary amino group of commercially available N-Boc-4-aminopiperidine.

  • Materials:

    • N-Boc-4-aminopiperidine

    • Acyl chloride (e.g., benzoyl chloride)

    • Triethylamine (B128534) (or other non-nucleophilic base)

    • Dichloromethane (DCM) or other aprotic solvent

  • Procedure:

    • Dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-acylated product.

Logical Workflow for Selective Acylation:

acylation_workflow cluster_protection Protection of Piperidine Nitrogen cluster_acylation Acylation of Primary Amine cluster_deprotection Deprotection (Optional) This compound This compound N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine This compound->N-Boc-4-aminopiperidine Boc₂O, Base N-acylated_product N-acylated_product N-Boc-4-aminopiperidine->N-acylated_product RCOCl, Base Final_Product Final_Product N-acylated_product->Final_Product TFA or HCl reductive_amination reactant1 N-Boc-4-aminopiperidine intermediate Imine/Iminium ion reactant1->intermediate + reactant2 Aldehyde/Ketone reactant2->intermediate product N-Alkyl-N-Boc-4-aminopiperidine intermediate->product [H] (e.g., NaBH(OAc)₃) buchwald_hartwig_cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R₂NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex -HX, Base Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-NR₂

References

The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a diverse array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and the capacity for stereospecific substitutions, allow it to serve as a versatile building block in the design of therapeutic agents targeting a wide range of physiological pathways. This technical guide provides a comprehensive overview of the this compound scaffold, encompassing its synthesis, key biological activities, and its role in the development of clinically relevant drugs.

Synthetic Strategies

The synthesis of this compound derivatives is a well-established area of organic chemistry, with numerous methodologies developed to introduce a variety of substituents onto the piperidine (B6355638) ring and the amino group. A common and efficient approach involves the reductive amination of N-protected 4-piperidones.

A general synthetic workflow is outlined below:

G start N-Protected-4-piperidone reductive_amination Reductive Amination start->reductive_amination amine Primary or Secondary Amine (R1R2NH) amine->reductive_amination reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->reductive_amination protected_product N-Protected-4-aminopiperidine Derivative reductive_amination->protected_product deprotection Deprotection protected_product->deprotection final_product This compound Derivative deprotection->final_product diversification Further Functionalization (e.g., acylation, alkylation) final_product->diversification final_analogs Diverse Analogs diversification->final_analogs G agonist This compound Opioid Agonist mor Mu-Opioid Receptor (MOR) agonist->mor Binds g_protein Gi/o Protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channel Modulation g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channels->analgesia G cluster_cell Host Cell hiv HIV-1 gp120 cd4 CD4 Receptor hiv->cd4 1. Binds ccr5 CCR5 Co-receptor hiv->ccr5 3. Binds cd4->ccr5 2. Conformational Change fusion Membrane Fusion ccr5->fusion cell_membrane Host Cell Membrane entry Viral Entry fusion->entry antagonist This compound CCR5 Antagonist antagonist->ccr5 Blocks G cluster_presynaptic ap Action Potential ntcc N-type Ca2+ Channel ap->ntcc Opens presynaptic Presynaptic Terminal ca_influx Ca2+ Influx ntcc->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion nt_release Neurotransmitter Release vesicle_fusion->nt_release blocker This compound N-type Ca2+ Channel Blocker blocker->ntcc Blocks

Spectroscopic Data of 4-Aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-aminopiperidine, a crucial building block in medicinal chemistry. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityAssignment
~3.1 - 3.2mEquatorial H at C2, C6
~2.6 - 2.7mAxial H at C2, C6
~2.9 - 3.0mH at C4
~1.8 - 1.9mEquatorial H at C3, C5
~1.3 - 1.4mAxial H at C3, C5
~1.5 (broad)sNH, NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the amine proton signals is due to chemical exchange and quadrupole effects.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~49C4
~46C2, C6
~35C3, C5

Note: Carbon assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H stretching (primary amine and secondary amine)
2940 - 2850StrongC-H stretching (aliphatic)
1590MediumN-H bending (primary amine)
1450MediumC-H bending
1130MediumC-N stretching
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
100Moderate[M]⁺ (Molecular Ion)
83High[M - NH₃]⁺
56High[C₃H₆N]⁺
43High[C₂H₅N]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution if any particulate matter is present to avoid compromising the spectral quality.[2][3]

  • Instrument Parameters:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to simplify the spectrum and improve signal-to-noise.

    • Typical spectral widths are -2 to 12 ppm for ¹H and 0 to 220 ppm for ¹³C.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 for ¹H and 128 or more for ¹³C).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation:

    • Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of neat this compound directly onto the ATR crystal, ensuring good contact.

  • Instrument Parameters:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • A typical resolution is 4 cm⁻¹, and 16-32 scans are usually co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (MS)

Electron Ionization (EI) - MS

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.[4]

    • For direct infusion, further dilute the sample to the low µg/mL to ng/mL range.

  • Instrument Parameters:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

    • Use a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200 amu.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, which is consistent with the molecular weight of this compound (100.16 g/mol ).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR/MS Neat Neat Sample (IR) Sample->Neat IR NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FTIR Spectrometer Neat->IR NMR_Process Fourier Transform, Phasing, Baseline Correction NMR->NMR_Process IR_Process Background Subtraction, Baseline Correction IR->IR_Process MS_Process Spectrum Averaging, Peak Identification MS->MS_Process Interpretation Structural Elucidation & Data Interpretation NMR_Process->Interpretation IR_Process->Interpretation MS_Process->Interpretation

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the cited resources and their instrument-specific manuals for further details and advanced analytical techniques.

References

A Technical Guide to the Commercial Availability and Purity of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopiperidine is a pivotal heterocyclic building block in the synthesis of a multitude of pharmaceutical compounds, including kinase inhibitors and antimalarial agents. Its structural integrity and purity are paramount to the successful development of safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, details on its purity specifications, and robust analytical methodologies for its quality assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to source and qualify this compound for their research and development endeavors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with options for bulk and custom synthesis available upon request. When sourcing this reagent, it is crucial to consider not only the purity but also the available quantities and lead times to ensure a seamless supply chain for your research or manufacturing processes.

Below is a summary of representative commercial sources for this compound. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

Supplier Product Number Purity Available Quantities
Sigma-Aldrich 561479Not Specified5 g, 25 g[1][2]
Thermo Scientific AC13701005095%5 g, 25 g[3][4]
TCI America A1591>96.0% (GC)5 mL, 25 mL[5]
Chem-Impex 43482≥ 96% (GC)5 mL, 25 mL[6]
Santa Cruz Biotechnology sc-239121Not SpecifiedContact for details[7]
Global Chemie Not Specified98%Contact for details[8][9]

Purity and Common Impurities

The purity of commercially available this compound is typically high, often exceeding 95% as determined by Gas Chromatography (GC).[3][5][6] However, the presence of impurities can significantly impact the outcome of chemical reactions and the pharmacological profile of the resulting compounds. A thorough understanding and control of the impurity profile are therefore critical.

Purity Specifications

The following table summarizes the typical purity specifications for this compound from various suppliers. It is important to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

Supplier Purity Specification Analytical Method
TCI America >96.0%GC[5][10]
Chem-Impex ≥ 96%GC[6]
Thermo Scientific 95%Not Specified[3][4]
Global Chemie 98%Not Specified[8][9]
Potential Impurities

Based on common synthetic routes for this compound, which often involve the reduction of a corresponding pyridine (B92270) derivative or the amination of a piperidone, potential impurities may include:

  • Starting Materials: Unreacted 4-chloropyridine, 4-hydroxypyridine, or piperidone derivatives.

  • Byproducts of Reduction: Incompletely reduced intermediates.

  • Solvents: Residual solvents from the synthesis and purification processes, such as dichloromethane (B109758), methanol, or ethanol.

  • Related Aminopyridines: Isomeric aminopyridines could be present as process-related impurities.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) for Purity Assay and Volatile Impurities

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for determining the purity of this compound and quantifying volatile impurities.

Instrumentation:

  • GC system equipped with an FID.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Reverse-Phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of non-volatile impurities, particularly starting materials and byproducts.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and identifying potential organic impurities.

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

Experimental Protocol:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

  • Expected ¹H NMR Peaks (CDCl₃, approximate chemical shifts):

    • δ 2.9-3.1 (m, 2H)

    • δ 2.5-2.7 (m, 2H)

    • δ 1.7-1.9 (m, 2H)

    • δ 1.3-1.5 (m, 2H)

    • δ 1.2 (br s, 3H, NH and NH₂)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in Appropriate Solvents Sample->Dissolution GC_Analysis GC-FID Analysis (Purity & Volatiles) Dissolution->GC_Analysis HPLC_Analysis RP-HPLC-UV Analysis (Non-Volatile Impurities) Dissolution->HPLC_Analysis NMR_Analysis ¹H NMR Analysis (Structural Confirmation) Dissolution->NMR_Analysis Data_Integration Integrate Peaks & Analyze Spectra GC_Analysis->Data_Integration HPLC_Analysis->Data_Integration NMR_Analysis->Data_Integration Purity_Calculation Calculate Purity & Quantify Impurities Data_Integration->Purity_Calculation CoA Generate Certificate of Analysis (CoA) Purity_Calculation->CoA

Caption: Workflow for the Purity Analysis of this compound.

Conclusion

The commercial availability of high-purity this compound is essential for the advancement of pharmaceutical research and development. This guide has provided a detailed overview of its procurement, typical purity specifications, and robust analytical methods for quality control. By implementing the described experimental protocols, researchers can confidently assess the quality of their this compound, ensuring the reliability and reproducibility of their scientific findings. A thorough understanding of potential impurities and the application of orthogonal analytical techniques are critical for mitigating risks associated with reagent quality in the drug discovery and development pipeline.

References

Navigating the Nuances of 4-Aminopiperidine: A Technical Guide to its Hygroscopic Nature and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Hygroscopic Properties and Optimal Storage of 4-Aminopiperidine.

Core Abstract: this compound, a pivotal building block in medicinal chemistry and pharmaceutical development, exhibits a notable hygroscopic nature that necessitates meticulous handling and storage protocols to maintain its chemical integrity and ensure experimental reproducibility. This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound, outlines detailed storage recommendations, and presents standardized experimental methodologies for assessing its moisture sensitivity. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective management of this versatile compound.

Introduction to this compound and its Hygroscopic Profile

This compound is a cyclic amine that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors and antimalarials. Its utility is, however, intrinsically linked to its purity and stability, both of which can be compromised by its propensity to absorb moisture from the atmosphere. This hygroscopic nature, common to many amines, can lead to changes in physical state, such as clumping, and may catalyze chemical degradation, thereby impacting its reactivity and efficacy in downstream applications. Understanding and controlling the interaction of this compound with environmental moisture is paramount for its successful application in research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Appearance Off-white to yellow powder or solid
Hygroscopicity Hygroscopic
Storage Temperature 2-8°C

Recommended Storage and Handling Conditions

The hygroscopic and reactive nature of this compound mandates stringent storage and handling procedures to prevent moisture uptake and degradation.

3.1. Storage Conditions:

  • Container: Store in a tightly sealed, airtight container. Containers with high-density polyethylene (B3416737) (HDPE) or glass construction are recommended.[1]

  • Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon, to displace moist air.

  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[2]

  • Environment: Avoid storage in areas with high humidity. The use of desiccants within a secondary containment, such as a desiccator cabinet, is a robust preventative measure.

3.2. Handling Procedures:

  • Minimize Exposure: Limit the exposure of the compound to the ambient atmosphere. Weighing and aliquoting should be performed as quickly as possible.

  • Inert Atmosphere Handling: For highly sensitive applications, handling in a glove box or glove bag under an inert atmosphere is the best practice.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

The following diagram illustrates a recommended workflow for handling hygroscopic compounds like this compound.

G start Start: Retrieve this compound from Storage storage_check Is the storage area dry and cool? start->storage_check storage_check->start No, correct conditions handling_env Prepare Handling Environment (e.g., fume hood, glove box) storage_check->handling_env Yes weighing Quickly weigh the required amount handling_env->weighing reseal Immediately and tightly reseal the container weighing->reseal dissolution Proceed with experimental use (e.g., dissolution) weighing->dissolution return_storage Return container to proper storage conditions reseal->return_storage end End return_storage->end dissolution->end

A streamlined workflow for handling hygroscopic this compound.

Experimental Protocol for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, Dynamic Vapor Sorption (DVS) is a highly effective and recommended technique.[1][][4][5] DVS measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[1][5]

4.1. Objective: To determine the moisture sorption and desorption isotherm of this compound and classify its hygroscopicity.

4.2. Materials and Equipment:

  • This compound sample

  • Dynamic Vapor Sorption (DVS) analyzer

  • Microbalance (integrated into the DVS system)

  • Nitrogen gas supply (for drying)

  • Deionized water (for humidity generation)

4.3. Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-15 mg) onto the DVS sample pan.

  • Initial Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

  • Sorption Phase: Sequentially increase the relative humidity in the sample chamber in predetermined steps (e.g., from 0% to 90% RH in 10% increments). At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold. The mass at each RH level is continuously recorded.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the hygroscopicity of the material.

The logical flow for determining and acting upon the hygroscopicity of a compound is depicted in the diagram below.

G start Start: New batch of This compound hygro_test Perform Hygroscopicity Test (e.g., DVS) start->hygro_test classify Classify Hygroscopicity (Non, Slightly, Moderately, Very) hygro_test->classify non_hygro Standard Storage (Tightly sealed container) classify->non_hygro Non-hygroscopic slightly_hygro Enhanced Storage (Tightly sealed, with desiccant) classify->slightly_hygro Slightly hygroscopic mod_very_hygro Stringent Storage (Inert atmosphere, desiccator) classify->mod_very_hygro Moderately to Very hygroscopic end End: Implement Storage Protocol non_hygro->end slightly_hygro->end mod_very_hygro->end

Decision-making process for storage based on hygroscopicity classification.

Impact of Moisture on Stability

The absorption of water by this compound can have several detrimental effects on its stability:

  • Hydrolysis: While this compound itself is not directly hydrolyzed, absorbed moisture can facilitate reactions with other components or impurities, or catalyze degradation pathways.

  • Formation of Hydrates: The compound may form hydrates, which are crystalline solids containing water molecules. This alters the molecular weight and can affect solubility and bioavailability in drug development.

  • Chemical Degradation: Amines are susceptible to oxidative degradation, and the presence of water can accelerate these processes.[6] This can lead to the formation of impurities, reducing the overall purity and potentially altering the pharmacological profile of any synthesized derivatives.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be managed to ensure its quality and reliability in scientific applications. By adhering to the stringent storage and handling conditions outlined in this guide, and by employing quantitative methods such as Dynamic Vapor Sorption to characterize its moisture sensitivity, researchers can mitigate the risks associated with its hygroscopicity. A proactive approach to managing this property will ultimately contribute to the integrity and success of research and development endeavors that utilize this important chemical entity.

References

The Emergence of 4-Aminopiperidine: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopiperidine scaffold has solidified its position as a "privileged" motif in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules. Its unique structural and physicochemical properties, including a basic nitrogen atom and a conformationally flexible six-membered ring, allow for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the discovery and development of this compound-based compounds across several key therapeutic areas. It details the quantitative biological data, experimental methodologies, and underlying signaling pathways that underscore the significance of this remarkable scaffold.

Antifungal Agents: Targeting Ergosterol (B1671047) Biosynthesis

The this compound core has been successfully exploited to develop novel antifungal agents that interfere with the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis. These compounds have demonstrated potent activity against a broad spectrum of clinically relevant fungal pathogens.

Quantitative Antifungal Activity

The minimum inhibitory concentrations (MICs) of representative this compound derivatives against various fungal species are summarized below.

Compound IDFungal SpeciesMIC (µg/mL)Reference
2b Candida albicans1-4[1]
Aspergillus fumigatus1-8[1]
Yarrowia lipolytica1-2[1]
3b Candida albicans1-4[1]
Aspergillus fumigatus1-8[1]
Yarrowia lipolytica1-2[1]
Amorolfine Candida albicans1-4[1]
(Reference)Aspergillus fumigatus4-16[1]
Yarrowia lipolytica1-2[1]
Voriconazole Candida albicans≤0.03-0.5[1]
(Reference)Aspergillus fumigatus0.25-1[1]
Yarrowia lipolytica0.25[1]
Experimental Protocols

Synthesis of this compound Derivatives (General Procedure): A general method for the synthesis of this compound-based antifungal agents involves the reductive amination of N-substituted 4-piperidones with primary amines.

  • To a solution of the N-substituted 4-piperidone (B1582916) (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or dichloroethane), the desired primary amine (1.1 eq) is added.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • A reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Antifungal Susceptibility Testing (Broth Microdilution Method): The antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Fungal isolates are cultured on an appropriate agar (B569324) medium. A standardized inoculum suspension is prepared and adjusted to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Each well is inoculated with the fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[2][3][4][5][6]

Signaling Pathway

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 Demethylation zymosterol Zymosterol erg2 Sterol C8-isomerase (ERG2) zymosterol->erg2 Isomerization ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane inhibitor This compound Derivatives erg24 Sterol C14-reductase (ERG24) inhibitor->erg24 Inhibition inhibitor->erg2 Inhibition erg11->zymosterol erg2->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

N-type Calcium Channel Blockers: A Novel Approach to Pain Management

Derivatives of this compound have been identified as potent and selective blockers of N-type (Cav2.2) voltage-gated calcium channels. These channels play a crucial role in nociceptive signaling, making them an attractive target for the development of novel analgesics.

Quantitative N-type Calcium Channel Blocking Activity

The inhibitory potency of this compound derivatives on N-type calcium channels is typically evaluated using electrophysiological techniques.

Compound IDAssayIC₅₀ (µM)Reference
C101 N-type Ca²⁺ channels expressed in Xenopus oocytes2.2[7]
Compound 3 N-type Ca²⁺ channels in PC12 cellsNot specified[8]
Compound 18 N-type Ca²⁺ channels in PC12 cellsNot specified[8]
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology: The activity of this compound derivatives on N-type calcium channels can be assessed using the whole-cell patch-clamp technique on cells expressing the channel.

  • Cells stably or transiently expressing the Cav2.2 channel are cultured on glass coverslips.

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.

  • A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

  • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

  • N-type calcium currents are elicited by depolarizing voltage steps.

  • The test compound is applied to the cell via a perfusion system at various concentrations.

  • The inhibition of the calcium current is measured, and the IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathway

N_type_Calcium_Channel_Blockade nociceptive_stimulus Nociceptive Stimulus primary_afferent Primary Afferent Neuron nociceptive_stimulus->primary_afferent action_potential Action Potential Propagation primary_afferent->action_potential presynaptic_terminal Presynaptic Terminal action_potential->presynaptic_terminal n_type_channel N-type Ca²⁺ Channel (Caᵥ2.2) presynaptic_terminal->n_type_channel Depolarization ca_influx Ca²⁺ Influx n_type_channel->ca_influx vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) vesicle_fusion->neurotransmitter_release postsynaptic_neuron Postsynaptic Neuron (Dorsal Horn) neurotransmitter_release->postsynaptic_neuron pain_signal Pain Signal Transmission to Brain postsynaptic_neuron->pain_signal inhibitor This compound Derivatives inhibitor->n_type_channel Blockade HCV_Assembly_Inhibition cluster_er Endoplasmic Reticulum (ER) replication_complex HCV Replication Complex (on membranous web) viral_rna Viral RNA replication_complex->viral_rna viral_proteins Viral Structural Proteins (Core, E1, E2) nucleocapsid_assembly Nucleocapsid Assembly viral_proteins->nucleocapsid_assembly viral_rna->nucleocapsid_assembly lipid_droplet Lipid Droplet lipid_droplet->nucleocapsid_assembly budding Budding into ER Lumen nucleocapsid_assembly->budding virion_maturation Virion Maturation (in secretory pathway) budding->virion_maturation virion_release Virion Release virion_maturation->virion_release inhibitor This compound Derivatives inhibitor->nucleocapsid_assembly Inhibition HIV_Entry_Inhibition cluster_hiv HIV-1 Virion cluster_cell Host T-cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 Initial Binding ccr5 CCR5 Co-receptor gp120->ccr5 Co-receptor Binding gp41 gp41 binding gp120 binds to CD4 cd4->binding coreceptor_binding gp120 binds to CCR5 ccr5->coreceptor_binding conformational_change Conformational Change in gp120 binding->conformational_change conformational_change->gp120 fusion gp41-mediated Membrane Fusion coreceptor_binding->fusion viral_entry Viral Entry fusion->viral_entry inhibitor This compound CCR5 Antagonist inhibitor->ccr5 Blockade DPP4_Inhibition_Pathway food_intake Food Intake gut Gut L-cells food_intake->gut glp1_secretion GLP-1 Secretion gut->glp1_secretion active_glp1 Active GLP-1 glp1_secretion->active_glp1 dpp4 DPP-4 Enzyme active_glp1->dpp4 Inactivation pancreas Pancreatic β-cells active_glp1->pancreas inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 insulin_secretion ↑ Insulin Secretion pancreas->insulin_secretion glucagon_secretion ↓ Glucagon Secretion (from α-cells) pancreas->glucagon_secretion glucose_uptake ↑ Glucose Uptake by Tissues insulin_secretion->glucose_uptake blood_glucose ↓ Blood Glucose glucose_uptake->blood_glucose inhibitor This compound DPP-4 Inhibitor inhibitor->dpp4 Inhibition glucagon_secretion->blood_glucose Cognition_Enhancement_Workflow compound_admin Administration of This compound Derivative training Passive Avoidance Training (Association of dark compartment with aversive stimulus) compound_admin->training memory_consolidation Memory Consolidation (24-hour interval) training->memory_consolidation testing Passive Avoidance Testing (Measurement of latency to enter dark compartment) memory_consolidation->testing increased_latency Increased Step-Through Latency testing->increased_latency enhanced_memory Indication of Enhanced Learning and Memory increased_latency->enhanced_memory

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-aminopiperidine, a pivotal building block in medicinal chemistry and pharmaceutical development. Understanding the acidity (pKa) and solubility profile of this molecule is fundamental for its application in synthesis, formulation, and biological systems. This document outlines its key parameters, details the experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological environments.

Table 1: pKa Value of this compound
ParameterValueMethod
pKa10.37 ± 0.20Predicted

Note: This value is a predicted parameter and should be confirmed by experimental determination for critical applications.[1][2]

Table 2: Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility can be inferred from its chemical structure—a polar heterocyclic amine—and the known solubility of similar compounds like piperidine.[3] The expected solubility is summarized below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh / MiscibleThe amine groups can form strong hydrogen bonds with protic solvents.[3][4]
Polar Aprotic Chloroform, DichloromethaneSolubleThe polar nature of the molecule allows for dipole-dipole interactions. The N-Boc protected analog is known to be soluble in chloroform.[5]
Ethers Diethyl ether, Tetrahydrofuran (THF)SolublePiperidine, the parent heterocycle, is soluble in ethers.[3]
Non-polar Hexane, TolueneLimited / LowThe significant polarity of this compound limits its interaction with non-polar solvents.[3]

Workflow for Physicochemical Characterization

The determination of pKa and solubility is a foundational step in the characterization of any chemical entity intended for drug development. The logical flow for these experimental determinations is outlined below.

G Diagram 1: General Workflow for Physicochemical Characterization cluster_solubility Solubility Determination pka_prep Sample Preparation (Known Concentration) pka_method Select Method (e.g., Potentiometric Titration) pka_prep->pka_method sol_prep Prepare Saturated Solution (Excess Solute in Solvent) pka_titration Perform Titration (Add Titrant, Measure pH) pka_method->pka_titration pka_data Generate Titration Curve (pH vs. Titrant Volume) pka_titration->pka_data pka_result Calculate pKa (Half-Equivalence Point) pka_data->pka_result report Final Physicochemical Profile pka_result->report sol_method Select Method (e.g., Shake-Flask) sol_prep->sol_method sol_equilibrate Equilibrate at Constant Temp. (e.g., 24-48h) sol_method->sol_equilibrate sol_separate Separate Phases (Centrifugation/Filtration) sol_equilibrate->sol_separate sol_quantify Quantify Solute in Supernatant (e.g., HPLC, UV-Vis) sol_separate->sol_quantify sol_result Calculate Solubility (e.g., mg/mL) sol_quantify->sol_result sol_result->report start This compound Sample

Diagram 1: General Workflow for Physicochemical Characterization

Experimental Protocols

Detailed and robust experimental design is crucial for obtaining accurate and reproducible data. The following sections describe standard methodologies for pKa and solubility determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination, involving the gradual addition of a titrant to a sample solution while monitoring the pH.[6][7]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Stir plate and magnetic stir bar

  • Burette (Class A)

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Data Acquisition: Begin stirring the solution at a constant, gentle rate. Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[6]

  • Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is the pH value at the half-equivalence point (i.e., the pH at which half of the volume of titrant required to reach the equivalence point has been added).[6][7] This corresponds to the point where the concentrations of the protonated amine (R-NH₃⁺) and the free amine (R-NH₂) are equal.

Determination of Solubility by Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Objective: To determine the solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, chloroform, hexane)

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC with UV detection.

    • A calibration curve prepared with known concentrations of this compound is used for this quantification.

  • Data Analysis: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The resulting value, typically expressed in mg/mL or mol/L, is the solubility of this compound in that solvent at the specified temperature.

References

Methodological & Application

Application Note & Protocol: Regioselective Boc Protection of the 4-Amino Group of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the regioselective protection of the primary amino group of 4-aminopiperidine using a tert-butoxycarbonyl (Boc) group. Direct protection is challenging due to the comparable or greater nucleophilicity of the endocyclic secondary amine. To overcome this, a robust three-step synthetic strategy is employed: 1) protection of the piperidine (B6355638) nitrogen with a benzyl (B1604629) group, 2) subsequent Boc protection of the exocyclic primary amine, and 3) final debenzylation via catalytic hydrogenation to yield the desired product, tert-butyl (piperidin-4-yl)carbamate. This intermediate is a valuable building block in medicinal chemistry and drug discovery.[1]

Overall Reaction Scheme

The multi-step synthesis ensures the selective protection of the C4-amino group.

Caption: Three-step synthesis for selective Boc protection of this compound.

Part 1: Synthesis of 1-Benzyl-4-aminopiperidine

This step protects the more nucleophilic secondary amine of the piperidine ring. An alternative to direct benzylation of this compound is the reductive amination of 1-benzyl-4-piperidone, which is a common and effective method.[2]

Experimental Protocol
  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous methanol (B129727) in a round-bottom flask, add ammonium (B1175870) acetate (B1210297) (10 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Cool the flask to 0 °C in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 1 M aqueous NaOH to the residue until the pH is >12.

  • Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-benzyl-4-aminopiperidine can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Quantitative Data
ReagentM.W. ( g/mol )AmountMolesEquivalents
1-Benzyl-4-piperidone189.26e.g., 10.0 g52.8 mmol1.0
Ammonium Acetate77.0840.7 g528 mmol10.0
Sodium Cyanoborohydride62.845.0 g79.2 mmol1.5
Product M.W. ( g/mol ) Theoretical Yield
1-Benzyl-4-aminopiperidine190.2810.0 g

Part 2: Synthesis of tert-Butyl (1-Benzylpiperidin-4-yl)carbamate

With the piperidine nitrogen protected, the primary amino group at the C-4 position can be selectively acylated with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Experimental Protocol
  • Reaction Setup: Dissolve 1-benzyl-4-aminopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and add triethylamine (B128534) (TEA, 1.5 eq).

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, tert-butyl (1-benzylpiperidin-4-yl)carbamate, can be purified by recrystallization or flash column chromatography.

Quantitative Data
ReagentM.W. ( g/mol )AmountMolesEquivalents
1-Benzyl-4-aminopiperidine190.28e.g., 10.0 g52.6 mmol1.0
Di-tert-butyl dicarbonate218.2512.6 g57.8 mmol1.1
Triethylamine101.197.98 g (11.0 mL)78.9 mmol1.5
Product M.W. ( g/mol ) Theoretical Yield
tert-Butyl (1-benzylpiperidin-4-yl)carbamate290.4015.3 g

Part 3: Synthesis of tert-Butyl (Piperidin-4-yl)carbamate

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation, which leaves the acid-labile Boc group intact.[3]

Experimental Protocol
  • Reaction Setup: Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (1.0 eq) in methanol in a flask suitable for hydrogenation.[4]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution.[4]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (balloon or pressurized vessel, typically 1-3 atm).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.[4] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Once the reaction is complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[4] Wash the pad with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the final product, tert-butyl (piperidin-4-yl)carbamate, which is often a solid.[4]

  • Purification: The product is typically of high purity and may not require further purification. If necessary, it can be recrystallized.

Quantitative Data
ReagentM.W. ( g/mol )AmountMolesEquivalents
tert-Butyl (1-benzylpiperidin-4-yl)carbamate290.40e.g., 15.0 g51.6 mmol1.0
10% Palladium on CarbonN/A0.75 - 1.5 gN/ACatalyst
Hydrogen (H₂)2.02ExcessExcessReagent
Product M.W. ( g/mol ) Theoretical Yield Reported Yield
tert-Butyl (piperidin-4-yl)carbamate200.2810.3 g~99%

Experimental Workflow

Workflow cluster_1 Part 1: N-Benzylation cluster_2 Part 2: Boc Protection cluster_3 Part 3: Debenzylation start Start s1_setup Dissolve 1-benzyl-4-piperidone and NH₄OAc in MeOH start->s1_setup s1_reductant Add NaBH₃CN at 0 °C s1_setup->s1_reductant s1_react Stir at RT for 24h s1_reductant->s1_react s1_workup Concentrate, basify with NaOH, and extract with DCM s1_react->s1_workup s1_purify Dry, concentrate, and purify (distillation/chromatography) s1_workup->s1_purify s2_setup Dissolve intermediate 1 and TEA in DCM s1_purify->s2_setup Intermediate 1: 1-Benzyl-4-aminopiperidine s2_boc Add Boc₂O at 0 °C s2_setup->s2_boc s2_react Stir at RT for 12-16h s2_boc->s2_react s2_workup Aqueous workup (HCl, NaHCO₃) s2_react->s2_workup s2_purify Dry, concentrate, and purify (recrystallization) s2_workup->s2_purify s3_setup Dissolve intermediate 2 in MeOH and add Pd/C s2_purify->s3_setup Intermediate 2: Boc-protected amine s3_hydrogenate Stir under H₂ atmosphere for 12-24h s3_setup->s3_hydrogenate s3_filter Purge with N₂ and filter through Celite s3_hydrogenate->s3_filter s3_concentrate Concentrate filtrate under reduced pressure s3_filter->s3_concentrate end Final Product: tert-Butyl (piperidin-4-yl)carbamate s3_concentrate->end

Caption: Workflow for the three-step synthesis of tert-butyl (piperidin-4-yl)carbamate.

References

Application Notes and Protocols: The Use of 4-Aminopiperidine as a Versatile Scaffold in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide a comprehensive overview and detailed protocols for the utilization of 4-aminopiperidine as a central scaffold in solid-phase synthesis (SPS). While not employed as a cleavable linker, this compound is a crucial building block for generating diverse molecular libraries, particularly in the field of drug discovery. Its rigid cyclic structure and dual amino functionalities offer a three-dimensional framework that can be systematically decorated with various chemical moieties.

Introduction to this compound in Solid-Phase Synthesis

In solid-phase synthesis, a linker is a molecular bridge that connects the growing molecule to an insoluble resin support and is designed to be cleaved at the end of the synthesis to release the final product. In contrast, a scaffold or building block is a core molecular structure that becomes an integral part of the final compound.

Current scientific literature and established methodologies demonstrate the extensive use of this compound as a scaffold. Its piperidine (B6355638) ring provides conformational constraint, which is often a desirable feature in the design of biologically active molecules. The primary and secondary amine groups on the this compound scaffold serve as convenient points for chemical diversification, allowing for the creation of large combinatorial libraries of compounds for high-throughput screening.

Core Applications

The incorporation of a this compound scaffold is a widely used strategy in medicinal chemistry for the development of novel therapeutics. Key applications include:

  • GPCR Ligands: The piperidine motif is a common feature in many G protein-coupled receptor (GPCR) ligands.

  • Enzyme Inhibitors: The rigid structure of the scaffold can be used to orient functional groups in a precise manner to interact with the active sites of enzymes.

  • Antiviral Agents: As demonstrated in the development of Hepatitis C Virus (HCV) assembly inhibitors, the this compound scaffold has been pivotal in identifying potent antiviral compounds.[1]

  • CCR5 Antagonists: 4-substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of piperazine-based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[2]

Experimental Protocols

The following protocols outline the solid-phase synthesis of a diversified library of molecules based on a this compound scaffold. The general strategy involves the attachment of a protected this compound derivative to a solid support, followed by sequential diversification at its amino groups, and concluding with cleavage from the resin.

Protocol 1: Immobilization of the this compound Scaffold

This protocol describes the attachment of N-Boc-4-amino-piperidine to a Wang resin, a common solid support for the synthesis of molecules with a C-terminal carboxylic acid upon cleavage.

Materials:

  • Wang Resin

  • N-Boc-4-aminopiperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Activation of N-Boc-4-aminopiperidine: In a separate flask, dissolve N-Boc-4-aminopiperidine (3 eq. relative to resin loading) in a minimal amount of DMF. Add DIC (3 eq.) and DMAP (0.1 eq.).

  • Coupling to Resin: Add the activated N-Boc-4-aminopiperidine solution to the swollen resin. Agitate the mixture for 12-24 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

Protocol 2: Diversification of the Piperidine Nitrogen (N1)

This protocol details the removal of the Boc protecting group and subsequent acylation of the piperidine ring nitrogen.

Materials:

  • Resin-bound this compound from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Desired carboxylic acid (R1-COOH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x).

  • Acylation:

    • Swell the deprotected resin in DMF.

    • In a separate vial, dissolve the desired carboxylic acid (R1-COOH, 3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Diversification of the 4-Amino Group

This protocol describes the diversification of the exocyclic amino group via reductive amination.

Materials:

  • Resin from Protocol 2

  • Desired aldehyde or ketone (R2R3C=O)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • 1,2-Dichloroethane (DCE) or Trimethyl orthoformate

  • Acetic acid (optional)

Procedure:

  • Imine Formation: Swell the resin in DCE or a mixture of DMF and trimethyl orthoformate. Add the desired aldehyde or ketone (R2R3C=O, 5-10 eq.) and a catalytic amount of acetic acid. Agitate for 4-12 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 5-10 eq.) to the reaction mixture and agitate for another 12-24 hours.

  • Washing: Wash the resin with DMF (3x), Methanol (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage from the Solid Support

This protocol describes the final cleavage of the synthesized molecule from the Wang resin.

Materials:

  • Final resin-bound product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Isolation of Product:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding the concentrated filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the product.

    • Wash the pellet with cold diethyl ether (2x).

  • Drying: Dry the final product under vacuum.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the solid-phase synthesis of this compound-based compound libraries.

Table 1: Representative Conditions for Diversification Reactions on this compound Scaffold

Reaction TypeReagents and SolventsTemperature (°C)Time (h)
Acylation R-COOH, PyBOP, DIPEA, DMFRoom Temp.2 - 4
Sulfonylation R-SO2Cl, DIPEA, DCMRoom Temp.2 - 4
Reductive Amination R1R2C=O, STAB, DCE/AcOHRoom Temp.12 - 24
Urea Formation R-NCO, DIPEA, DMFRoom Temp.4 - 12

Table 2: Cleavage Conditions for Releasing this compound Derivatives from Different Resins

Resin TypeCleavage CocktailTemperature (°C)Time (h)
Wang Resin 95% TFA / 2.5% H2O / 2.5% TISRoom Temp.2 - 3
Rink Amide Resin 95% TFA / 2.5% H2O / 2.5% TISRoom Temp.2 - 3
2-Chlorotrityl Chloride Resin 1-5% TFA in DCMRoom Temp.0.5 - 2

Visualizations

Workflow for Solid-Phase Synthesis of a this compound Library

sps_workflow cluster_prep Scaffold Immobilization cluster_div1 Diversification at N1 cluster_div2 Diversification at 4-Amino cluster_final Cleavage and Purification resin Wang Resin swell Swell Resin (DMF) resin->swell couple_scaffold Couple Scaffold to Resin swell->couple_scaffold activated_scaffold Activate N-Boc-4-aminopiperidine (DIC, DMAP) activated_scaffold->couple_scaffold wash_dry1 Wash and Dry couple_scaffold->wash_dry1 deprotect_boc Boc Deprotection (TFA/DCM) wash_dry1->deprotect_boc Start Diversification wash_neutralize Wash and Neutralize (DIPEA) deprotect_boc->wash_neutralize acylate Acylate with R1-COOH (PyBOP, DIPEA) wash_neutralize->acylate wash_dry2 Wash and Dry acylate->wash_dry2 reductive_amination Reductive Amination (R2R3C=O, STAB) wash_dry2->reductive_amination wash_dry3 Wash and Dry reductive_amination->wash_dry3 cleavage Cleave from Resin (TFA Cocktail) wash_dry3->cleavage precipitate Precipitate Product (Cold Ether) cleavage->precipitate purify Purify (e.g., HPLC) precipitate->purify final_product Final Product Library purify->final_product

Caption: General workflow for the solid-phase synthesis of a this compound-based compound library.

Diversification Pathways of the this compound Scaffold

diversification_pathways cluster_N1 N1 Diversification cluster_N4 N4 Diversification scaffold N-H This compound Scaffold -NH2 acylation Acylation (R-COCl) scaffold:N1->acylation sulfonylation Sulfonylation (R-SO2Cl) scaffold:N1->sulfonylation alkylation Alkylation (R-X) scaffold:N1->alkylation reductive_amination_N4 Reductive Amination (R'R''C=O) scaffold:N4->reductive_amination_N4 urea_formation Urea Formation (R'-NCO) scaffold:N4->urea_formation

Caption: Possible diversification reactions at the N1 and 4-amino positions of the piperidine scaffold.

References

Application Notes and Protocols for Reductive Amination of Ketones with 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1] This reaction is particularly valuable in drug discovery for the construction of complex molecules from readily available ketone and amine building blocks. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including potent cognition enhancers, N-type calcium channel blockers, and antiviral agents.[2][3]

These application notes provide a detailed overview and experimental protocols for the reductive amination of ketones with this compound, a key transformation for the synthesis of novel drug candidates. The protocols focus on the use of common and selective reducing agents, particularly sodium triacetoxyborohydride (B8407120), and offer guidance on reaction optimization and troubleshooting.

Reaction Principle

The reductive amination of a ketone with this compound proceeds in two main steps:

  • Imine/Enamine Formation: The primary amino group of this compound undergoes a nucleophilic attack on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (from the primary amine) or an enamine (if the piperidine (B6355638) nitrogen reacts). The formation of the imine is often catalyzed by mild acid.[4]

  • Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent to yield the final secondary amine product.[5]

A key advantage of modern reductive amination protocols is the ability to perform this reaction as a one-pot synthesis, where the imine formation and reduction occur in the same reaction vessel.[4] This is achieved by using reducing agents that are selective for the iminium ion over the ketone starting material.[6]

Core Reaction Scheme

Reductive Amination of a Ketone with this compound ketone R1(CO)R2 Ketone intermediate [Imine/Enamine Intermediate] ketone->intermediate + aminopiperidine NH2-Piperidine This compound aminopiperidine->intermediate + product R1CH(NH-Piperidine)R2 N-Alkyl-4-aminopiperidine intermediate->product [Reducing Agent]

Figure 1: General scheme of reductive amination.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it ideal for the one-pot reductive amination of ketones.[7]

Materials:

  • Ketone (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.5-2.0 eq)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM)

  • Acetic acid (optional, 0-1.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of the ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCE (10-20 mL per mmol of ketone) at room temperature, add acetic acid (1.0 eq) if necessary to catalyze imine formation.

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted this compound derivative.

Data Presentation: Examples of Reductive Amination with this compound

The following table summarizes representative examples of the reductive amination of various ketones with this compound and its derivatives.

EntryKetoneAmineReducing AgentSolventTime (h)Yield (%)Reference
1CyclohexanoneThis compoundNaBH(OAc)₃DCE392[7]
2AcetoneThis compoundNaBH(OAc)₃DCE285[7]
34-Phenyl-2-butanoneThis compoundNaBH(OAc)₃DCE488[7]
4Propiophenone1-Boc-4-aminopiperidineNaBH(OAc)₃DCE1875Fictional Example
52-AdamantanoneThis compoundNaBH₃CNMeOH2468Fictional Example

Note: Entries 4 and 5 are representative examples based on common practices in medicinal chemistry and may not correspond to a specific published result.

Mandatory Visualizations

Signaling Pathway: General Reaction Mechanism

Reductive Amination Mechanism ketone Ketone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine This compound amine->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O iminium Iminium Ion imine->iminium + H+ product N-Alkyl-4-aminopiperidine iminium->product + [H-] (Reducing Agent)

Figure 2: Mechanism of reductive amination.

Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification ketone Dissolve Ketone and This compound in Solvent acid Add Acetic Acid (optional) ketone->acid imine_formation Stir for Imine Formation acid->imine_formation reducing_agent Add Reducing Agent imine_formation->reducing_agent stir Stir at Room Temperature reducing_agent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Figure 3: A typical experimental workflow.

Troubleshooting and Safety Considerations

  • Low Yields: If the reaction yield is low, consider increasing the reaction time, using a slight excess of the amine and reducing agent, or adding a catalytic amount of acetic acid to promote imine formation. For sterically hindered ketones or weakly nucleophilic amines, heating the reaction mixture may be necessary.

  • Side Reactions: The primary side reaction is the reduction of the starting ketone by the reducing agent. This can be minimized by using a selective reducing agent like NaBH(OAc)₃ and ensuring that the imine has formed before the addition of a less selective reducing agent like NaBH₄.[5] Over-alkylation of the piperidine nitrogen is also a possibility, though less common with primary amines.

  • Safety: Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled in a dry atmosphere. Sodium cyanoborohydride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Applications in Drug Development

The N-substituted this compound motif is a versatile scaffold for the development of novel therapeutics. By varying the ketone starting material, a diverse library of compounds can be synthesized and screened for biological activity. This approach has been successfully employed in the discovery of:

  • Cognition Enhancers: Derivatives of this compound have shown potent nootropic effects, suggesting their potential in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[3]

  • N-type Calcium Channel Blockers: Specific N-acylated and N-alkylated 4-aminopiperidines have been identified as potent N-type calcium channel blockers with analgesic properties, making them promising candidates for the treatment of neuropathic pain.[2]

  • Antiviral Agents: The this compound core has been utilized in the development of inhibitors of viral replication and assembly.

The straightforward and efficient nature of reductive amination makes it an invaluable tool for the rapid exploration of structure-activity relationships (SAR) around the this compound core, accelerating the drug discovery process.

References

Application Notes and Protocols for N-arylation of 4-aminopiperidine with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 4-aminopiperidine is a crucial transformation in medicinal chemistry and drug development. The resulting N-aryl-4-aminopiperidine scaffold is a key structural motif present in a wide range of biologically active compounds, including antagonists for various receptors and inhibitors of enzymes. The ability to efficiently and selectively introduce a variety of aryl and heteroaryl groups onto the piperidine (B6355638) nitrogen allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the N-arylation of this compound with aryl halides, focusing on two of the most powerful and widely used catalytic systems: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). This guide is intended to assist researchers in selecting the optimal conditions for their specific substrates and in successfully executing these important reactions.

Key Catalytic Systems

The two primary methods for the N-arylation of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst, typically in combination with a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine.[1] It is known for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann reaction.[1][2] The choice of ligand is critical and often dictates the success and efficiency of the coupling, especially with challenging substrates like electron-rich or sterically hindered aryl chlorides.[3][4]

  • Ullmann Condensation: This classical reaction uses a copper catalyst to effect the N-arylation.[5] Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5][6] However, modern protocols have been developed that employ catalytic amounts of copper in the presence of ligands, allowing for milder conditions and a broader substrate scope.[7][8][9]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the N-arylation of this compound and related cyclic amines with various aryl halides under different catalytic conditions. This data is compiled from literature sources and is intended to provide a comparative overview to guide reaction optimization.

Table 1: Palladium-Catalyzed N-arylation of Amines (Buchwald-Hartwig Conditions)
EntryAmineAryl HalidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Piperidine4-BromoanisolePd(OAc)₂ (1)XPhos (2)NaOtBu (1.4)Toluene1000.393[10]
2Piperidine2-Bromopyridine(SIPr)Pd(methallyl)Cl (2)-LHMDS (1.1)TolueneRT<0.195[11]
3Morpholine4-Bromotoluene(SIPr)Pd(methallyl)Cl (2)-LHMDS (1.1)TolueneRT<0.198[10]
4Morpholine4-Bromoanisole(SIPr)Pd(methallyl)Cl (2)-LHMDS (1.1)TolueneRT0.190[10]
5Piperidine4-ChlorotoluenePd₂(dba)₃ (1.5)BippyPhos (3)NaOtBu (1.2)Toluene1002495[4]
6Indole4-ChlorotoluenePd₂(dba)₃ (1.5)BippyPhos (3)K₃PO₄ (2.0)Dioxane1102492[4]
Table 2: Copper-Catalyzed N-arylation of Amines (Ullmann Conditions)
EntryAmineAryl HalideCu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1ImidazoleIodobenzeneCuI (5)L-proline (10)Cs₂CO₃ (2)DMSO1102498[12]
2Pyrrolidin-2-oneIodobenzeneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄ (1)DMSO110595[13]
3Benzamide4-ChlorotolueneCuI (5)trans-1,2-Cyclohexanediamine (10)K₃PO₄ (2)Dioxane1102393[14]
4Indole4-IodoanisoleCu₂O (0.53)-K₂CO₃ (2)DMSO1201093[12]
5AnilineIodobenzeneCuI (1)-KOH (2)DMSO100488[12]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-arylation of this compound (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (or a protected derivative)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BippyPhos)[2][15]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.4-2.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the Schlenk tube. Then, add the this compound (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Catalyzed N-arylation of this compound (Ullmann Condensation)

This protocol is a general guideline for a modern Ullmann N-arylation and may require optimization.

Materials:

  • This compound (or a protected derivative)

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, a diamine)[7][8]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Sealed tube or reaction vessel suitable for heating

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine the copper(I) catalyst (1-10 mol%), the ligand (2-20 mol%), the base (2.0 equivalents), the this compound (1.2 equivalents), and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to the reaction tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and water.

  • Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over a drying agent, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Visualizations

General_N_Arylation_Scheme General Reaction Scheme for N-arylation of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product This compound Catalyst [Pd] or [Cu] Catalyst Ligand Base, Solvent, Heat This compound->Catalyst + Ar-X Aryl_Halide Ar-X N-Aryl-4-Aminopiperidine Ar group attached to N Catalyst->N-Aryl-4-Aminopiperidine

Caption: General scheme for the N-arylation of this compound.

Experimental_Workflow Typical Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent & Solvent Addition Setup->Addition Reaction Heating & Stirring Addition->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A standard workflow for N-arylation experiments.

Catalyst_Selection_Tree Decision Tree for Catalyst System Selection ArylHalide Aryl Halide Type? ElectronRich Electron-Rich/Neutral Ar-Cl/Br ArylHalide->ElectronRich e.g., 4-methoxyphenyl (B3050149) chloride ElectronPoor Electron-Poor Ar-Cl/Br ArylHalide->ElectronPoor e.g., 4-cyanophenyl bromide ArylIodide Aryl Iodide ArylHalide->ArylIodide General StericallyHindered Sterically Hindered Ar-Cl/Br ArylHalide->StericallyHindered e.g., 2,6-dimethylbromobenzene PdSystem Buchwald-Hartwig (Pd-based) ElectronRich->PdSystem ElectronPoor->PdSystem ArylIodide->PdSystem Also highly effective CuSystem Ullmann (Cu-based) ArylIodide->CuSystem Often effective & economical StericallyHindered->PdSystem BulkyLigand Use bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) PdSystem->BulkyLigand For Ar-Cl & hindered Ar-Br StandardLigand Standard phosphine or N-heterocyclic carbene (NHC) ligand PdSystem->StandardLigand For Ar-Br StrongBase Strong base (e.g., NaOtBu, LHMDS) PdSystem->StrongBase Often required for Ar-Cl WeakerBase Weaker base (e.g., K3PO4, Cs2CO3) PdSystem->WeakerBase May be sufficient for Ar-Br/I ProlineLigand Consider L-proline or diamine-based ligand CuSystem->ProlineLigand CuSystem->WeakerBase

Caption: A guide for selecting the appropriate catalytic system.

References

Application Notes and Protocols: 4-Aminopiperidine in the Ugi Four-Component Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ugi four-component reaction (U-4CR) is a powerful tool in medicinal chemistry and drug discovery, enabling the rapid synthesis of diverse and complex molecules from simple starting materials.[1][2][3][4][5] This one-pot reaction, involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide, offers high atom economy and leads to the formation of α-acylamino amides, which are valuable scaffolds for peptidomimetics.[2][5] The use of this compound as the amine component in the U-4CR is of particular interest as it introduces a versatile heterocyclic motif present in numerous bioactive compounds.

This application note provides detailed protocols for the use of this compound in the Ugi four-component reaction, summarizes quantitative data for the synthesis of various derivatives, and presents a conceptual workflow for a drug discovery pipeline leveraging this chemistry.

Data Presentation

The following table summarizes representative examples of the Ugi four-component reaction utilizing this compound derivatives, showcasing the scope and efficiency of this synthetic strategy.

Aldehyde/KetoneCarboxylic AcidIsocyanideAmine ComponentSolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenethyl-4-piperidone (B3395357)Propionic acidConvertible IsocyanideAniline (B41778)Not SpecifiedNot SpecifiedNot Specified70% (for Carfentanil precursor)[1]
Not SpecifiedNot SpecifiedNot SpecifiedThis compound derivativeNot SpecifiedNot SpecifiedNot Specified67% (for Remifentanil)[1]
BenzaldehydeBenzoic Acidtert-Butyl isocyanideAniline (as a model)Water or Solvent-freeRoom Temp24Moderate[6]
N-Boc-L-phenylalaninalL-Valinetert-Butyl isocyanide(as part of amino acid)MeOH601273%
N-Boc-L-phenylalaninalL-Isoleucinetert-Butyl isocyanide(as part of amino acid)MeOH601283%

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction with this compound

This protocol provides a general procedure for the synthesis of α-acylamino amides using this compound as the amine component. The specific reactants and conditions may be optimized for each unique combination of substrates.

Materials:

  • This compound (or a suitable N-protected derivative)

  • Aldehyde or Ketone (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (B129727) (or other suitable polar aprotic solvent, e.g., DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.0 eq), and the carboxylic acid (1.0 eq).

  • Solvent Addition: Add methanol to the flask to achieve a reactant concentration of 0.5 M to 2.0 M.[3]

  • Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium intermediate.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.[3]

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to 24 hours.[6]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure α-acylamino amide product.

Protocol for the Synthesis of a Carfentanil Precursor using a Piperidone Derivative

This protocol describes a two-step sequence for preparing this compound-4-carboxylic acid derivatives, which are key intermediates in the synthesis of carfentanil.[1]

Materials:

  • 1-Phenethyl-4-piperidone

  • Aniline

  • Propionic acid

  • A convertible isocyanide (e.g., 2-bromo-6-isocyanopyridine)

  • Methanol

  • Reagents for subsequent hydrolysis/modification steps

Procedure:

  • Ugi Reaction:

    • In a round-bottom flask, combine 1-phenethyl-4-piperidone (1.0 eq), aniline (1.0 eq), and propionic acid (1.0 eq) in methanol.

    • Add the convertible isocyanide (1.0 eq) to the mixture.

    • Stir the reaction at an appropriate temperature (e.g., room temperature to 50 °C) until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, work up the reaction as described in the general protocol to isolate the Ugi product.

  • Post-Ugi Modification:

    • The resulting Ugi product can then undergo further transformations, such as acid hydrolysis, to yield the desired this compound-4-carboxylic acid derivative.[1]

Visualizations

Ugi Four-Component Reaction Mechanism

The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino amide product.[3]

Ugi_Mechanism Amine R1-NH2 (Amine) Imine R1-N=CHR2 (Imine) Amine->Imine + H2O Carbonyl R2-CHO (Aldehyde) Carbonyl->Imine Iminium [R1-NH=CHR2]+ (Iminium Ion) Imine->Iminium + H+ Nitrilium Nitrilium Intermediate Iminium->Nitrilium CarboxylicAcid R3-COOH (Carboxylic Acid) CarboxylicAcid->Iminium Isocyanide R4-NC (Isocyanide) Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + R3-COO- Product α-Acylamino Amide (Ugi Product) Adduct->Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Drug Discovery Workflow using a this compound-based Ugi Library

The Ugi reaction is highly amenable to combinatorial chemistry for the rapid generation of compound libraries for high-throughput screening in drug discovery.

Drug_Discovery_Workflow node1 Building Block Selection This compound (core) Aldehydes (diverse) Carboxylic Acids (diverse) Isocyanides (diverse) node2 Combinatorial Synthesis Ugi Four-Component Reaction Automated Synthesis node1->node2 node3 Compound Library Diverse this compound -based Peptidomimetics node2->node3 node4 High-Throughput Screening (HTS) Biological Assays Target Identification node3->node4 node5 Hit Identification Active Compounds Identified node4->node5 node6 Lead Optimization Structure-Activity Relationship (SAR) ADMET Profiling node5->node6 node7 Candidate Drug Preclinical & Clinical Development node6->node7

Caption: A conceptual drug discovery workflow.

References

Application Note: Synthesis and Evaluation of Novel SMO/ERK Dual Inhibitors Utilizing a 4-Aminopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The simultaneous inhibition of the Smoothened (SMO) and Extracellular signal-regulated kinase (ERK) pathways presents a promising strategy in cancer therapy. The Hedgehog (Hh) signaling pathway, with SMO as a key transducer, is crucial in embryonic development and its aberrant activation is implicated in the formation and metastasis of various cancers.[1] Similarly, the ERK pathway, a downstream component of the RAS-RAF-MEK cascade, is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many tumors.[2][3] Crosstalk between the Hh and ERK pathways has been identified as a mechanism of resistance to therapies targeting only one of the pathways.[1] Therefore, dual inhibition of both SMO and ERK is a rational approach to overcome drug resistance and achieve synergistic anticancer effects.[1]

This application note describes the synthesis of a novel series of SMO/ERK dual inhibitors based on a 4-aminopiperidine scaffold. The this compound core is a versatile building block in medicinal chemistry, offering opportunities to improve aqueous solubility and introduce hydrogen bond donors for enhanced target engagement.[4][5] A representative compound, herein designated as Compound I-13 , has been synthesized and evaluated for its inhibitory activity against SMO and ERK, and its cytotoxic effects on human cholangiocarcinoma RBE cells, which are known to overexpress both the Hh and ERK pathways.[1]

Signaling Pathways

SMO_ERK_Pathway Dual Inhibition of SMO and ERK Signaling Pathways cluster_0 Hedgehog Pathway cluster_1 MAPK/ERK Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Target_Genes_Hh Hh Target Genes (e.g., GLI1, PTCH1) GLI->Target_Genes_Hh activates GF Growth Factor RTK RTK GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Target_Genes_ERK ERK Target Genes (Proliferation, Survival) Transcription_Factors->Target_Genes_ERK Inhibitor Compound I-13 (this compound derivative) Inhibitor->SMO Inhibitor->ERK Experimental_Workflow Experimental Workflow for Synthesis and Evaluation of SMO/ERK Dual Inhibitors cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (this compound derivatives) intermediate Synthesis of Key Intermediate start->intermediate final_compound Synthesis of Compound I-13 intermediate->final_compound purification Purification & Characterization (HPLC, NMR, MS) final_compound->purification smo_assay SMO Inhibition Assay (Radioligand Binding) purification->smo_assay erk_assay ERK Kinase Assay (In Vitro) purification->erk_assay cytotoxicity_assay Cytotoxicity Assay (MTT on RBE cells) purification->cytotoxicity_assay ic50_smo IC50 Determination (SMO) smo_assay->ic50_smo ic50_erk IC50 Determination (ERK) erk_assay->ic50_erk ic50_cyto IC50 Determination (RBE cells) cytotoxicity_assay->ic50_cyto

References

Application of 4-Aminopiperidine in the Synthesis of CCR5 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-aminopiperidine derivatives as key building blocks in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for antiretroviral therapy. The this compound scaffold is a versatile structural motif found in a number of potent CCR5 antagonists, including the clinically evaluated drug Vicriviroc.

Introduction

4-Substituted-4-aminopiperidine is a valuable structural component in the design of various bioactive compounds.[1] Its rigid piperidine (B6355638) ring system allows for the precise spatial orientation of substituents, which is crucial for effective receptor binding. In the context of CCR5 antagonists, the this compound core often serves as a central scaffold to which other pharmacophoric elements are attached. The development of efficient synthetic routes to chiral this compound derivatives has been instrumental in the synthesis of potent and selective CCR5 antagonists.[1][2]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of representative CCR5 antagonists synthesized using this compound derivatives.

Table 1: Synthesis Yields of Key Intermediates and Final Products

Compound/IntermediateStarting MaterialKey Reagent/ReactionYield (%)Reference
N'-Boc-4-methyl-4-aminopiperidineIsonipecotateCurtius RearrangementNot specified[1]
Piperazino-piperidine based CCR5 antagonist (Sch-350634)N'-Boc-4-methyl-4-aminopiperidineConvergent SynthesisExcellent[1]
Vicriviroc (SCH-D)4-Substituent-4-aminopiperidine derivativeForward-Synthesis ApproachExcellent[2]

Table 2: In Vitro Activity of this compound-Based CCR5 Antagonists

CompoundAssay TypeCell LineIC50 (nM)EC50 (nM)Reference
Vicriviroc (SCH-D)HIV-1 Entry InhibitionNot specifiedNot specifiedNot specified[2]
Piperidine-4-carboxamide derivative (11f)Anti-HIV-1 ReplicationHuman PBMCNot specified0.59
4-(N-alkyl-N-benzyloxycarbonyl)amino)piperidine derivativesCCR5 AntagonismNot specifiedPotentNot specified[3]
4-Hydroxypiperidine derivative (10h)CCR5 AntagonismNot specified11Not specified

Experimental Protocols

The following protocols are generalized methodologies based on published literature for the synthesis of key intermediates and a representative CCR5 antagonist.

Protocol 1: General Synthesis of 4-Substituted-4-aminopiperidine Derivatives

This protocol describes an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives starting from isonipecotate, employing a Curtius rearrangement as the key step.[1]

Materials:

  • Isonipecotate

  • Alkylating agent (e.g., methyl iodide)

  • Diphenylphosphoryl azide (B81097) (DPPA)

  • Triethylamine (TEA)

  • Benzyl (B1604629) alcohol

  • Appropriate solvents (e.g., toluene, DMF)

  • Reagents for Boc protection (e.g., Di-tert-butyl dicarbonate)

Procedure:

  • Alkylation of Isonipecotate: Alkylate the 4-position of the isonipecotate ring with the desired substituent.

  • Carboxylic Acid Formation: Hydrolyze the ester to the corresponding carboxylic acid.

  • Curtius Rearrangement: Treat the carboxylic acid with DPPA in the presence of TEA in toluene, followed by the addition of benzyl alcohol to form the Cbz-protected amine.

  • Deprotection and Boc Protection: Remove the Cbz group via hydrogenation and protect the resulting amine with a Boc group to yield the N-Boc-4-substituted-4-aminopiperidine derivative.

Protocol 2: Synthesis of a Piperazine-Based CCR5 Antagonist (Vicriviroc Analog)

This protocol outlines a convergent "forward-synthesis" approach for a piperazine-based CCR5 antagonist, exemplified by the synthesis of Vicriviroc.[2] This method utilizes a pre-formed 4-substituted-4-aminopiperidine building block.

Materials:

  • N-Boc-4-methyl-4-aminopiperidine

  • Appropriately substituted chiral piperazine (B1678402) derivative

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Acylating agent (e.g., 4,6-dimethylpyrimidine-5-carbonyl chloride)

  • Reagents for Boc deprotection (e.g., TFA or HCl in dioxane)

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Coupling of Piperidine and Piperazine Moieties: Couple the N-Boc-4-methyl-4-aminopiperidine with the appropriately substituted chiral piperazine derivative using standard peptide coupling conditions.

  • Acylation of the Piperidine Nitrogen: Deprotect the piperidine nitrogen and acylate it with the desired acylating agent (e.g., 4,6-dimethylpyrimidine-5-carbonyl chloride).

  • Final Deprotection: Remove the Boc protecting group from the 4-amino position of the piperidine ring under acidic conditions to yield the final CCR5 antagonist.

  • Purification: Purify the final compound using an appropriate chromatographic technique (e.g., column chromatography or preparative HPLC).

Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon chemokine binding to the CCR5 receptor.

CCR5_Signaling_Pathway Ligand Chemokine (e.g., CCL3, CCL4, CCL5) or HIV-1 gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB activation) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Response (Chemotaxis, Inflammation, Viral Entry) Downstream->Cellular_Response Leads to Antagonist CCR5 Antagonist (e.g., Vicriviroc) Antagonist->CCR5 Blocks Synthesis_Workflow start Start: Isonipecotate step1 1. Synthesis of 4-substituted-4-aminopiperidine derivative start->step1 intermediate1 Key Intermediate: N-Boc-4-R-4-aminopiperidine step1->intermediate1 step2 2. Convergent Synthesis: Coupling with chiral piperazine intermediate1->step2 intermediate2 Piperazino-piperidine core step2->intermediate2 step3 3. Acylation and Deprotection intermediate2->step3 final_product Final Product: CCR5 Antagonist step3->final_product purification 4. Purification and Characterization final_product->purification end End purification->end SAR_Logic cluster_0 Core Scaffold cluster_1 Key Modifications cluster_2 Biological Activity Core This compound Scaffold R1 R1: Substituent on Piperazine Ring R2 R2: Acyl group on Piperidine Nitrogen R3 R3: Substituent at 4-position of Piperidine Stereochem Stereochemistry of Substituents Activity CCR5 Antagonist Potency (IC50/EC50) R1->Activity Influences R2->Activity Modulates R3->Activity Impacts Stereochem->Activity Crucial for

References

Application Notes and Protocols: The Role of 4-Aminopiperidine in Synthesizing Cognition Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. In the realm of neuroscience, derivatives of this compound have emerged as a promising class of potent cognition-enhancing agents, or nootropics. These compounds have shown significant efficacy in preclinical models of learning and memory, suggesting their potential for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.

This document provides detailed application notes on the synthesis and evaluation of this compound-based cognition enhancers, complete with experimental protocols and a hypothesized mechanism of action. The information presented is collated from seminal studies in the field to aid researchers in the design and development of novel nootropic agents based on this scaffold.

Rationale for this compound in Nootropic Design

The development of this compound-based cognition enhancers was spurred by structure-activity relationship (SAR) studies on existing piperazine-containing nootropic agents. By formally "extruding" one of the nitrogen atoms from the piperazine (B1678402) ring to create the this compound core, researchers found that the high cognitive-enhancing activity could be maintained and, in some cases, improved.[1][2] This structural modification offers several advantages:

  • Scaffold Rigidity and Vectorial Diversity: The piperidine (B6355638) ring provides a semi-rigid scaffold that can be functionalized at both the ring nitrogen (N1) and the exocyclic amino group (N4), allowing for the exploration of diverse chemical space and optimization of interactions with biological targets.

  • Favorable Physicochemical Properties: The this compound moiety can contribute to desirable drug-like properties, such as improved solubility and the ability to form key hydrogen bonds with target proteins.

  • Synthetic Tractability: The scaffold is readily accessible through various synthetic routes, primarily involving the reductive amination of N-protected 4-piperidones.

Quantitative Data Summary

The following tables summarize the chemical properties and in vivo cognitive-enhancing activity of a series of this compound derivatives from a key study. The activity was assessed using the mouse passive avoidance test, a widely accepted model for evaluating learning and memory.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound IDR1R2Molecular FormulaMelting Point (°C)
5 COCH34-fluorobenzoylC14H18N2O2136-137
6 COC2H54-fluorobenzoylC15H20N2O270-71
7 4-fluorobenzoylCOCH3C14H18FN2O2133-134
9 4-fluorobenzoyl4-fluorobenzenesulfonylC18H18F2N2O3S155-156
11 4-fluorobenzenesulfonyl4-fluorobenzoylC18H18F2N2O3S141-142

Data extracted from Manetti et al., Bioorganic & Medicinal Chemistry Letters, 2003.[1]

Table 2: In Vivo Activity of this compound Derivatives in the Mouse Passive Avoidance Test

Compound IDR1R2Minimal Effective Dose (mg/kg, i.p.)
5 COCH34-fluorobenzoyl1
6 COC2H54-fluorobenzoyl1
7 4-fluorobenzoylCOCH33
9 4-fluorobenzoyl4-fluorobenzenesulfonyl0.01
11 4-fluorobenzenesulfonyl4-fluorobenzoyl0.1
Piracetam (Reference)--30

Data extracted from Manetti et al., Bioorganic & Medicinal Chemistry Letters, 2003.[1]

Hypothesized Mechanism of Action: AMPA Receptor Modulation

While the precise mechanism of action for these this compound-based cognition enhancers has not been definitively elucidated, preliminary research suggests the involvement of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It is hypothesized that these compounds act as positive allosteric modulators (PAMs) of the AMPA receptor. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system and play a critical role in synaptic plasticity, a cellular mechanism underlying learning and memory.

AMPA receptor PAMs bind to an allosteric site on the receptor complex, enhancing its function in the presence of the endogenous ligand, glutamate. This potentiation can occur through a slowing of the receptor's deactivation and/or desensitization, leading to an prolonged influx of sodium ions and a greater excitatory postsynaptic potential (EPSP). This enhanced synaptic transmission is believed to be the basis for the observed cognitive-enhancing effects.

Below is a diagram illustrating the hypothesized signaling pathway.

AMPA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_effect Cellular Response Glutamate Glutamate AMPA_R AMPA Receptor Na+ Channel Glutamate->AMPA_R:f0 Binds Na_Influx Increased Na+ Influx AMPA_R:f1->Na_Influx Opens Compound This compound Derivative (PAM) Compound->AMPA_R:f0 Allosterically Binds EPSP Enhanced EPSP Na_Influx->EPSP LTP Facilitation of LTP EPSP->LTP Cognition Cognitive Enhancement LTP->Cognition

Hypothesized mechanism of this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N1, N4-Disubstituted this compound Derivatives

This protocol provides a general two-step method for the synthesis of the target compounds, starting from a commercially available N-substituted-4-piperidone. The first step is a reductive amination to install the second amine, followed by acylation or sulfonylation of this newly introduced amino group.

Workflow Diagram:

Synthesis_Workflow start Start: N-Substituted-4-piperidone reductive_amination Step 1: Reductive Amination - Amine Source (e.g., Benzylamine) - Reducing Agent (e.g., NaBH(OAc)₃) start->reductive_amination intermediate Intermediate: N1, N4-Disubstituted-4-aminopiperidine reductive_amination->intermediate acylation Step 2: Acylation/Sulfonylation - Acyl Halide or Sulfonyl Chloride - Base (e.g., Triethylamine) intermediate->acylation deprotection Optional Step 3: Deprotection - e.g., Hydrogenolysis for N-benzyl group intermediate->deprotection if N-benzyl is used as protecting group final_product Final Product: N1, N4-Disubstituted-4-aminopiperidine Cognition Enhancer acylation->final_product deprotection->acylation

General synthetic workflow for this compound derivatives.

Step 1: Reductive Amination of N-Substituted-4-piperidone

  • Reaction Setup: To a solution of the N-substituted-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature, add the primary amine (e.g., benzylamine, 1.1 eq) and glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Acylation/Sulfonylation of the 4-Amino Group

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in DCM and add a base, such as triethylamine (B128534) (Et₃N, 2.0 eq) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add the desired acyl chloride, acid anhydride, or sulfonyl chloride (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Protocol 2: Evaluation of Cognitive-Enhancing Effects using the Passive Avoidance Test

This protocol describes a step-through passive avoidance task in mice, a fear-motivated test used to assess the effects of novel compounds on learning and memory.

Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric foot shock.

Procedure:

  • Habituation: Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound (e.g., compound 9 at 0.01 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a specified time (e.g., 30 minutes) before the training trial.

  • Training (Acquisition) Trial:

    • Place a mouse in the light compartment, facing away from the door.

    • After a brief exploration period (e.g., 10 seconds), the guillotine door is opened.

    • Measure the latency for the mouse to enter the dark compartment with all four paws (step-through latency).

    • Once the mouse enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The mouse is then immediately removed from the apparatus and returned to its home cage.

  • Retention Trial:

    • 24 hours after the training trial, place the mouse back into the light compartment.

    • Open the guillotine door and measure the step-through latency.

    • A longer latency to enter the dark compartment is indicative of improved memory of the aversive experience. A cut-off time (e.g., 300 seconds) is typically set.

Data Analysis: The step-through latencies for the training and retention trials are recorded. Statistical analysis (e.g., Mann-Whitney U test or ANOVA) is used to compare the retention latencies between the vehicle-treated and drug-treated groups. A significant increase in retention latency in the drug-treated group compared to the vehicle group indicates a cognitive-enhancing effect.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel cognition enhancers. The synthetic accessibility and the potent in vivo activity of its derivatives make it an attractive area for further research. The protocols and data presented herein provide a solid foundation for scientists and researchers to explore this chemical space and to develop new therapeutic agents for cognitive disorders. Future work should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to enable more rational drug design and optimization.

References

Application Note: High-Throughput LC-MS Method for Monitoring 4-Aminopiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminopiperidine is a critical building block in the synthesis of a wide range of pharmaceutical compounds, from kinase inhibitors to central nervous system agents. The efficient and controlled synthesis of these molecules is paramount in drug development and manufacturing. Real-time or near real-time monitoring of chemical reactions involving this compound allows for precise determination of reaction completion, impurity profiling, and optimization of reaction conditions, ultimately leading to higher yields and purity of the final product. This application note details a robust and rapid Liquid Chromatography-Mass Spectrometry (LC-MS) method for the in-process monitoring of a representative reductive amination reaction of this compound. The method is suitable for high-throughput screening and process development environments.

Reaction Scheme

A common reaction involving this compound is its reductive amination with an aldehyde to form a secondary amine. This application note will focus on the monitoring of the reaction between 4-amino-1-Boc-piperidine and 4-chlorobenzaldehyde (B46862) to yield N-((1-Boc-piperidin-4-yl) (4-chlorophenyl)methyl)amine.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-amino-1-Boc-piperidine 4-amino-1-Boc-piperidine (m/z = 201.16) Product N-((1-Boc-piperidin-4-yl) (4-chlorophenyl)methyl)amine (m/z = 325.17) 4-amino-1-Boc-piperidine->Product + 4-chlorobenzaldehyde 4-chlorobenzaldehyde (m/z = 141.01) 4-chlorobenzaldehyde->Product + Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Reductive amination of 4-amino-1-Boc-piperidine.

Experimental Protocols

Sample Preparation for Reaction Monitoring

A critical aspect of in-process reaction monitoring is rapid sample preparation to quench the reaction and prepare a sample suitable for LC-MS analysis.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Autosampler vials

Protocol:

  • At specified time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot 100-fold in a microcentrifuge tube containing 990 µL of ice-cold acetonitrile with 0.1% formic acid. The acetonitrile will precipitate the reducing agent and other salts, while the acid will protonate the basic analytes for better ionization.

  • Vortex the quenched sample for 30 seconds.

  • Centrifuge the sample at 14,000 rpm for 5 minutes to pellet any precipitated solids.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Method

The following LC-MS method is optimized for the rapid separation and detection of the starting materials and the product of the reductive amination reaction.

Instrumentation:

  • LC System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • MS System: Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
SIM Ions (m/z) 201.16, 141.01, 325.17
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium (for MRM)

Data Presentation: Quantitative Reaction Monitoring

The progress of the reaction can be monitored by tracking the peak areas of the reactants and the product over time. The following table presents simulated data for the reductive amination reaction.

Time Point4-amino-1-Boc-piperidine (Peak Area)4-chlorobenzaldehyde (Peak Area)Product (Peak Area)% Conversion
0 min1,500,0001,450,00000%
15 min950,000930,000580,00037%
30 min600,000580,000920,00060%
1 hr250,000240,0001,280,00083%
2 hr50,00045,0001,480,00097%
4 hr< 5,000< 5,0001,520,000>99%

% Conversion is calculated based on the consumption of the limiting reagent, in this case, 4-amino-1-Boc-piperidine.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for monitoring the this compound reaction using LC-MS.

cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction_Vessel Chemical Reaction in Progress Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot Quench Quench with Acetonitrile/Formic Acid Aliquot->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS Inject into LC-MS Supernatant->LC_MS Data_Analysis Data Acquisition & Analysis LC_MS->Data_Analysis

Caption: Workflow for sample preparation and LC-MS analysis.

Logical Diagram of Reaction Monitoring

This diagram outlines the decision-making process based on the data obtained from the LC-MS analysis.

Start Start Reaction Monitoring Analyze_Sample Analyze Sample by LC-MS Start->Analyze_Sample Check_Conversion Is Reaction Complete? (% Conversion > 99%) Analyze_Sample->Check_Conversion Continue_Monitoring Continue Monitoring (Take next time point) Check_Conversion->Continue_Monitoring No Stop_Reaction Stop Reaction & Work-up Check_Conversion->Stop_Reaction Yes Continue_Monitoring->Analyze_Sample

Caption: Decision logic for reaction monitoring.

Conclusion

The described LC-MS method provides a rapid, sensitive, and robust tool for the in-process monitoring of reactions involving this compound. By providing near real-time data on the consumption of reactants and the formation of products, this method enables researchers and process chemists to optimize reaction conditions, improve yield and purity, and ensure consistent outcomes in the synthesis of pharmaceutically relevant molecules. The short run time and simple sample preparation make this method highly amenable to high-throughput workflows in a drug discovery and development setting.

4-Aminopiperidine: A Versatile Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 4-aminopiperidine moiety has emerged as a privileged scaffold in the design of kinase inhibitors, offering a versatile platform for developing potent and selective agents against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders. Its three-dimensional structure and the presence of a basic nitrogen atom allow for crucial interactions within the ATP-binding pocket of kinases, making it an attractive starting point for medicinal chemists.

This document provides a comprehensive overview of the application of this compound as a building block for kinase inhibitors, focusing on key kinase targets, including Akt (Protein Kinase B), p38 MAPK, TYK2, CDK5/p25, IKKβ, and dual SMO/ERK inhibitors. Detailed experimental protocols for the synthesis of representative inhibitors and kinase activity assays are provided, along with a summary of their biological activities.

Key Features of the this compound Scaffold:

  • Versatile Synthetic Handle: The amino group and the piperidine (B6355638) nitrogen provide two points for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Key H-Bonding Interactions: The basic amino group can act as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase ATP-binding site.

  • Improved Physicochemical Properties: Incorporation of the this compound scaffold can enhance the solubility and other drug-like properties of the resulting inhibitors.

Featured Kinase Targets and Inhibitors

Derivatives of this compound have demonstrated significant inhibitory activity against several important kinase targets.

Akt (Protein Kinase B) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] this compound-based compounds have been successfully developed as potent and selective Akt inhibitors.[3][4]

digraph "PI3K_Akt_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt (PKB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nAkt Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> TSC1_2 [label="Inhibits"]; TSC1_2 -> mTORC1 [label="Inhibits"]; mTORC1 -> Downstream [label="Promotes"]; Inhibitor -> Akt [arrowhead=tee, color="#EA4335", penwidth=2]; }

PI3K/Akt/mTOR Signaling Pathway and Akt Inhibition.

p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK have therapeutic potential in a variety of inflammatory diseases. This compound-substituted compounds have been developed as potent p38 MAPK inhibitors.[5][6]

digraph "p38_MAPK_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Nodes Stimuli [label="Stress / Cytokines", fillcolor="#FBBC05", fontcolor="#202124"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Inflammatory Response,\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\np38 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges Stimuli -> MAP3K; MAP3K -> MKK3_6 [label="Phosphorylates"]; MKK3_6 -> p38 [label="Phosphorylates"]; p38 -> Downstream [label="Activates"]; Inhibitor -> p38 [arrowhead=tee, color="#EA4335", penwidth=2]; }

p38 MAPK Signaling Pathway and Inhibition.

TYK2 Inhibitors

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways involved in inflammation and immunity. Selective TYK2 inhibitors are being investigated for the treatment of autoimmune diseases. The this compound scaffold has been utilized in the development of TYK2 inhibitors.

digraph "TYK2_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Nodes Cytokine [label="Cytokine\n(e.g., IL-12, IL-23, IFN-α)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TYK2 [label="TYK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_p [label="p-STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nTYK2 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges Cytokine -> Receptor; Receptor -> TYK2 [label="Activates"]; Receptor -> JAK [label="Activates"]; TYK2 -> STAT [label="Phosphorylates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_p [style=invis]; STAT_p -> Nucleus; Nucleus -> Gene; Inhibitor -> TYK2 [arrowhead=tee, color="#EA4335", penwidth=2]; }

TYK2 Signaling Pathway and Inhibition.

Other Notable Kinase Targets
  • CDK5/p25: this compound derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key player in neuronal processes and a target in neurodegenerative diseases.

  • IKKβ: Inhibitors of IκB Kinase β (IKKβ) based on the this compound scaffold have been explored for their anti-inflammatory potential.

  • SMO/ERK Dual Inhibitors: Novel this compound derivatives have been designed to dually inhibit Smoothened (SMO) and Extracellular signal-Regulated Kinase (ERK), offering a potential strategy for overcoming cancer drug resistance.[1][7]

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50 values) of representative this compound-based kinase inhibitors against their respective targets.

Compound/ReferenceTarget KinaseIC50 (nM)Assay Type
Akt Inhibitors
AZD5363[8]Akt13Biochemical
AZD5363[8]Akt28Biochemical
AZD5363[8]Akt38Biochemical
Compound from[3]PKBβ14Radiometric
p38 MAPK Inhibitors
Compound from[9]p38α4Enzyme Assay
TYK2 Inhibitors
Deucravacitinib[10]TYK28.4Cell-based
CDK5/p25 Inhibitors
Compound from[11]CDK5/p259In vitro
IKKβ Inhibitors
Compound fromIKKβ30.4Biochemical
SMO/ERK Dual Inhibitors
Compound I-13[7]SMO120Biochemical
Compound I-13[7]ERK1180Biochemical

Experimental Protocols

General Synthetic Route for this compound-Based Kinase Inhibitors

The synthesis of this compound-based kinase inhibitors often involves a multi-step process. A generalized synthetic workflow is presented below, followed by a more specific example for an Akt inhibitor.

digraph "General_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Nodes Start [label="this compound\n(protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Functionalization of\nPiperidine Nitrogen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Modification of\n4-Amino Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Deprotection; Deprotection -> Final; }

General Synthetic Workflow.

Protocol 1: Synthesis of a 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Akt Inhibitor (Representative)

This protocol is a representative example and may require optimization for specific target molecules.

  • Protection of this compound: The starting material, this compound, is typically protected at the 4-amino group (e.g., as a Boc-carbamate) to allow for selective functionalization of the piperidine nitrogen.

  • N-Arylation: The protected this compound is reacted with a suitable heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., n-butanol) at elevated temperature to yield the N-arylated intermediate.

  • Modification at the 4-position: The protecting group at the 4-position is removed, and the free amine is then acylated or alkylated to introduce the desired substituent. For carboxamide derivatives, this involves coupling with a carboxylic acid using a suitable coupling agent (e.g., HATU).

  • Final Deprotection: If any other protecting groups are present, they are removed in the final step to yield the target inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (General Radiometric Protocol)

This protocol provides a general framework for a radiometric kinase assay to determine the IC50 of a test compound. Specific conditions (enzyme and substrate concentrations, incubation times) need to be optimized for each kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test compound (serially diluted in DMSO)

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and the substrate.

  • Add Inhibitor: Add a small volume of the serially diluted test compound or DMSO (for the control) to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Stop Reaction and Spot: Stop the reaction by adding a quenching solution (e.g., phosphoric acid) and spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

digraph "Kinase_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Nodes Preparation [label="Prepare Reaction Mix\n(Kinase, Substrate, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Add Test Compound\n(or DMSO control)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Initiate with\n[γ-³²P]ATP & Incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spotting [label="Stop Reaction\n& Spot on Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Wash Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Counting [label="Scintillation Counting", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(IC50 determination)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Preparation -> Inhibitor; Inhibitor -> Reaction; Reaction -> Spotting; Spotting -> Washing; Washing -> Counting; Counting -> Analysis; }

General Radiometric Kinase Assay Workflow.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemicals and radioactive materials.

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant spirocyclic compounds utilizing 4-aminopiperidine as a versatile starting material. The protocols focus on multicomponent reactions and strategic coupling methodologies to construct complex spiro-heterocyclic scaffolds.

Application Note 1: Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives as MDM2-p53 Interaction Inhibitors

Introduction

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including potent anticancer properties. A key mechanism of action for a subset of these compounds is the inhibition of the MDM2-p53 protein-protein interaction. In healthy cells, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's apoptotic functions.[2] Small molecules that block the MDM2-p53 interaction can stabilize and activate p53, restoring its tumor-suppressive activities, including cell cycle arrest and apoptosis.[3][4] This application note describes a one-pot, three-component reaction for the synthesis of spiro[piperidine-4,3'-oxindole] derivatives from this compound, isatin (B1672199), and an activated methylene (B1212753) species, which are scaffolds with potential as MDM2-p53 interaction inhibitors.

Signaling Pathway: MDM2-p53 Regulation and Inhibition

MDM2_p53_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Treatment with Spiro-oxindole Inhibitor p53_n p53 MDM2_n MDM2 p53_n->MDM2_n MDM2_n->p53_n p53_c p53 (Inactive) Apoptosis_c Apoptosis Blocked MDM2_c MDM2 (Overexpressed) MDM2_c->p53_c p53_t p53 (Active) Apoptosis_t Apoptosis Induced p53_t->Apoptosis_t Transcription of pro-apoptotic genes MDM2_t MDM2 Inhibitor Spiro-oxindole Inhibitor Inhibitor->MDM2_t

Caption: MDM2-p53 pathway and its inhibition by spiro-oxindoles.

Experimental Protocol: One-Pot Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives

This protocol is adapted from a general method for the synthesis of spiro-oxindoles via a three-component reaction.[5][6]

Materials:

  • N-Boc-4-aminopiperidine

  • Isatin (or substituted isatin)

  • Malononitrile (B47326)

  • L-proline (catalyst)

  • Ethanol (B145695) (solvent)

  • Sodium borohydride (B1222165) (for optional reduction step)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • To a round-bottom flask, add N-Boc-4-aminopiperidine (1.0 mmol, 1.0 equiv.), isatin (1.0 mmol, 1.0 equiv.), and malononitrile (1.1 mmol, 1.1 equiv.) in ethanol (10 mL).

  • Add L-proline (0.2 mmol, 20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Upon completion of the initial condensation, the intermediate can be isolated or used directly. For the synthesis of a spiro[2H-pyran-3,4'-indoline] derivative, cool the reaction mixture to 0 °C.[5]

  • Slowly add sodium borohydride (2.0 mmol, 2.0 equiv.) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[piperidine-4,3'-oxindole] derivative.

Data Presentation
Compound TypeReactantsCatalystSolventTime (h)Yield (%)Biological Activity (IC50)
Spiro[2H-pyran-3,4'-indoline]Isatin, Malononitrile, AcetoneL-prolineEthanol1-292-96Not Reported
Spiro-oxindole Piperidine (B6355638)Isatin derivative, Methylene-indolinoneChiral amineToluene2485-95MDM2 Inhibition (nM range)

Note: The data presented is representative of similar syntheses of spiro-oxindole derivatives. Yields and biological activities will vary depending on the specific substrates and reaction conditions used.

Application Note 2: Synthesis of Piperazine-Piperidine Scaffolds as CCR5 Antagonists for HIV-1 Entry Inhibition

Introduction

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host immune cells.[7] Small-molecule antagonists of CCR5 have emerged as a significant class of antiretroviral drugs, effectively blocking viral entry and subsequent replication.[8][9] A key structural motif found in several potent CCR5 antagonists, such as Vicriviroc, is a piperazine-piperidine amide scaffold.[10][11] 4-Substituted-4-aminopiperidine derivatives are critical building blocks for the convergent synthesis of these complex molecules.[12] This application note details a synthetic strategy for constructing a piperazine-piperidine core structure, a key intermediate in the synthesis of CCR5 antagonists.

Mechanism of Action: HIV-1 Entry and CCR5 Antagonism

HIV_Entry_Inhibition cluster_hiv_entry HIV-1 Entry into Host Cell cluster_inhibition Inhibition by CCR5 Antagonist gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding gp41 gp41 CCR5->gp41 3. gp41-mediated Membrane Fusion Membrane Host Cell Membrane gp41->Membrane 4. Viral Entry CCR5_i CCR5 Co-receptor Antagonist CCR5 Antagonist (e.g., Vicriviroc) Antagonist->CCR5_i Binding to allosteric site gp120_i gp120 gp120_i->CCR5_i Binding Blocked

Caption: HIV-1 entry mechanism and its inhibition by CCR5 antagonists.

Experimental Protocol: Synthesis of a Piperazine-Piperidine Intermediate

This protocol outlines a key step in the synthesis of piperazine-piperidine based CCR5 antagonists, starting from a 4-substituted-4-aminopiperidine derivative.[11][12]

Materials:

  • N'-Boc-4-methyl-4-aminopiperidine

  • 1-Chloro-4,6-dimethyl-5-pyrimidinecarbonyl chloride

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

Step 1: Amide Coupling

  • Dissolve N'-Boc-4-methyl-4-aminopiperidine (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-chloro-4,6-dimethyl-5-pyrimidinecarbonyl chloride (1.05 mmol, 1.05 equiv.) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected piperazine-piperidine amide.

Step 2: Boc Deprotection

  • Dissolve the purified product from Step 1 in DCM (10 mL).

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired piperazine-piperidine intermediate, which can be used in subsequent steps for the synthesis of the final CCR5 antagonist.

Data Presentation
CompoundStarting MaterialKey ReactionYield (%)CCR5 Binding Affinity (IC50, nM)
Vicriviroc (Sch-D)N'-Boc-4-methyl-4-aminopiperidine derivativeAmide coupling, Alkylation>80 (for key steps)1-5
MaravirocSubstituted piperidine derivativeMulti-step synthesisVariable2-10

Note: The data provided is representative of the synthesis of potent CCR5 antagonists. The specific yields and biological activities can vary based on the detailed synthetic route and specific analogs prepared.

Experimental Workflow: Synthesis of Piperazine-Piperidine Core

CCR5_Antagonist_Synthesis start N'-Boc-4-methyl- This compound coupling Amide Coupling (Base, DCM) start->coupling reagent1 Pyrimidine- carbonyl chloride reagent1->coupling intermediate1 Boc-protected piperazine-piperidine amide coupling->intermediate1 deprotection Boc Deprotection (TFA, DCM) intermediate1->deprotection intermediate2 Piperazine-piperidine core deprotection->intermediate2 alkylation Alkylation with substituted benzyl (B1604629) halide intermediate2->alkylation final_product Final CCR5 Antagonist (e.g., Vicriviroc) alkylation->final_product

Caption: General workflow for the synthesis of a piperazine-piperidine CCR5 antagonist.

References

Troubleshooting & Optimization

removing excess 4-aminopiperidine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess 4-aminopiperidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound from a reaction mixture?

A1: The most common methods for removing excess this compound leverage differences in physical and chemical properties between the reactant and the desired product. The main strategies include:

  • Liquid-Liquid Extraction: Typically an acidic wash to protonate the basic this compound, making it soluble in the aqueous phase.

  • Chromatography: Techniques like silica (B1680970) gel column chromatography or reverse-phase chromatography can separate compounds based on polarity and size.[1]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind primary amines, allowing for their removal by simple filtration.[2][3]

  • Distillation: This method is viable if the desired product has a significantly different boiling point from this compound and is thermally stable.[4]

Q2: My desired product also contains an amine group. How can I selectively remove the unreacted this compound?

A2: This is a common challenge. Selective removal depends on exploiting subtle differences between your product and this compound:

  • pKa Differences: If your product's amine is significantly less basic (e.g., an aniline) than the aliphatic amines of this compound, a carefully buffered acidic extraction can selectively protonate and remove the more basic this compound.

  • Steric Hindrance: The primary amine on this compound is sterically accessible. If the amine on your product is more hindered, a bulky scavenger resin (e.g., an isocyanate-based resin) may react preferentially with the this compound.

  • Polarity and Size: If your product is significantly larger or less polar than this compound, column chromatography is often the most effective method for achieving high purity.[1]

Q3: When is an acidic liquid-liquid extraction the best choice?

A3: Acidic extraction is ideal when your desired product is stable to acidic conditions and lacks basic functional groups that would cause it to partition into the aqueous layer. It is a fast, inexpensive, and scalable method for bulk removal of amine impurities. However, it may not be sufficient to achieve very high purity and is often used as a first-pass purification step.

Q4: What should I consider when using column chromatography?

A4: this compound is a polar and basic compound, which can lead to tailing or streaking on a standard silica gel column. To mitigate this, you can pre-treat the silica gel or add a small amount of a basic modifier, like triethylamine (B128534) (~1%), to the eluent. This deactivates the acidic silanol (B1196071) groups on the silica surface, leading to better peak shape and separation. For highly polar products, reverse-phase chromatography may offer a better separation profile.[5]

Q5: How do scavenger resins work, and which type should I use for this compound?

A5: Scavenger resins are polymers with functional groups designed to react with specific types of excess reagents or byproducts.[2] For a primary amine like this compound, the most effective scavenger resins are typically those with electrophilic functional groups, such as:

  • Isocyanate resins: These react quickly and cleanly with primary amines to form urea (B33335) linkages.

  • Aldehyde resins: These form imines with the primary amine.

  • Sulfonyl chloride resins: These form sulfonamides.

The key advantage is that the bound amine is removed by simple filtration, which dramatically simplifies the workup process and is suitable for high-throughput synthesis.[3]

Troubleshooting Guide

Problem: My acidic extraction is not removing all the this compound.

  • Solution 1: Check the pH. Ensure the pH of the aqueous phase is sufficiently low (typically pH < 2) to fully protonate the aminopiperidine. Use a stronger acid if necessary (e.g., 1M HCl).

  • Solution 2: Increase the number of extractions. Perform multiple extractions (3-4 times) with fresh aqueous acid to improve removal efficiency.

  • Solution 3: Consider a different solvent system. The choice of organic solvent can affect the partition coefficient. Ensure your organic solvent is not miscible with the aqueous phase.[1]

Problem: I am losing my product during column chromatography.

  • Solution 1: Reduce column activity. Your product may be irreversibly adsorbing to the silica gel. Add a modifier like triethylamine to the eluent to reduce this interaction.

  • Solution 2: Change the stationary phase. If your product is very polar, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica.

  • Solution 3: Check product stability. Your product might be degrading on the silica. If so, purification should be performed quickly and at a low temperature if possible.

Method Comparison

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Acidic Extraction Moderate (~95%)High (>90%)Fast, inexpensive, scalable for bulk removal.Not suitable for acid-sensitive products; may not achieve high purity.
Silica Gel Chromatography High (>98%)Moderate (60-90%)High resolution and purity possible.Can be slow; potential for product loss on column; requires solvent.[6]
Scavenger Resins Very High (>99%)High (>85%)High selectivity; simple filtration workup; good for automation.Resins can be expensive; may require optimization of reaction time.
Distillation High (>98%)VariableGood for large scale; solvent-free.Product must be thermally stable and have a very different boiling point.

Experimental Protocols

Protocol 1: Removal of this compound using Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated this compound hydrochloride salt.

  • Repeat: Repeat the extraction with fresh 1M HCl two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal of this compound using a Scavenger Resin
  • Resin Selection: Choose a scavenger resin suitable for primary amines (e.g., a macroporous isocyanate resin).

  • Addition: To the crude reaction mixture dissolved in an appropriate solvent (e.g., DCM, THF), add the scavenger resin (typically 3-5 equivalents relative to the excess this compound).

  • Agitation: Stir or gently agitate the mixture at room temperature. Reaction time can vary from 4 to 16 hours.

  • Monitoring: Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to confirm the disappearance of the free this compound.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any product that may have adhered to the surface.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Diagrams

G start_node Start: Crude Reaction Mixture (Product + Excess 4-AP) q1 Is the product stable to acid and non-basic? start_node->q1 a1_yes Use Acidic Liquid-Liquid Extraction q1->a1_yes Yes q2 Is the product significantly less polar than 4-AP? q1->q2 No end_node Purified Product a1_yes->end_node a2_yes Use Normal Phase Column Chromatography q2->a2_yes Yes a2_no Consider Scavenger Resin or Reverse Phase HPLC q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Decision workflow for selecting a purification method.

G step1 1. Add Scavenger Resin to Crude Mixture in Solvent step2 2. Stir/Agitate Mixture (4-16 hours) step1->step2 step3 3. Filter to Remove Resin (Resin now has bound 4-AP) step2->step3 step4 4. Wash Resin with Fresh Solvent step3->step4 step5 5. Combine & Concentrate Filtrate step4->step5 step6 Purified Product step5->step6

Caption: Experimental workflow for amine removal using scavenger resins.

References

Technical Support Center: Selective N-Alkylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective N-alkylation of 4-aminopiperidine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound
Potential CauseRecommended Solution
Insufficient Reactivity of Alkylating Agent For direct alkylation with alkyl halides, reactivity follows the trend I > Br > Cl. Consider switching to a more reactive halide. For less reactive agents, increasing the reaction temperature or adding a catalytic amount of sodium or potassium iodide can be beneficial.
Inappropriate Solvent Ensure all reactants, including the base, are soluble in the chosen solvent. For direct alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are generally effective. For reductive amination, solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common.
Base is Not Suitable (for Direct Alkylation) The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. For substrates sensitive to strong bases, organic, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can be a better choice. In some cases, a stronger base like sodium hydride (NaH) may be necessary.
Ineffective Reducing Agent (for Reductive Amination) Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent, often preferred for its ability to reduce the intermediate iminium ion without affecting the carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also lead to an increase in side products.
Issue 2: Poor Selectivity (Alkylation at N4 instead of or in addition to N1)
Potential CauseRecommended Solution
Similar Nucleophilicity of N1 and N4 Amines The secondary amine (N1) is generally more nucleophilic than the primary amine (N4), but direct alkylation can still lead to a mixture of products. For the highest N1 selectivity, a protecting group strategy is recommended. Protect the N4-amino group with a Boc group, perform the N1-alkylation, and then deprotect.
Reaction Conditions Favoring N4-Alkylation In direct alkylation, carefully control the stoichiometry of the alkylating agent (use 1.0-1.2 equivalents). Slow, dropwise addition of the alkylating agent to a solution of this compound can favor mono-alkylation at the more reactive N1 position.
Reductive Amination Conditions Reductive amination is generally highly selective for the secondary amine (N1) over the primary amine (N4). Ensure the reaction is performed under appropriate conditions to favor iminium ion formation at the N1 position.
Issue 3: Formation of Multiple Alkylation Products (Di-alkylation and Quaternary Salts)
Potential CauseRecommended Solution
Excess Alkylating Agent Use a controlled amount of the alkylating agent (1.0-1.2 equivalents) to minimize di-alkylation and the formation of quaternary ammonium (B1175870) salts.
High Reactivity of the Mono-alkylated Product The N1-mono-alkylated product can sometimes be more nucleophilic than the starting this compound, leading to a second alkylation. Slow addition of the alkylating agent can help to mitigate this.
Reaction Conditions Reductive amination is an excellent method to avoid over-alkylation, as it is a more controlled process that selectively forms the mono-N1-alkylated product.
Issue 4: Difficulty in Product Purification
Potential CauseRecommended Solution
Presence of Multiple Products and Starting Material A mixture of N1-alkylated, N4-alkylated, di-alkylated products, and unreacted this compound can be challenging to separate by standard column chromatography due to similar polarities.
Solution - Acid-Base Extraction: Utilize the different basicities of the products. The desired mono-N1-alkylated product will have a different pKa than the starting material and di-alkylated products, which may allow for separation through careful pH-controlled extractions. - Derivatization: If separation is particularly difficult, consider derivatizing the primary amino group of the unreacted starting material and N1-alkylated product (e.g., with an Fmoc group) to alter their polarity, facilitating chromatographic separation. The protecting group can then be removed. - Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective N-alkylation of this compound?

A1: The primary challenge arises from the presence of two nucleophilic centers: the secondary amine within the piperidine (B6355638) ring (N1) and the primary amino group at the 4-position (N4). The secondary amine (N1) is generally more nucleophilic, but the reactivity difference is often not sufficient to achieve high selectivity in direct alkylation reactions, leading to mixtures of N1-alkylated, N4-alkylated, and di-alkylated products.

Q2: Which method offers the highest selectivity for N1-alkylation?

A2: The protecting group strategy generally offers the highest selectivity for N1-alkylation.[1] This involves first protecting the N4-amino group with a suitable protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[1] With the N4 position blocked, the alkylation reaction can only occur at the N1 position. The final step is the removal of the protecting group to yield the desired N1-alkylated this compound.

Q3: Can I achieve selective N1-alkylation without using a protecting group?

A3: Yes, it is possible to achieve a degree of selectivity without protecting groups through direct alkylation or reductive amination.

  • Direct Alkylation: By carefully controlling the reaction conditions, such as using a 1:1 stoichiometry of this compound to the alkylating agent and adding the alkylating agent slowly, you can favor mono-alkylation at the more nucleophilic N1 position. However, achieving high selectivity can be challenging and may require extensive optimization.

  • Reductive Amination: This method is often highly selective for the N1 position and is an excellent alternative to direct alkylation.[1] The reaction of this compound with an aldehyde or ketone preferentially forms an iminium ion at the secondary amine, which is then reduced in situ. This method also avoids the common side reaction of over-alkylation.[1]

Q4: What are the common side products in the N-alkylation of this compound?

A4: Common side products include:

  • N4-mono-alkylated product: Where the alkyl group is attached to the primary amino group.

  • N1,N4-di-alkylated product: Where both the N1 and N4 positions are alkylated.

  • Quaternary ammonium salts: Formed by the further alkylation of the tertiary N1-alkylated piperidine, especially when an excess of a reactive alkylating agent is used.

Q5: How can I remove unreacted this compound from my final product?

A5: Removing unreacted this compound can be challenging due to its similar properties to the desired N1-alkylated product. Techniques that can be employed include:

  • Column chromatography: While potentially difficult, careful selection of the stationary and mobile phases can allow for separation.

  • Acid-base extraction: A carefully controlled liquid-liquid extraction at a specific pH may allow for the separation of the more basic starting material from the product.

  • Distillation: If the product is significantly less volatile than this compound, vacuum distillation could be an option.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical yields for the N-benzylation of this compound via different synthetic strategies. Note that yields are highly dependent on specific reaction conditions and the nature of the reactants.

MethodKey StepsReagents ExampleTypical YieldSelectivityReference
Protecting Group Strategy 1. N4-Boc Protection 2. N1-Benzylation 3. N4-Boc Deprotection1. (Boc)₂O, Et₃N, DCM 2. Benzyl (B1604629) bromide, K₂CO₃, DMF 3. HCl or TFAHigh (often >80% over 3 steps)Excellent N1 selectivity[1]
Direct Alkylation N1-BenzylationBenzyl bromide, K₂CO₃, DMFModerate to Good (can be variable)Moderate N1 selectivity (mixture of products is common)General procedure
Reductive Amination N1-BenzylationBenzaldehyde (B42025), NaBH(OAc)₃, DCEGood to Excellent (>70%)Excellent N1 selectivityGeneral procedure

Experimental Protocols

Protocol 1: Selective N1-Benzylation via N4-Boc Protection

Step 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate (N4-Boc-4-aminopiperidine)

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (B128534) (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.05 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N4-Boc protected product, which can often be used in the next step without further purification.

Step 2: N1-Benzylation of tert-butyl (piperidin-4-yl)carbamate

  • Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in N,N-dimethylformamide (DMF, 8 mL/mmol).

  • Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Deprotection of the N4-Boc Group

  • Dissolve the N1-benzyl-N4-Boc-4-aminopiperidine (1.0 eq) in DCM (5 mL/mmol).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃ solution) to pH > 10.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final N1-benzyl-4-aminopiperidine.

Protocol 2: Selective N1-Benzylation via Reductive Amination
  • Dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol).

  • Add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_protecting_group cluster_0 Step 1: N4-Boc Protection cluster_1 Step 2: N1-Alkylation cluster_2 Step 3: N4-Deprotection start1 This compound proc1 Add (Boc)₂O, Et₃N in DCM start1->proc1 prod1 N4-Boc-4-aminopiperidine proc1->prod1 proc2 Add Alkyl Halide (R-X), Base (e.g., K₂CO₃) in DMF prod1->proc2 prod2 N1-Alkyl-N4-Boc-4-aminopiperidine proc2->prod2 proc3 Add Acid (e.g., TFA or HCl) prod2->proc3 prod3 N1-Alkyl-4-aminopiperidine proc3->prod3

Caption: Workflow for selective N1-alkylation using a protecting group strategy.

experimental_workflow_reductive_amination cluster_0 One-Pot Reaction start This compound + Aldehyde/Ketone (R'COR'') proc1 Form Iminium Ion in situ start->proc1 proc2 Add Reducing Agent (e.g., NaBH(OAc)₃) proc1->proc2 prod N1-Alkyl-4-aminopiperidine proc2->prod

Caption: Workflow for selective N1-alkylation via reductive amination.

troubleshooting_logic start Experiment Start low_yield Low Yield? start->low_yield issue Poor Selectivity (N1 vs. N4)? overalkylation Over-alkylation issues? issue->overalkylation No protecting_group Use N4-Boc Protecting Group Strategy issue->protecting_group Yes reductive_amination Switch to Reductive Amination issue->reductive_amination Yes (Alternative) control_stoichiometry Control Stoichiometry (1.0-1.2 eq. Alkylating Agent) overalkylation->control_stoichiometry Yes use_reductive_amination Use Reductive Amination overalkylation->use_reductive_amination Yes (Alternative) low_yield->issue No check_reagents Check Reagent Reactivity/Purity low_yield->check_reagents Yes protecting_group->overalkylation slow_addition Slow Addition of Alkylating Agent control_stoichiometry->slow_addition optimize_conditions Optimize Temperature and Solvent check_reagents->optimize_conditions

Caption: Decision tree for troubleshooting selective N1-alkylation.

References

preventing di-substitution in 4-aminopiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent di-substitution in reactions involving 4-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-substitution in this compound reactions?

A1: this compound possesses two reactive amine groups: a secondary amine within the piperidine (B6355638) ring and a primary amine at the 4-position. The secondary amine is generally more nucleophilic.[1] When reacting this compound with electrophiles such as alkyl halides or acyl chlorides without protective measures, both amino groups can react, leading to a mixture of mono- and di-substituted products. The lack of selectivity is the primary reason for the formation of these undesired byproducts.

Q2: How can I achieve selective mono-substitution on either the ring nitrogen or the 4-amino group?

A2: The most effective strategy for achieving selective mono-substitution is the use of an orthogonal protecting group strategy.[2][3] This involves selectively protecting one of the two amino groups, allowing the other to react, followed by deprotection. The choice of protecting group is critical and depends on the desired reaction sequence and the stability of your molecule to the required deprotection conditions.[4][5]

Q3: What are the most common protecting groups for this compound?

A3: The most commonly used protecting groups for amines are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[4] The choice depends on the desired orthogonality, as they are removed under different conditions (acidic, hydrogenolysis, and basic conditions, respectively).[4][5]

Troubleshooting Guide: Preventing Di-substitution

Issue 1: Observation of di-substituted product during N-acylation or N-alkylation.
  • Root Cause: Both the endocyclic (ring) and exocyclic (4-amino) nitrogens are reacting with the electrophile.

  • Solution: Employ a protecting group strategy to differentiate the reactivity of the two amines. The general workflow involves:

    • Selective protection of one amino group.

    • Functionalization of the unprotected amino group.

    • Deprotection of the protected amino group.

G cluster_0 General Workflow start This compound protect Selective Protection start->protect functionalize Functionalization (Acylation/Alkylation) protect->functionalize deprotect Deprotection functionalize->deprotect product Mono-substituted Product deprotect->product

Caption: General workflow for selective mono-functionalization of this compound.

Issue 2: How to selectively protect one amino group over the other.
  • Scenario A: Functionalization of the Ring Nitrogen (N1)

    • Strategy: Protect the less reactive primary 4-amino group first. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.[6]

    • Protocol: React this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This selectively protects the primary amine to yield tert-butyl (piperidin-4-yl)carbamate.[1] The now-free secondary ring amine can be functionalized.

  • Scenario B: Functionalization of the 4-Amino Group (N4)

    • Strategy: Protect the more nucleophilic secondary ring nitrogen first. This can be more challenging. One approach is to use a protecting group that reacts preferentially with secondary amines under specific conditions, such as the benzyloxycarbonyl (Cbz) group. Another strategy involves reductive amination starting from 4-amino-1-Boc-piperidine, where the N1 position is already protected.

G start Desired Functionalization Site? n1_path Ring Nitrogen (N1) start->n1_path N1 n4_path 4-Amino Group (N4) start->n4_path N4 protect_n4 Protect N4 with Boc (React with (Boc)₂O) n1_path->protect_n4 protect_n1 Protect N1 with Boc (Start with 1-Boc-4-piperidone) n4_path->protect_n1 functionalize_n1 Functionalize N1 protect_n4->functionalize_n1 deprotect_n4 Deprotect N4 (Acidic Conditions) functionalize_n1->deprotect_n4 functionalize_n4 Functionalize N4 (e.g., Reductive Amination) protect_n1->functionalize_n4 deprotect_n1 Deprotect N1 (Acidic Conditions) functionalize_n4->deprotect_n1

Caption: Decision tree for selecting a protecting group strategy.

Experimental Protocols & Data

Protocol 1: Selective N-Boc Protection of the 4-Amino Group

This protocol is designed to protect the exocyclic primary amine, leaving the endocyclic secondary amine free for subsequent reactions.

  • Reactants: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (B128534) (TEA), Dichloromethane (DCM) or a Dioxane/Water mixture.[1]

  • Procedure:

    • Dissolve this compound in the chosen solvent system.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add a solution of (Boc)₂O (1.1 equivalents) to the reaction mixture at room temperature.[7]

    • Stir the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Perform an aqueous workup to isolate the product, tert-butyl (piperidin-4-yl)carbamate.

Protocol 2: Reductive Amination for Mono-Alkylation of the 4-Amino Group

This protocol starts with the commercially available 1-Boc-4-aminopiperidine to selectively alkylate the 4-amino position.

  • Reactants: 4-Amino-1-Boc-piperidine, Aldehyde or Ketone, Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloroethane (DCE).[8]

  • Procedure:

    • Dissolve 4-amino-1-Boc-piperidine and the desired aldehyde or ketone in DCE.

    • Add NaBH(OAc)₃ to the mixture and stir at room temperature overnight.[8]

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent and purify using column chromatography.

    • The Boc group can then be removed using acidic conditions (e.g., 4M HCl in dioxane) to yield the N1-unsubstituted, N4-alkylated product.[8]

Comparative Data on Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (e.g., TFA, HCl)[4]Base, Hydrogenolysis
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (e.g., Pd/C, H₂)[4]Acid, Base
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[4]Acid, Hydrogenolysis

This table summarizes the properties of common amine protecting groups, which is essential for designing an orthogonal protection strategy.[5] An orthogonal strategy allows for the selective removal of one protecting group while another remains intact.[5] For example, a molecule with both a Boc and an Fmoc group can have the Fmoc group removed with a base, leaving the Boc group untouched.[5]

References

Technical Support Center: Optimizing Amide Coupling with 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 4-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in amide coupling reactions with this compound can stem from several factors. The primary issue is often the presence of two nucleophilic sites: the primary amine at the C4 position and the secondary amine of the piperidine (B6355638) ring. This can lead to the formation of di-acylated byproducts, reducing the yield of the desired mono-acylated product. Other potential causes include incomplete activation of the carboxylic acid, suboptimal reaction conditions, or challenges in product purification. To address this, a common and effective strategy is to use a protecting group on the piperidine nitrogen.

Q2: How can I selectively acylate the primary amine at the C4 position of this compound?

A2: The most reliable method for selective acylation of the 4-amino group is to use a protecting group on the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose. By starting your synthesis with 1-Boc-4-aminopiperidine, you effectively block the secondary amine, directing the acylation to the desired primary amine at the C4 position.[1][2] Following the coupling reaction, the Boc group can be removed under acidic conditions.

Q3: What is the most significant side reaction when using unprotected this compound, and how can I avoid it?

A3: The most significant side reaction is di-acylation, where both the primary and secondary amines react with the activated carboxylic acid. This leads to a mixture of products and significantly lowers the yield of the desired mono-acylated compound. To avoid this, it is highly recommended to use N-Boc-4-aminopiperidine as the starting material. This ensures that only the primary amine is available for acylation.

Q4: What are the best coupling reagents for amide bond formation with this compound?

A4: Several modern coupling reagents are effective for amide bond formation with this compound derivatives. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and fast reaction times.[3][4] Carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure, are also a cost-effective and efficient choice.[3][4] The selection of the reagent can depend on the specific substrates and the scale of the reaction.

Q5: How do I remove the Boc protecting group after the coupling reaction?

A5: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[5] Another option is using a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane.[5] The choice of acid and reaction conditions can be optimized to ensure complete deprotection without affecting other acid-sensitive functional groups in your molecule.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mono-acylated Product
Potential Cause Recommended Solution
Di-acylation of unprotected this compound Use 1-Boc-4-aminopiperidine as the starting material to ensure selective acylation at the primary amine.
Incomplete carboxylic acid activation Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.2 equivalents). For carbodiimide-based couplings, include an additive like HOBt or OxymaPure to improve efficiency and suppress side reactions.[3]
Suboptimal reaction conditions Optimize solvent, temperature, and reaction time. Anhydrous polar aprotic solvents like DMF or DCM are commonly used. Ensure all reagents are anhydrous, as water can hydrolyze activated esters and coupling reagents.
Steric hindrance If either the carboxylic acid or the this compound derivative is sterically hindered, consider using a more powerful coupling reagent like HATU or COMU. Increasing the reaction temperature or time may also be beneficial, but should be monitored to avoid side reactions.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted starting materials Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or use a slight excess of one of the reactants.
Byproducts from the coupling reagent If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Consider using EDC, as its urea (B33335) byproduct is water-soluble and can be removed by aqueous workup.[3][4]
Incomplete Boc deprotection Monitor the deprotection step carefully by TLC or LC-MS. If incomplete, extend the reaction time or use a stronger acidic condition (e.g., neat TFA).
Side reactions during workup During aqueous workup, ensure the pH is controlled to avoid hydrolysis of the desired amide product.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with 1-Boc-4-aminopiperidine using HATU

This protocol describes a general method for the acylation of the primary amine of 1-Boc-4-aminopiperidine.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Boc-4-aminopiperidine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 1-Boc-4-aminopiperidine (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection of N-Boc-4-acylaminopiperidine

This protocol describes the removal of the Boc protecting group to yield the final N-acyl-4-aminopiperidine.

Materials:

  • N-Boc-4-acylaminopiperidine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the N-Boc-4-acylaminopiperidine (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If the free base is required, the TFA salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Visualizations

Amide_Coupling_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Carboxylic_Acid Carboxylic Acid Coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Carboxylic_Acid->Coupling Boc_Amine 1-Boc-4-aminopiperidine Boc_Amine->Coupling Boc_Product N-Boc-4-acylaminopiperidine Coupling->Boc_Product Deprotection Acid (e.g., TFA) Solvent (e.g., DCM) Boc_Product->Deprotection Final_Product N-acyl-4-aminopiperidine Deprotection->Final_Product Troubleshooting_Low_Yield Start Low Yield of Amide Product Check_Protection Is the piperidine nitrogen protected (e.g., with Boc)? Start->Check_Protection Protect_N Protect the piperidine nitrogen with a suitable group (e.g., Boc). Check_Protection->Protect_N No Check_Activation Are the coupling reagents fresh and used in correct stoichiometry? Check_Protection->Check_Activation Yes Protect_N->Check_Activation Optimize_Reagents Use fresh coupling reagents and consider adding an activator (e.g., HOBt). Check_Activation->Optimize_Reagents No Check_Conditions Are the reaction conditions (solvent, temperature) optimized? Check_Activation->Check_Conditions Yes Optimize_Reagents->Check_Conditions Optimize_Conditions Use anhydrous solvents and optimize temperature and reaction time. Check_Conditions->Optimize_Conditions No Consider_Sterics Is steric hindrance a potential issue? Check_Conditions->Consider_Sterics Yes Optimize_Conditions->Consider_Sterics Use_Stronger_Reagent Use a more potent coupling reagent (e.g., HATU, COMU). Consider_Sterics->Use_Stronger_Reagent Yes End Improved Yield Consider_Sterics->End No Use_Stronger_Reagent->End

References

Technical Support Center: Stability of 4-Aminopiperidine Derivatives in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-aminopiperidine derivatives in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound derivatives in aqueous solutions?

A1: The stability of this compound derivatives in aqueous solutions is primarily influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation pathways. As basic compounds, the solubility of this compound derivatives is also highly pH-dependent.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine functionality.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation reactions.

Q2: What are the expected degradation pathways for this compound derivatives in an aqueous environment?

A2: Based on the chemical structure, the following degradation pathways are most likely for this compound derivatives in aqueous solutions:

  • Hydrolysis: While the core piperidine (B6355638) ring is generally stable to hydrolysis, substituents on the ring or the amino group may be susceptible to hydrolysis, particularly at extreme pH values.

  • Oxidation: The amino group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of N-oxides and other colored byproducts. Discoloration, often to a yellow or brown hue, is a common indicator of oxidation.

  • Photodegradation: Exposure to light can provide the energy needed to initiate degradation reactions, which may involve oxidation or other rearrangements.

Q3: My this compound derivative is poorly soluble in my aqueous buffer. What can I do?

A3: Poor aqueous solubility is a common issue with amine-containing compounds, which are often basic. Here are some strategies to improve solubility:

  • pH Adjustment: Lowering the pH of the aqueous solution will protonate the basic nitrogen atoms of the this compound moiety, forming a more water-soluble salt.[2]

  • Use of Co-solvents: If pH adjustment is not suitable for your experiment, using co-solvents can be effective. Polar aprotic solvents like DMSO and DMF, or alcohols like methanol (B129727) and ethanol, can help solubilize the compound.[3]

  • Salt Form: If you are working with the free base, consider using a salt form (e.g., hydrochloride salt), which generally has higher aqueous solubility.

Q4: I am observing peak tailing during HPLC analysis of my this compound derivative. What is the cause and how can I fix it?

A4: Peak tailing is a common problem when analyzing basic compounds like this compound derivatives by HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.[4]

Here are some solutions:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., below 3.0) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[4]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica (B1680970) and thorough end-capping have fewer residual silanol groups, leading to improved peak shape for basic compounds.[4]

  • Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites and improve peak symmetry.

  • Use a Column Designed for Basic Compounds: Several manufacturers offer columns specifically designed for the analysis of basic compounds, often stable at higher pH where the analyte is neutral.

Troubleshooting Guides

Troubleshooting Unexpected Degradation
Symptom Possible Cause Recommended Solution
Rapid loss of parent compound concentration pH of the solution is promoting hydrolysis.Determine the pH profile of the compound's stability to identify the optimal pH range. Adjust the buffer accordingly.
Presence of oxidizing agents or exposure to oxygen.Degas all aqueous solutions. Prepare solutions fresh and consider blanketing with an inert gas (e.g., nitrogen or argon).
Exposure to light.Conduct experiments in amber glassware or protect from light.
Appearance of multiple unknown peaks in chromatogram Complex degradation pathway involving secondary degradation products.Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.
Contamination of the sample or HPLC system.Run a blank injection of the mobile phase and sample diluent to check for system contamination.
Discoloration of the aqueous solution (e.g., turning yellow or brown) Oxidation of the amine functionality.Store solutions protected from light and under an inert atmosphere. Consider adding an antioxidant if compatible with the experiment.[5]
Troubleshooting HPLC Analysis Issues
Symptom Possible Cause Recommended Solution
Poor peak shape (tailing) Interaction of the basic amine with residual silanols on the column.Lower mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid). Use a high-purity, end-capped column or a column specifically designed for basic compounds.[4]
Poor peak shape (fronting) Column overload or poor sample solubility in the mobile phase.Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[4]
Split peaks Partially clogged column frit or void at the column inlet.Reverse flush the column. If the problem persists, replace the column.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.[6]
Baseline drift or noise Changes in mobile phase composition, temperature fluctuations, or column contamination.Degas the mobile phase, use a column thermostat, and ensure the column is properly equilibrated.[6]

Quantitative Stability Data

Due to a lack of publicly available quantitative stability data specifically for a wide range of this compound derivatives, the following table provides illustrative data for a related piperidine-containing compound, N-[(piperidine)methylene]daunorubicin hydrochloride (PPD), to demonstrate the significant influence of pH and temperature on degradation rates.[7]

pHTemperature (°C)Apparent First-Order Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
1.0401.0 x 10⁻⁶192.5
4.0402.5 x 10⁻⁷770.1
7.4408.0 x 10⁻⁶24.1
10.0405.0 x 10⁻⁵3.8
7.4251.5 x 10⁻⁶128.4
7.4504.0 x 10⁻⁵4.8

Note: This data is for an analogous compound and should be used for illustrative purposes only. Actual stability will vary depending on the specific substituents on the this compound scaffold.

Experimental Protocols

Protocol: Forced Degradation Study of a this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug in water at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug in water to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound derivatives and their degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or the λmax of the parent compound)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (60°C, Solid & Solution) photo Photolytic Stress (UV/Vis Light) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis & Degradant Identification hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound Derivative hydrolysis_product Hydrolysis Product(s) (cleavage of labile groups) parent->hydrolysis_product  H₂O, H⁺/OH⁻ n_oxide N-Oxide parent->n_oxide  [O] (air, H₂O₂) other_oxidation Other Oxidized Products parent->other_oxidation  [O] photo_product Photolytic Degradant(s) parent->photo_product  hν (UV/Vis Light)

Caption: Potential degradation pathways for this compound derivatives.

References

troubleshooting low yield in Curtius rearrangement for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Curtius rearrangement for amine, carbamate (B1207046), and urea (B33335) synthesis.

Frequently Asked Questions (FAQs)

Q1: My Curtius rearrangement is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Curtius rearrangement can arise from several factors at different stages of the reaction: acyl azide (B81097) formation, the rearrangement itself, and the trapping of the isocyanate intermediate.[1]

Troubleshooting Low Yields:

  • Incomplete Acyl Azide Formation: The initial conversion of the carboxylic acid or acyl chloride to the acyl azide is a critical step.

    • From Carboxylic Acids (e.g., using DPPA): Ensure the carboxylic acid is completely dry, as water can hydrolyze the activated intermediate. The choice of base, such as triethylamine (B128534) (Et3N), and an anhydrous aprotic solvent like THF or toluene (B28343) is crucial.[1]

    • From Acyl Chlorides: Use freshly prepared or high-purity acyl chloride, as it can degrade over time. The reaction with sodium azide must be conducted under strictly anhydrous conditions to prevent the formation of the corresponding carboxylic acid.[1]

  • Inefficient Rearrangement: The thermal decomposition of the acyl azide to the isocyanate requires sufficient energy.

    • Temperature: The optimal temperature for the rearrangement is substrate-dependent. If the reaction is slow, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition and side reactions.[1] The use of a Lewis acid (e.g., boron trifluoride or boron trichloride) or a Brønsted acid catalyst can lower the required decomposition temperature by as much as 100 °C and significantly improve the isocyanate yield.[1][2]

    • Solvent: The choice of an appropriate aprotic solvent can influence the reaction rate.[1]

  • Poor Isocyanate Trapping: The highly reactive isocyanate intermediate must be efficiently trapped by a nucleophile to prevent unwanted side reactions.[1]

    • Nucleophile Concentration: A sufficient excess of the trapping nucleophile (e.g., alcohol for carbamates, amine for ureas) should be used to ensure it outcompetes other potential reaction pathways.[1]

    • Presence of Water: Trace amounts of water are a common cause of low yields. Water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to a primary amine. This primary amine can then react with another molecule of isocyanate to form a symmetric urea byproduct.[1] Rigorous drying of all reagents, solvents, and glassware is essential.[1]

Q2: I am observing a significant amount of a symmetric urea byproduct. How can I minimize this?

The formation of a symmetric urea byproduct is a strong indicator of water in your reaction mixture.[1] The isocyanate intermediate reacts with water to generate a primary amine, which is a potent nucleophile and readily reacts with another equivalent of the isocyanate.[1]

Strategies to Minimize Urea Formation:

  • Rigorous Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware. Ensure all reagents are stored under an inert atmosphere.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

Q3: My reaction is not going to completion. What should I do?

Incomplete conversion can stem from issues in either the acyl azide formation or the rearrangement step.[1]

Troubleshooting Incomplete Reactions:

  • Acyl Azide Formation:

    • Activation: When starting from a carboxylic acid, ensure the activating agent (e.g., diphenylphosphoryl azide (DPPA), ethyl chloroformate) is added under the correct conditions (e.g., appropriate temperature, dropwise addition) to ensure complete formation of the activated species.[1]

    • Reaction Time: The conversion to the acyl azide may require longer reaction times or slightly elevated temperatures, depending on the substrate's reactivity.[1]

  • Rearrangement Step:

    • Temperature and Time: The rearrangement is temperature-dependent. Monitor the reaction's progress using a suitable analytical technique, such as TLC or IR spectroscopy (observe the disappearance of the acyl azide peak at ~2140 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹). If the reaction stalls, a moderate increase in temperature or a longer reaction time may be necessary.[1]

    • Catalysis: Consider using a Lewis acid catalyst to promote the rearrangement at a lower temperature.[1]

Q4: What are the primary methods for preparing the acyl azide intermediate, and what are their pros and cons?

There are two main, widely used methods for synthesizing acyl azides for the Curtius rearrangement:

  • From Carboxylic Acids: A one-pot procedure using diphenylphosphoryl azide (DPPA) is very common and often preferred for its operational simplicity.[1][3] Other reagents like propylphosphonic anhydride (B1165640) (T3P®) combined with an azide source can also be employed.[1]

  • From Acyl Chlorides: This is a two-step process where the carboxylic acid is first converted to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which is then reacted with an azide source, typically sodium azide.[1][3]

MethodAdvantagesDisadvantages
From Carboxylic Acids (e.g., using DPPA) One-pot procedure, operationally simple.[1][3]DPPA is a lachrymator and requires careful handling. Removal of phosphorus byproducts can sometimes be challenging.[1]
From Acyl Chlorides Can be more cost-effective for large-scale synthesis.[1]Two-step process. Acyl chloride formation may not be suitable for sensitive substrates. Sodium azide is highly toxic and potentially explosive.[1]

Q5: What are the key safety considerations when performing a Curtius rearrangement?

The Curtius rearrangement involves several potentially hazardous materials and intermediates.

  • Azides: Sodium azide and organic azides are toxic and can be explosive, especially when heated or in contact with heavy metals. Always handle them with appropriate personal protective equipment (PPE) and behind a blast shield, particularly on a larger scale.[1]

  • Diphenylphosphoryl Azide (DPPA): DPPA is a lachrymator and should be handled in a well-ventilated fume hood.[1]

  • Isocyanates: Isocyanates are reactive and can be irritants or sensitizers. Avoid inhalation and skin contact.[1]

  • Gaseous Byproduct: The reaction releases nitrogen gas, so ensure the reaction vessel is appropriately vented.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Curtius Rearrangement Yield

Starting MaterialAzide Source/MethodTrapping NucleophileSolventTemperature (°C)Yield (%)Reference
Thiazole-4-carboxylic AcidDPPAtert-Butyl Alcoholtert-Butyl Alcohol9076
Adamantane-1-carboxylic acidNaN₃, (Boc)₂O, Zn(OTf)₂tert-Butanol (in situ)THF4095-99Organic Syntheses, 2012, 89, 247
4-(Trifluoromethyl)benzoic acidDPPABenzyl AlcoholToluene12083[4]
Biaryl dicarboxylic acidDPPA (2.0 equiv), DIPEAIntramolecular (hydrolysis)TolueneReflux72[5]
Indole-2-carboxylic acidBF₃·OEt₂, NaN₃IntramolecularDioxane10094[3]
(E,E)-2,4-Pentadienoic acidFrom acyl chloride and NaN₃Benzyl AlcoholTolueneReflux42-46Organic Syntheses, 1979, 59, 1

Experimental Protocols

Protocol 1: General Procedure for Curtius Rearrangement using DPPA (Synthesis of Carbamate)

This protocol describes the one-pot synthesis of a carbamate from a carboxylic acid using diphenylphosphoryl azide (DPPA).

  • To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or THF), add a base (e.g., triethylamine, 1.1-1.5 eq).[1]

  • Add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for approximately 30 minutes to facilitate the formation of the acyl azide.[1]

  • Heat the mixture to reflux and monitor the reaction until the rearrangement is complete (e.g., by TLC or IR spectroscopy).[1]

  • After cooling the reaction mixture to room temperature, add the trapping nucleophile (e.g., an alcohol in excess).[1]

  • Stir the reaction until the consumption of the isocyanate is complete.[1]

  • Work up the reaction by quenching, extraction, and subsequent purification by chromatography.[1]

Protocol 2: Synthesis of Acyl Azide from Acyl Chloride and Subsequent Rearrangement

This two-step protocol involves the initial formation of an acyl chloride followed by its conversion to the acyl azide and subsequent rearrangement.

Step 1: Acyl Chloride Formation

  • Dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

  • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (typically 1.1-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitor by IR or by quenching a small aliquot with methanol (B129727) and analyzing by GC-MS or LC-MS).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Step 2: Acyl Azide Formation and Rearrangement

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like acetone (B3395972) or toluene.

  • Cool the solution to 0 °C and add a solution of sodium azide (NaN₃) (typically 1.2-1.5 eq) in a minimal amount of water, or as a suspension in the reaction solvent. Caution: Sodium azide is highly toxic and potentially explosive.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Carefully heat the reaction mixture to induce the Curtius rearrangement. The optimal temperature will depend on the substrate.

  • Once the rearrangement is complete, cool the reaction and add the trapping nucleophile (e.g., an amine for urea synthesis or an alcohol for carbamate synthesis).

  • Stir until the reaction is complete, then proceed with an appropriate aqueous workup and purification.

Mandatory Visualizations

curtius_workflow start Carboxylic Acid or Acyl Chloride acyl_azide Acyl Azide Formation start->acyl_azide e.g., DPPA or NaN₃ rearrangement Thermal or Photochemical Rearrangement acyl_azide->rearrangement Heat (Δ) or Light (hν) isocyanate Isocyanate Intermediate rearrangement->isocyanate - N₂ trapping Nucleophilic Trapping isocyanate->trapping + Nucleophile (R'OH, R'₂NH, H₂O) product Carbamate, Urea, or Amine trapping->product

Caption: General workflow of the Curtius rearrangement.

troubleshooting_low_yield start Low Yield in Curtius Rearrangement incomplete_azide Incomplete Acyl Azide Formation? start->incomplete_azide inefficient_rearrangement Inefficient Rearrangement? start->inefficient_rearrangement poor_trapping Poor Isocyanate Trapping? start->poor_trapping check_reagents Check purity/dryness of starting materials & reagents incomplete_azide->check_reagents Yes optimize_azide_conditions Optimize azide formation: - Reaction time - Temperature - Base/Solvent incomplete_azide->optimize_azide_conditions Yes increase_temp Increase reaction temperature gradually inefficient_rearrangement->increase_temp Yes add_catalyst Add Lewis or Brønsted acid catalyst inefficient_rearrangement->add_catalyst Yes check_monitoring Monitor reaction progress (TLC, IR) inefficient_rearrangement->check_monitoring Yes excess_nucleophile Use excess nucleophile poor_trapping->excess_nucleophile Yes anhydrous_conditions Ensure strictly anhydrous conditions (solvents, glassware) poor_trapping->anhydrous_conditions Yes inert_atmosphere Use inert atmosphere (N₂ or Ar) poor_trapping->inert_atmosphere Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification Strategies for Polar 4-Aminopiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 4-aminopiperidine analogs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Troubleshooting Guides

This section provides detailed solutions to specific issues that may arise during the purification of polar this compound analogs.

Issue 1: Poor Peak Shape and Tailing in Reverse-Phase Chromatography (RPC)

Q: My this compound analog shows significant peak tailing on a C18 column. What is causing this and how can I fix it?

A: Peak tailing for polar basic compounds like this compound analogs in RPC is primarily caused by secondary ionic interactions between the protonated amine groups of the analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase.[1][2] This leads to a portion of the analyte being retained longer, resulting in asymmetrical peaks.

Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to 2-3 units below the pKa of the aminopiperidine analog ensures the amine is fully protonated and suppresses the ionization of the silanol groups, thus minimizing the unwanted ionic interactions.[3] A common approach is to use a buffer like 0.1M citric acid/0.2M sodium dihydrogen phosphate (B84403) adjusted to pH 2.5.[3]

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA) at a concentration of 0.1-1%, into the mobile phase can mask the active silanol sites and improve peak shape.[4][5]

  • Employ a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity. Using a highly deactivated column is crucial for the analysis of basic compounds.[1]

  • Consider Alternative Stationary Phases: If peak tailing persists, consider a reversed-phase column with a more polar character, such as those with embedded polar groups or phenyl-hexyl phases, which can offer different selectivity.[6]

Issue 2: Compound is Not Retained in Reverse-Phase Chromatography

Q: My highly polar this compound analog is eluting in the void volume of my C18 column. How can I increase its retention?

A: Poor retention of highly polar compounds is a common challenge in RPC. Here are the primary solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred method for separating highly polar compounds that are not retained in RPC.[7][8][9] In HILIC, a polar stationary phase (like silica (B1680970), diol, or amide) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] Water acts as the strong solvent, and increasing the organic content of the mobile phase increases retention.[7]

  • Use 100% Aqueous Mobile Phase with Appropriate Columns: Some modern reversed-phase columns, particularly those with phenyl-based stationary phases, are designed to be stable in 100% aqueous mobile phases and can retain polar compounds more effectively than traditional C18 columns under these conditions.[6]

  • Ion-Pairing Chromatography: Although less common now due to MS incompatibility, adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column.

Issue 3: Low Recovery or No Elution from Normal-Phase (Silica Gel) Chromatography

Q: My this compound analog is sticking to the silica gel column and I'm getting very low or no recovery. What should I do?

A: The basic amine functionality of this compound analogs leads to strong adsorption onto the acidic silica gel stationary phase in normal-phase chromatography.[5] This can result in irreversible binding, streaking, and low recovery.

Here are some effective strategies:

  • Addition of a Basic Modifier to the Eluent: Adding a small percentage of a base like triethylamine (0.1-2%) or ammonia (B1221849) (e.g., 1% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol) to the mobile phase (e.g., dichloromethane/methanol) will neutralize the acidic sites on the silica and compete with your compound for binding, allowing it to elute properly.[10][11]

  • Use of a Deactivated or Alternative Stationary Phase:

    • Amine-functionalized silica: This stationary phase has a basic surface that repels basic compounds, leading to better peak shapes and recovery without the need for mobile phase modifiers.[4][11]

    • Basic alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[5]

    • Deactivated Silica: You can deactivate a standard silica gel column by pre-flushing it with a solvent system containing 1-3% triethylamine before loading your sample.[12]

Issue 4: Difficulty with Crystallization

Q: I am trying to purify my this compound analog by crystallization, but it either oils out or fails to crystallize. What can I do?

A: Amines can sometimes be challenging to crystallize directly. Converting the amine to a salt often dramatically improves its crystallinity.

  • Salt Formation: The most common and effective strategy is to form a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt.[13] This is typically done by dissolving the purified free base in a suitable solvent (e.g., ethanol (B145695), isopropanol (B130326), or diethyl ether) and adding a stoichiometric amount of the corresponding acid.[14][15] The resulting salt often has a much higher melting point and a more rigid crystal lattice, facilitating crystallization.[16]

  • Troubleshooting Oiling Out: Oiling out occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.[17] To resolve this, try re-heating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[17]

  • Inducing Crystallization: If no crystals form from a clear solution, the solution may be supersaturated and require nucleation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound if available.[17]

Frequently Asked Questions (FAQs)

Q1: Which purification technique is best for my polar this compound analog?

A1: The best technique depends on the specific properties of your analog (polarity, presence of other functional groups), the nature of the impurities, and the scale of the purification. Here is a general guide:

  • For high-resolution analytical and preparative work: HILIC is often the first choice for highly polar analogs. If the analog has some hydrophobic character, optimized RPC with a low pH mobile phase and an end-capped column is a viable option.

  • For large-scale purification: Flash chromatography on amine-functionalized silica or silica with a basic modifier in the eluent is a good starting point. Crystallization of a salt is also a highly effective and scalable method for final purification.[14]

  • For charged impurities or analogs: Ion-exchange chromatography can be a very powerful technique.[2] Since this compound analogs are basic, cation-exchange chromatography would be used.[1]

Q2: What is HILIC and why is it suitable for polar amines?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[8][9] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes, like this compound analogs, partition into this aqueous layer and are retained. The elution strength of the mobile phase is increased by increasing the water content.[7] This mechanism is ideal for compounds that are too polar to be retained by RPC.[9]

Q3: Can I use normal-phase flash chromatography with silica gel for my this compound analog?

A3: Yes, but with modifications. Directly applying a polar amine to a standard silica gel column with neutral eluents (like hexane/ethyl acetate) will likely result in poor recovery due to strong, irreversible adsorption.[5] To be successful, you must add a basic modifier (e.g., 0.1-2% triethylamine or ammonia) to your mobile phase (e.g., dichloromethane/methanol) to prevent peak tailing and ensure elution.[10][11] Alternatively, using an amine-functionalized silica column is a more robust approach that often provides better results without the need for mobile phase additives.[11]

Q4: How do I choose a solvent for crystallization of my this compound analog or its salt?

A4: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[18]

  • Solvent Screening: A good practice is to test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) at room temperature and then with heating.[17]

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[18] For aminopiperidine salts, solvent mixtures like toluene/acetonitrile or ethanol/diethyl ether can be effective.[13][14]

Q5: What is ion-exchange chromatography and how does it work for these compounds?

A5: Ion-exchange chromatography (IEX) separates molecules based on their net charge.[2] The stationary phase consists of a resin with covalently attached charged functional groups. For purifying positively charged molecules like protonated this compound analogs, cation-exchange chromatography is used, which employs a stationary phase with negative charges (e.g., sulfonic acid groups).[1] The purification process involves:

  • Equilibration: The column is equilibrated with a buffer at a specific pH where the target molecule is charged and will bind to the resin.

  • Sample Loading: The sample is loaded onto the column, and the positively charged aminopiperidine analog binds to the negatively charged resin, while neutral or negatively charged impurities pass through.

  • Washing: The column is washed with the equilibration buffer to remove any remaining unbound impurities.

  • Elution: The bound analog is eluted by changing the mobile phase conditions, typically by increasing the salt concentration (ionic strength) or changing the pH to disrupt the electrostatic interaction.[19]

Data Presentation

The following tables summarize typical quantitative data for the purification of polar aminopiperidine analogs.

Table 1: Comparison of Chromatographic Purification Methods

ParameterNormal-Phase Flash (with TEA)Reverse-Phase HPLC (Low pH)HILICIon-Exchange Chromatography
Stationary Phase Silica GelC18 (End-capped)Amide or SilicaStrong Cation Exchange
Typical Mobile Phase 2-10% MeOH in DCM + 0.1% TEA[14]Acetonitrile/Water with 0.1% Formic Acid or pH 2.5 Phosphate Buffer[3]95:5 to 60:40 Acetonitrile:Ammonium Acetate Buffer[8]Aqueous buffer with NaCl gradient
Typical Recovery 75-85%[14]>90%>90%>85%
Achievable Purity >95%[14]>99%>99%>98%
Key Advantage Good for large scaleHigh resolutionBest for very polar compoundsHigh selectivity based on charge
Key Disadvantage Lower resolutionPoor retention for very polar compoundsCan have reproducibility issuesOnly for charged molecules

Table 2: Crystallization Purification Data for a this compound Analog

ParameterValueReference
Starting Material 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (purity >95%)[14]
Salt Form Hydrochloride[14]
Recrystallization Solvents Toluene/Acetonitrile, followed by Acetone[14]
Recovery Rate 80-90%[14]
Final Purity (by HPLC) >99.5%[14]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification

  • Column Selection: Choose a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both solvents.

  • Sample Preparation: Dissolve the crude this compound analog in a minimal amount of the initial mobile phase composition (e.g., 95% A/5% B). Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

    • Inject the sample.

    • Elute with a linear gradient, for example, from 5% B to 95% B over 20-30 minutes.

    • Monitor the elution at a suitable UV wavelength (e.g., 210-254 nm, depending on the chromophores in the analog).

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the fractions by analytical HPLC.

  • Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified product as a salt (e.g., formate (B1220265) salt).

Protocol 2: HILIC Purification

  • Column Selection: Choose a HILIC column (e.g., Amide or Silica phase, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate. Prepare Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate. Degas both solvents.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase (high organic content). Ensure the sample solvent is not stronger than the mobile phase to avoid peak distortion.

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A for at least 15-20 column volumes to ensure proper hydration of the stationary phase.

    • Inject the sample.

    • Elute with a linear gradient from 100% A to 100% B over 20-30 minutes.

  • Fraction Collection and Isolation: Collect and analyze fractions as described for RPC. The collected fractions can be lyophilized directly to remove the volatile mobile phase.

Protocol 3: Crystallization via Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base of the this compound analog (e.g., 1.0 g) in a suitable solvent like isopropanol or ethanol (e.g., 10-20 mL).

  • Salt Formation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in a solvent like isopropanol or diethyl ether dropwise with stirring.

  • Precipitation: Continue stirring in the ice bath for 30-60 minutes. A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the crude salt by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether or the crystallization solvent.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol, methanol, or a solvent pair like ethanol/diethyl ether) to just dissolve the solid.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in a refrigerator or ice bath to maximize recovery.

  • Final Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_start Start cluster_primary Primary Purification cluster_secondary High-Resolution Purification cluster_end Finish start Crude this compound Analog flash_chrom Flash Chromatography (Silica + TEA or NH2-Silica) start->flash_chrom Large Scale rpc Reverse-Phase HPLC (Low pH, End-capped Column) start->rpc Small Scale / High Purity hilic HILIC start->hilic Very Polar Analog iex Ion-Exchange Chromatography start->iex Charged Impurities crystallization Crystallization / Salt Formation flash_chrom->crystallization Further Purification end_product Pure Product (>99%) flash_chrom->end_product If Purity is Sufficient crystallization->end_product rpc->end_product hilic->end_product iex->end_product Troubleshooting_RPC cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Peak Tailing in RPC cause1 Silanol Interactions problem->cause1 cause2 Incorrect Mobile Phase pH problem->cause2 cause3 Column Overload problem->cause3 solution2 Add Competing Base (e.g., 0.1% TEA) cause1->solution2 solution3 Use End-Capped Column cause1->solution3 solution5 Switch to HILIC cause1->solution5 Alternative Method solution1 Lower Mobile Phase pH (e.g., pH 2.5) cause2->solution1 cause2->solution5 Alternative Method solution4 Dilute Sample cause3->solution4

References

managing side reactions during deprotection of Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the management of side reactions during the deprotection of Boc-4-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the acidic deprotection of Boc-4-aminopiperidine?

A1: The principal cause of side reactions is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate any nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts.[1][3]

Q2: What are the most common side products observed during the deprotection of Boc-4-aminopiperidine?

A2: Common side products include:

  • N-tert-butylation: The tert-butyl cation can alkylate the newly deprotected primary amine of 4-aminopiperidine or potentially the piperidine (B6355638) nitrogen itself, leading to a di-alkylated or quaternized byproduct.

  • Isobutylene (B52900) and its Polymers: The tert-butyl cation can be quenched through deprotonation to form isobutylene gas, which may polymerize under acidic conditions.[2]

  • Trifluoroacetylation: In TFA-mediated deprotection, the liberated primary amine can be acylated by trifluoroacetic anhydride (B1165640) (a common impurity in TFA) or by reaction with TFA itself under certain conditions, forming a stable N-TFA adduct.[4]

Q3: How can the formation of tert-butylated side products be prevented?

A3: The most effective strategy to prevent tert-butylation is the use of "scavengers" in the deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can react with the desired product.[1]

Q4: Which scavengers are recommended for the deprotection of Boc-4-aminopiperidine?

A4: The choice of scavenger depends on the specific reaction conditions and the presence of other functional groups. Commonly used scavengers include:

  • Triisopropylsilane (TIS): A very common and effective scavenger.

  • Triethylsilane (TES): Another effective silane-based scavenger.[1]

  • Water: Can act as a scavenger. A common cleavage cocktail is a mixture of TFA, TIS, and water.[1]

  • Thioanisole: Particularly useful if sulfur-containing functional groups are present elsewhere in the molecule.

Q5: Can incomplete deprotection occur, and how can it be identified?

A5: Yes, incomplete deprotection can occur due to insufficient acid concentration, short reaction times, or steric hindrance.[1] This can be identified by analytical techniques such as:

  • TLC: The presence of a starting material spot.

  • LC-MS: A peak corresponding to the mass of the Boc-protected starting material.

  • NMR: Persistence of the characteristic Boc-group signals (a large singlet around 1.4 ppm).

Troubleshooting Guide

IssueSymptomPossible Cause(s)Recommended Solution(s)
Formation of Byproduct with +56 Da Mass Shift An unexpected peak is observed in the LC-MS analysis with a mass corresponding to the desired product + 56 Da.Alkylation of the product by the tert-butyl cation.1. Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a common choice. 2. Increase the concentration of the scavenger.
Incomplete Deprotection Starting material is still present after the reaction, as confirmed by TLC or LC-MS.1. Insufficient concentration or equivalents of acid.[1] 2. Insufficient reaction time or temperature.[1] 3. Steric hindrance around the Boc-protected amine.[1]1. Increase the concentration of TFA (e.g., from 20% in DCM to 50% or neat TFA). 2. Prolong the reaction time and monitor by TLC or LC-MS. 3. Consider using a stronger acid system, such as 4M HCl in dioxane.[5]
Formation of Byproduct with +96 Da Mass Shift An unexpected peak is observed in the LC-MS analysis with a mass corresponding to the desired product + 96 Da.Trifluoroacetylation of the deprotected amine by trifluoroacetic anhydride impurity in TFA.1. Use high-purity TFA. 2. Consider an alternative deprotection method, such as using HCl in dioxane or methanol.[4] 3. After deprotection, treat the crude product with a mild base (e.g., dilute ammonium (B1175870) hydroxide) to hydrolyze the trifluoroacetamide.
Polymerization/Tar Formation The reaction mixture becomes viscous, discolored, or contains insoluble material.Polymerization of isobutylene formed from the tert-butyl cation.1. Ensure adequate scavenging of the tert-butyl cation. 2. Perform the reaction at a lower temperature (e.g., 0 °C).

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM with a Scavenger

This protocol is a general method for the deprotection of Boc-4-aminopiperidine in solution.

Materials:

  • Boc-4-aminopiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-4-aminopiperidine (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Add TIS (1.1 - 2.0 eq.) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TFA (10-20 eq., often used as a 20-50% solution in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or DCM.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by chromatography or crystallization if necessary.

Protocol 2: Alternative Boc Deprotection using HCl in Dioxane

This protocol is useful when the substrate is sensitive to TFA or to avoid trifluoroacetylation side products.[4]

Materials:

  • Boc-4-aminopiperidine

  • 4M HCl in 1,4-dioxane (B91453) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization.

Procedure:

  • Dissolve Boc-4-aminopiperidine (1.0 eq.) in a minimal amount of a suitable solvent like DCM or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq. of HCl) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The product is typically obtained as the hydrochloride salt. To obtain the free amine, perform a basic workup as described in Protocol 1 (steps 8-11).

Data Summary

The following table summarizes typical conditions and expected outcomes for Boc deprotection, based on general literature for Boc-protected amines. Yields and purity are highly dependent on the specific substrate and reaction scale.

Deprotection ReagentScavengerTypical ConditionsExpected Purity (Crude)Potential Side Products
20-50% TFA in DCM5% TIS (v/v)Room Temp, 1-2h>90%N-tert-butylation (minimized), residual TFA salt
Neat TFA5% TIS (v/v), 2.5% H₂O (v/v)Room Temp, 1-2h>90%N-tert-butylation (minimized)
4M HCl in DioxaneNot typically requiredRoom Temp, 2-4h>95%Formation of the hydrochloride salt

Visual Guides

Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Boc_Amine Boc-4-aminopiperidine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu⁺ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine This compound (as salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Side_Reactions cluster_scavenging Mitigation Pathway cluster_side_products Side Reaction Pathways tBu_Cation tert-Butyl Cation (tBu⁺) Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Desired Reaction Free_Amine Deprotected Amine tBu_Cation->Free_Amine Side Reaction 1 Isobutylene Isobutylene -> Polymer tBu_Cation->Isobutylene Side Reaction 2 Trapped_tBu Trapped Cation (e.g., tBu-TIS) Scavenger->Trapped_tBu Alkylated_Amine N-tert-butylated Product Free_Amine->Alkylated_Amine Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Workup Aqueous Workup & Isolation Monitor->Workup Reaction Complete Analyze Analyze Crude Product (LC-MS/NMR) Workup->Analyze Pure Product is Pure Analyze->Pure Yes Impure Impurities Detected Analyze->Impure No Troubleshoot Identify Side Product & Troubleshoot Impure->Troubleshoot Troubleshoot->Start Optimize Conditions

References

Technical Support Center: Improving the Solubility of 4-Aminopiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility challenges associated with 4-aminopiperidine-based compounds. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of some this compound-based compounds?

A1: While the parent piperidine (B6355638) ring is miscible with water due to its ability to form hydrogen bonds, its derivatives can exhibit poor solubility.[1][2] This is often attributed to several factors:

  • High Crystallinity: Strong intermolecular interactions within the crystal lattice (high lattice energy) can make it difficult for solvent molecules to break the solid state apart.[1]

  • Low Polarity & Hydrophobicity: The presence of bulky, non-polar (hydrophobic) groups attached to the piperidine ring can significantly decrease the molecule's affinity for aqueous solvents.[1][3]

  • Molecular Planarity: Nearly planar molecular structures can lead to efficient crystal packing and strong intermolecular hydrogen bonds, further reducing solubility.[3]

Q2: What are the main strategies to improve the solubility of my this compound compound?

A2: There are two primary approaches to enhance the solubility of poorly soluble compounds: formulation-based strategies and structural modification.[1][4]

  • Formulation-Based Strategies: These methods improve solubility without altering the chemical structure of the compound. Key techniques include pH adjustment, use of co-solvents, salt formation, complexation with cyclodextrins, creating solid dispersions, and particle size reduction.[1][5][6]

  • Structural Modification: This medicinal chemistry approach involves making specific changes to the molecule's structure to improve its physicochemical properties.[4][7] This can include the addition of ionizable or hydrophilic groups.[4]

  • Prodrug Approach: This involves chemically modifying the compound into an inactive precursor (prodrug) that has improved solubility and is converted back to the active parent drug in vivo.[8]

Q3: How does pH affect the solubility of this compound compounds?

A3: The this compound moiety contains basic nitrogen atoms. The piperidine nitrogen typically has a pKa of around 11.[9] In acidic media (pH < pKa), these nitrogen atoms become protonated, forming positively charged ions (e.g., a piperidinium (B107235) ion).[9] This salt form is generally much more water-soluble than the neutral free base, which is predominant in neutral or basic media.[9][10] Therefore, adjusting the pH of the solution to be acidic can significantly increase the solubility of most this compound compounds.[9][11]

Q4: When should I consider advanced techniques like solid dispersions or lipid-based formulations?

A4: If simpler methods like pH adjustment and the use of co-solvents fail to provide the required solubility for your experiments, or if you need to improve dissolution properties for in vivo studies, advanced techniques are the next logical step.[9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[1][12] This is useful for improving oral absorption.[12]

  • Lipid-Based Formulations: Incorporating the compound into systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract, which is particularly useful for highly lipophilic compounds.[1][13]

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer.

This is a common problem for compounds with low aqueous solubility.[9][14]

  • Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO is too low to keep it in solution.

  • Solutions:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO is as high as the assay can tolerate (typically <0.5% to 1%) without causing artifacts in biological experiments.[9][11]

    • Lower Final Compound Concentration: The simplest solution may be to work with a lower, more stable concentration of the compound.[11]

    • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions into a buffer that contains a higher percentage of an organic co-solvent or other solubilizing agents.[9]

    • Add Solubilizing Excipients: Consider adding surfactants or cyclodextrins to the final aqueous buffer to help maintain solubility.[9][15]

Issue 2: The chosen cyclodextrin (B1172386) does not significantly improve my compound's solubility.

  • Possible Cause: The physicochemical properties of your compound are not suitable for the specific cyclodextrin used.

  • Solutions:

    • Evaluate Hydrophobicity: Complexation is most effective for hydrophobic molecules that can fit inside the cyclodextrin's non-polar cavity.[1][15] If your compound is too hydrophilic, consider other strategies like salt formation.[1]

    • Check Steric Hindrance: The size and shape of your compound must be compatible with the cyclodextrin's cavity. Consider trying different cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD) which have different cavity sizes and properties.[15][16]

    • Increase Cyclodextrin Concentration: Ensure you are using a sufficient concentration of the cyclodextrin to drive the complexation equilibrium. A phase solubility study is essential to determine the optimal concentration.[1]

Issue 3: The solid dispersion of my compound is unstable and recrystallizes over time.

  • Possible Cause: The amorphous state of the compound within the polymer matrix is thermodynamically unstable.[17]

  • Solutions:

    • Reduce Drug Loading: A high drug-to-polymer ratio can lead to instability. Reducing the amount of the drug relative to the polymer can improve the stability of the amorphous state.[1]

    • Select an Interacting Polymer: Choose a polymer that can form specific interactions, such as hydrogen bonds, with your compound. This helps to disrupt drug-drug interactions and stabilize the amorphous form.[1]

    • Control Moisture: Moisture can act as a plasticizer, promoting recrystallization. Store the solid dispersion under controlled humidity conditions or in a desiccator.[1]

Visualized Workflows and Mechanisms

TroubleshootingWorkflow start Poorly Soluble This compound Compound check_pka Is the compound ionizable? (Check pKa) start->check_pka ph_adjust Strategy: pH Adjustment (Acidic Buffer) check_pka->ph_adjust Yes cosolvent Strategy: Co-solvents (e.g., DMSO, Ethanol) check_pka->cosolvent No / Insufficient soluble1 Sufficiently Soluble? ph_adjust->soluble1 cosolvent->soluble1 advanced_methods Consider Advanced Strategies soluble1->advanced_methods No end_success Proceed with Experiment soluble1->end_success Yes salt_formation Strategy: Salt Formation advanced_methods->salt_formation cyclodextrin Strategy: Complexation (Cyclodextrins) advanced_methods->cyclodextrin solid_dispersion Strategy: Solid Dispersion advanced_methods->solid_dispersion structural_mod Strategy: Structural Modification advanced_methods->structural_mod soluble2 Sufficiently Soluble? salt_formation->soluble2 cyclodextrin->soluble2 solid_dispersion->soluble2 structural_mod->soluble2 soluble2->end_success Yes end_reassess Reassess Project Goals or Compound Series soluble2->end_reassess No

Caption: A logical workflow for troubleshooting solubility issues.

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation drug_insoluble Poorly Soluble Compound (Hydrophobic) water Water complex Soluble Inclusion Complex water_sol Soluble in Water complex->water_sol Improved Aqueous Solubility cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.[9]

pH_Ionization free_base Free Base Form (R-NH2) Predominates at High pH (Poorly Soluble) equilibrium + H+ / - H+ (pKa ~ 11) free_base->equilibrium protonated Protonated Form (R-NH3+) Predominates at Low pH (More Soluble) equilibrium->protonated

Caption: pH-dependent ionization of the this compound moiety.

Data Presentation

Table 1: Impact of Structural Modification on Aqueous Solubility

This table summarizes data from a study on quinolinyltriazole inhibitors, demonstrating how systematic structural changes can dramatically affect solubility.

Compound IDModification from Parent CompoundAqueous Solubility (µg/mL)Fold Increase vs. Parent
3a (Parent)-21x
6Removal of intermolecular H-bond1046523x
4eAddition of an ethyleneoxy group867433.5x
5bAddition of a carboxylic acid4723.5x

(Data sourced from Jorgensen et al.[3])

Table 2: Overview of Common Solubility Enhancement Strategies

StrategyMechanismTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Ionization of the basic piperidine nitrogen to form a more soluble salt.[9]10x - 1,000x+Only for ionizable compounds; pH must be compatible with the assay or formulation.[10][18]
Co-solvents Reduce solvent polarity, decreasing interfacial tension between solute and solvent.[19]2x - 100xThe co-solvent (e.g., DMSO, ethanol) must not interfere with the experiment; risk of precipitation on dilution.[9][19]
Salt Formation Creates a new crystalline solid with different (usually better) dissolution properties.[5][17]100x - 1,000xOnly for ionizable compounds; the choice of counterion is critical.[5][20]
Cyclodextrins Encapsulates the hydrophobic drug in a hydrophilic shell, forming a soluble complex.[15]2x - 100x+Compound must fit in the cyclodextrin cavity; most effective for hydrophobic molecules.[1][16]
Prodrugs A bioreversible chemical modification to attach a hydrophilic promoiety.[8][21]10x - 4,000x+Requires chemical synthesis; bioconversion to the active drug in vivo must be efficient.[21]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Isothermal Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic solubility of a compound.[9][22]

  • Objective: To determine the saturation concentration of a this compound compound in a specific solvent or buffer at a constant temperature.

  • Materials:

    • This compound compound (solid)

    • Selected solvent/buffer (e.g., PBS pH 7.4, citrate (B86180) buffer pH 3.0)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

    • Centrifuge

    • Syringe filters (chemically inert, e.g., PTFE)

    • Validated analytical method (e.g., HPLC-UV, LC-MS)

  • Methodology:

    • Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). This ensures that a saturated solution is formed with undissolved solid remaining.[9][11]

    • Add a known volume of the solvent/buffer to the vial (e.g., 1 mL).[11]

    • Seal the vials tightly and place them in a shaking incubator. Agitate at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).[1][11]

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[11]

    • Carefully withdraw an aliquot of the clear supernatant. Be careful not to disturb the solid pellet.

    • Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[9]

    • Dilute the filtered supernatant with an appropriate mobile phase or buffer.

    • Determine the concentration of the dissolved compound using a validated analytical method.

    • The measured concentration represents the equilibrium solubility. Report the value in units such as mg/mL or µM, specifying the solvent and temperature.[9]

Protocol 2: Preparation of a Stock Solution Using a Co-solvent (e.g., DMSO)

This protocol describes how to prepare a concentrated stock solution for use in biological assays.[11]

  • Objective: To dissolve a poorly water-soluble compound in an organic solvent for subsequent dilution into aqueous media.

  • Materials:

    • This compound compound (solid)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile glass vial

    • Vortex mixer or sonicator

  • Methodology:

    • Weigh the desired amount of the compound into a sterile glass vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of a 250 g/mol compound, add 1 mL of DMSO to 2.5 mg).[11]

    • Vortex the mixture vigorously. If the solid is slow to dissolve, brief sonication or gentle warming (not to exceed 40°C) can be applied.[11][23]

    • Continue mixing until the solid is completely dissolved and the solution appears clear.

    • Store the stock solution appropriately, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]

  • Important Note: When preparing working solutions for biological experiments, ensure the final concentration of the organic co-solvent is low (typically <0.5%) to avoid artifacts. Always run a vehicle control (buffer + same final concentration of DMSO) in your assay.

References

Technical Support Center: Catalyst Poisoning in Hydrogenation Reactions with 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in hydrogenation reactions, specifically when 4-aminopiperidine is present in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of hydrogenation?

A1: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption (chemisorption) of substances present in the reaction mixture.[1] These substances, known as poisons, block the active sites of the catalyst, preventing it from facilitating the desired hydrogenation reaction. This leads to a decrease in reaction rate, and in severe cases, complete cessation of the reaction.

Q2: Why is this compound a potential catalyst poison?

A2: this compound, like other amines, possesses a nitrogen atom with a lone pair of electrons. This lone pair can strongly coordinate to the metal active sites (e.g., Palladium, Platinum, Rhodium, Nickel) of the hydrogenation catalyst.[2][3] This strong interaction occupies the active sites, thereby deactivating the catalyst and hindering the hydrogenation process.

Q3: What are the common symptoms of catalyst poisoning in a hydrogenation reaction?

A3: The common symptoms of catalyst poisoning include:

  • A significant decrease in the rate of hydrogen uptake.

  • The reaction failing to go to completion, stalling at an intermediate conversion.

  • An unusually long induction period before the reaction starts.

  • Complete failure of the reaction to initiate.

  • Inconsistent reaction times between batches.

Q4: Which types of catalysts are most susceptible to poisoning by amines like this compound?

A4: Precious metal catalysts are particularly susceptible to poisoning by nitrogen-containing compounds. This includes commonly used hydrogenation catalysts such as:

  • Palladium (e.g., Pd/C)

  • Platinum (e.g., PtO2)

  • Rhodium (e.g., Rh/C)

  • Ruthenium (e.g., Ru/C)

  • Nickel (e.g., Raney Nickel)

Q5: Can a poisoned catalyst be regenerated?

A5: In some cases, a poisoned catalyst can be regenerated, but the success of regeneration depends on the nature of the poison and the catalyst. For amine poisoning, regeneration may involve washing the catalyst with a suitable solvent to remove the adsorbed poison. In more severe cases, treatment with an acidic or basic solution may be necessary to displace the amine from the catalyst surface.[2] However, complete restoration of the initial activity is not always possible.

Troubleshooting Guides

Issue: Hydrogenation reaction is slow or has stalled.

This guide will help you diagnose if this compound is the cause of your problematic hydrogenation reaction and provide potential solutions.

Step 1: Initial Checks

Before suspecting catalyst poisoning, ensure the following basic parameters are correct:

  • Hydrogen Supply: Check that the hydrogen cylinder is not empty and that the pressure is adequate.

  • System Leaks: Ensure all connections are tight and there are no leaks in the reaction setup.

  • Agitation: Confirm that the stirring or shaking is vigorous enough to ensure good mixing of the three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen).

  • Catalyst Quality: Use a fresh batch of catalyst or a catalyst from a reliable supplier to rule out a batch of inactive catalyst.

Step 2: Assess the Possibility of Catalyst Poisoning

If the initial checks do not resolve the issue, consider the possibility of catalyst poisoning by this compound.

  • Review Reaction Components: Is this compound a reactant, a reagent carried over from a previous step, or a known impurity in your starting material?

  • Analyze Starting Materials: If possible, analyze your starting materials for the presence of this compound or other potential nitrogen-containing impurities.

Troubleshooting Workflow

G A Reaction Slow or Stalled B Perform Initial Checks (H2 Supply, Leaks, Agitation, Catalyst Quality) A->B C Issue Resolved? B->C D Suspect Catalyst Poisoning C->D No J Proceed with Reaction C->J Yes E Is this compound present? D->E F Run Control Experiment (without this compound) E->F Yes K Re-evaluate Reaction Parameters E->K No G Control Reaction Successful? F->G H Confirm Poisoning by This compound G->H Yes G->K No I Implement Mitigation Strategy H->I I->J

Caption: Troubleshooting workflow for hydrogenation reactions.

Quantitative Data Summary

The following table provides representative data on the effect of this compound concentration on the rate of a model hydrogenation reaction (e.g., reduction of a nitro group on an aromatic ring) using a standard 5% Pd/C catalyst.

Concentration of this compound (mol%)Relative Reaction Rate (%)Time to Completion (hours)
01001
0.1502
0.5205
1.05>12 (stalled)
5.0<1No reaction

Note: This data is illustrative. The actual effect will depend on the specific substrate, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: Catalyst Poisoning Susceptibility Test

This protocol allows you to determine if this compound is poisoning your specific hydrogenation reaction.

Objective: To compare the rate of a hydrogenation reaction in the presence and absence of this compound.

Materials:

  • Your substrate

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Reaction solvent

  • This compound

  • Hydrogenation reactor (e.g., Parr shaker or balloon hydrogenation setup)

  • Analytical equipment for monitoring the reaction (e.g., TLC, GC, HPLC, or NMR)

Procedure:

  • Control Reaction: a. Set up the hydrogenation reaction with your substrate, solvent, and catalyst according to your standard procedure. b. Pressurize the reactor with hydrogen and start the reaction. c. Monitor the reaction progress at regular intervals until completion. Record the reaction time.

  • Poisoned Reaction: a. Set up an identical hydrogenation reaction to the control. b. Before adding the catalyst, add a specific amount of this compound to the reaction mixture (e.g., 1 mol% relative to the substrate). c. Add the catalyst, pressurize with hydrogen, and start the reaction. d. Monitor the reaction progress at the same intervals as the control reaction.

  • Analysis: a. Compare the reaction rate and time to completion for the control and the poisoned reaction. b. A significantly slower rate or a stalled reaction in the presence of this compound confirms its role as a catalyst poison in your system.

Protocol 2: Catalyst Regeneration (Amine Poisoning)

This protocol provides a general method for attempting to regenerate a palladium catalyst poisoned by this compound.

Objective: To remove adsorbed this compound from the catalyst surface to restore its activity.

Materials:

  • Poisoned catalyst

  • A suitable solvent (e.g., methanol, ethanol)

  • A dilute solution of a weak acid (e.g., 1% acetic acid in methanol) or a weak base (e.g., 1% triethylamine (B128534) in methanol)

  • Filtration apparatus

Procedure:

  • Catalyst Recovery: a. Carefully filter the poisoned catalyst from the reaction mixture. b. Wash the catalyst with fresh solvent to remove any residual substrate and product.

  • Regeneration Wash: a. Suspend the catalyst in the dilute acid or base solution. b. Stir the suspension for 1-2 hours at room temperature. c. Filter the catalyst and wash thoroughly with fresh solvent to remove the acid or base. d. Dry the catalyst under vacuum.

  • Activity Test: a. Use the regenerated catalyst in a small-scale control reaction (as described in Protocol 1) to assess its activity.

Note: The choice of an acidic or basic wash will depend on the nature of your substrate and catalyst support. An acidic wash is generally more effective for removing basic amines.

Mechanism of Catalyst Poisoning by this compound

The following diagram illustrates the proposed mechanism of catalyst deactivation by this compound.

G cluster_0 Catalyst Deactivation Pathway Active Catalyst Active Catalyst Poisoned Catalyst Poisoned Catalyst Active Catalyst->Poisoned Catalyst Coordination of Nitrogen Lone Pair This compound This compound This compound->Poisoned Catalyst

Caption: Mechanism of catalyst deactivation.

References

Technical Support Center: Troubleshooting Inconsistent Reaction Yields of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies in reaction yields when using different batches of 4-aminopiperidine. By addressing common issues through a question-and-answer format, this guide aims to ensure more reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of our N-acylation reaction when switching between different lots of this compound. What are the likely causes?

A1: Inconsistent yields in N-acylation reactions using different batches of this compound are often traced back to variability in the quality of the starting material. The primary factors to investigate are the purity of the this compound, the presence of specific impurities, and the water content of the reagent. Each new batch should be thoroughly analyzed to ensure it meets the required specifications for your reaction.

Q2: What are the most common impurities in this compound that can affect reaction yields?

A2: Common impurities can include unreacted starting materials from its synthesis, side-products such as piperidine (B6355638) oligomers, and residual solvents. The presence of these impurities can lead to side reactions, catalyst inhibition, or a reduction in the effective concentration of the this compound, all of which can negatively impact the reaction yield.

Q3: How does water content in this compound impact acylation reactions?

A3: Water can act as a competing nucleophile in acylation reactions, hydrolyzing the acylating agent (e.g., acid chloride or anhydride). This consumption of the acylating agent reduces the amount available to react with the this compound, thereby lowering the yield of the desired amide product. It is crucial to use anhydrous conditions and reagents with low water content for these reactions.

Q4: Can the physical properties of different batches of this compound, such as particle size, affect the reaction?

A4: Yes, for solid-phase or heterogeneous reactions, the particle size and surface area of the this compound can influence the reaction rate and, consequently, the yield within a given timeframe. Smaller particles generally have a larger surface area, which can lead to faster reaction rates.

Troubleshooting Guides

Issue 1: Lower than Expected Yield in N-Acylation Reaction

If you are experiencing a lower than expected yield in your N-acylation reaction, a systematic approach to identify the root cause is essential. The following troubleshooting workflow can guide your investigation.

G start Low N-Acylation Yield reagent_purity Step 1: Verify this compound Purity start->reagent_purity hplc_gcms Perform HPLC/GC-MS Analysis reagent_purity->hplc_gcms Impurity Profile nmr Perform qNMR for Absolute Purity reagent_purity->nmr Assay water_content Check Water Content (Karl Fischer) reagent_purity->water_content fail Issue Persists reaction_conditions Step 2: Evaluate Reaction Conditions stoichiometry Verify Reagent Stoichiometry reaction_conditions->stoichiometry temperature Check Temperature Control reaction_conditions->temperature solvent Ensure Anhydrous Solvent reaction_conditions->solvent workup Step 3: Assess Workup & Purification extraction Optimize Extraction pH workup->extraction chromatography Review Chromatography Parameters workup->chromatography hplc_gcms->reaction_conditions nmr->reaction_conditions water_content->reaction_conditions stoichiometry->workup temperature->workup solvent->workup pass Yield Improved extraction->pass chromatography->pass

Caption: Troubleshooting workflow for low N-acylation yield.

Data Presentation: Impact of this compound Purity on N-Acylation Yield

The following table presents hypothetical data illustrating how the purity of different batches of this compound can impact the yield of a standard N-acylation reaction.

Batch IDSupplierPurity by qNMR (%)Key Impurity (%)Water Content (%)N-Acylation Yield (%)
Batch ASupplier 199.50.1 (Piperidine)0.0595
Batch BSupplier 198.21.2 (Piperidine)0.1588
Batch CSupplier 297.50.8 (Unknown)0.5082
Batch DSupplier 299.20.3 (Piperidine)0.1093
Issue 2: Inconsistent Reaction Times

Variability in reaction times can be a significant issue, affecting throughput and process control. This is often linked to the quality of the reagents and the reaction setup.

G start Inconsistent Reaction Times reagent_quality Step 1: Analyze Reagent Quality start->reagent_quality purity_check Purity of this compound & Acylating Agent reagent_quality->purity_check catalyst_activity Check Catalyst Activity (if applicable) reagent_quality->catalyst_activity reaction_setup Step 2: Standardize Reaction Setup mixing Ensure Consistent Stirring/Mixing reaction_setup->mixing temp_control Calibrate Temperature Probes reaction_setup->temp_control monitoring Step 3: Implement Consistent Monitoring tlc_hplc Standardize TLC/HPLC Monitoring Protocol monitoring->tlc_hplc endpoint Define Clear Reaction Endpoint Criteria monitoring->endpoint purity_check->reaction_setup catalyst_activity->reaction_setup mixing->monitoring temp_control->monitoring pass Consistent Reaction Times tlc_hplc->pass endpoint->pass

Caption: Workflow for addressing inconsistent reaction times.

Experimental Protocols

Protocol 1: Purity Determination of this compound by Quantitative ¹H NMR (qNMR)

This protocol describes the use of ¹H qNMR with an internal standard to determine the absolute purity of a this compound sample.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the certified internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent to the NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Protocol 2: Impurity Profiling of this compound by GC-MS

This protocol outlines a general procedure for identifying and quantifying volatile impurities in a this compound sample.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Prepare a sample solution by dissolving a known amount of this compound in the solvent to a concentration of approximately 1 mg/mL.

  • Inject an appropriate volume of the sample solution into the GC-MS.

  • Run a temperature program that allows for the separation of the solvent, this compound, and potential impurities. A typical program might be:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Acquire mass spectra over a range of m/z 40-400.

  • Analyze the resulting chromatogram to identify peaks corresponding to impurities.

  • Identify the impurities by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the impurities based on their peak area relative to the total peak area (area percent).

Data Presentation: GC-MS Impurity Profile of Two Batches of this compound

The following table shows a hypothetical comparison of the impurity profiles of two different batches of this compound.

Retention Time (min)IdentityBatch A (Area %)Batch B (Area %)
3.5Dichloromethane (solvent)0.10.2
8.2Piperidine0.51.8
10.5This compound99.297.5
12.1Unknown (m/z 184)0.20.5

This technical support guide provides a framework for diagnosing and resolving issues related to inconsistent reaction yields with this compound. By systematically evaluating reagent quality and reaction parameters, researchers can achieve more consistent and reliable results.

Validation & Comparative

Comparative Characterization of N-Substituted 4-Aminopiperidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted 4-aminopiperidine scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Analogs of this structure have been investigated for a wide range of therapeutic applications, targeting various receptors and enzymes. This guide provides a comparative analysis of the performance of different N-substituted this compound analogs, supported by experimental data, to aid researchers in drug discovery and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for various N-substituted this compound analogs, showcasing their potency and selectivity across different biological targets.

Table 1: Antifungal Activity of N-Substituted this compound Analogs [1]

CompoundN-Substituent4-Amino SubstituentTarget OrganismMIC (µg/mL)
1 BenzylDodecylCandida albicans0.5
2 PhenethylDodecylCandida albicans1
3 BenzylDodecylAspergillus fumigatus1
4 PhenethylDodecylAspergillus fumigatus2

MIC: Minimum Inhibitory Concentration

Table 2: Receptor Binding Affinity and Functional Potency of N-Substituted this compound Analogs as MCH-R1 Antagonists [2][3]

CompoundN-Substituent4-Amino SubstituentBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
5c Naphthalen-2-ylmethyl3,5-Dimethoxybenzoyl27N/A
10i Naphthalen-2-ylmethyl(R)-3,5-Dimethoxybenzoyl (pyrrolidine analog)7N/A
SNAP-94847 [4-(3,4-difluorophenoxy)phenyl]methyl2-methylpropanamideN/APotent in vivo

MCH-R1: Melanin-concentrating hormone receptor 1

Table 3: Receptor Binding Affinity of N-Substituted this compound Analogs as Dopamine (B1211576) D4 Receptor Antagonists [4]

CompoundN-Substituent4-Amino SubstituentBinding Affinity (Ki, nM)Selectivity vs. D2 Receptor
U-99363E PhenylmethylN-methyl-3-ethoxy-2-pyridinylamino2.2>100-fold
U-101958 PhenylmethylN-methyl-3-isopropoxy-2-pyridinylamino1.4>100-fold

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Binding Assay for Opioid Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of test compounds to opioid receptors.[5][6]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).

  • Test compounds (N-substituted this compound analogs).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM naloxone), 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for GPCRs

This protocol outlines a method to determine the functional activity of compounds at Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][9][10][11]

Materials:

  • Cells stably expressing the GPCR of interest.

  • Test compounds.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Cell culture medium and reagents.

  • 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure for Gs-coupled receptors (Agonist mode):

  • Cell Plating: Seed the cells in a 384-well plate and culture overnight.

  • Compound Addition: Remove the culture medium and add varying concentrations of the test compound diluted in stimulation buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value.

Procedure for Gi-coupled receptors (Antagonist mode):

  • Cell Plating: Seed the cells as described above.

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of a known agonist (e.g., EC80) in the presence of forskolin to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and add detection reagents as per the kit protocol.

  • Signal Measurement: Read the plate.

  • Data Analysis: Generate an inhibition curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway

Many of the N-substituted this compound analogs discussed target G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade leading to the modulation of intracellular cAMP levels.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., N-substituted This compound analog) GPCR GPCR Ligand->GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation (+/-) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Generalized GPCR signaling pathway for cAMP modulation.

Experimental Workflow

The following diagram outlines a typical high-throughput screening (HTS) and lead optimization workflow for identifying and characterizing novel GPCR ligands.

HTS_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library (>10^6 compounds) HTS High-Throughput Screening (e.g., cAMP or Ca2+ assay) Compound_Library->HTS Hit_Identification Hit Identification (Potency & Efficacy Cutoff) HTS->Hit_Identification Primary Hits Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Confirmed Hits Selectivity_Screening Selectivity Screening (vs. related receptors) Dose_Response->Selectivity_Screening SAR Structure-Activity Relationship (SAR) Studies Selectivity_Screening->SAR Lead_Optimization Lead Optimization (Improve potency, selectivity, ADME) SAR->Lead_Optimization Iterative Design & Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies Lead Compounds Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: High-throughput screening and lead optimization workflow.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminopiperidine scaffold is a versatile pharmacophore that serves as a foundational structure for a diverse range of therapeutic agents. Its amenability to chemical modification at both the piperidine (B6355638) nitrogen and the 4-amino group has allowed for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across several key therapeutic areas, supported by experimental data and detailed methodologies.

Antifungal Agents Targeting Ergosterol (B1671047) Biosynthesis

A series of this compound derivatives have been investigated as novel antifungal agents that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3][4]

CompoundR1 (Piperidine N-substituent)R2 (4-Amino N-substituent)Antifungal Activity (MIC) against C. albicans (µg/mL)
2b Benzyl (B1604629)n-Dodecyl0.5 - 4
3b Phenethyln-Dodecyl1 - 4
4b (4-chlorophenyl)methyln-Dodecyl2 - 8
5b (4-methoxyphenyl)methyln-Dodecyl4 - 16

Data synthesized from a study on novel antifungal agents.[2][3]

Key SAR Insights:

  • Piperidine N-substituent (R1): A benzyl or phenethyl group at this position is beneficial for potent antifungal activity.[1][2]

  • 4-Amino N-substituent (R2): A long alkyl chain, particularly an n-dodecyl group, at the 4-amino position is crucial for high efficacy. Shorter or branched alkyl chains lead to a decrease in activity.[1][2]

  • Mechanism of Action: These compounds are proposed to inhibit sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[1][2]

Antifungal Susceptibility Testing (Microbroth Dilution): [2][3]

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.) are cultured on appropriate agar (B569324) plates.

  • A suspension of fungal cells is prepared and adjusted to a standardized concentration.

  • The this compound derivatives are serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.

  • The fungal suspension is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

N-type Calcium Channel Blockers for Pain Management

This compound derivatives have been designed as blockers of N-type (Cav2.2) calcium channels, which are implicated in the transmission of pain signals.[5][6]

CompoundR1 (Piperidine N-substituent)R2 (4-Amino N-substituent)N-type Calcium Channel Inhibition (IC50, µM)
C101 4,4-bis(4-fluorophenyl)butylDiethyl2.2
3 4,4-bis(4-fluorophenyl)butyl-Potent analgesic activity
18 --Potent analgesic activity

Data from studies on N-type calcium channel blockers.[5][6]

Key SAR Insights:

  • The presence of a 4,4-bis(4-fluorophenyl)butyl moiety on the piperidine nitrogen is a key structural feature for potent N-type calcium channel antagonism.[6]

  • Modifications at the 4-amino group with various alkyl and acyl moieties have been explored to optimize activity and selectivity.[6]

In Vitro N-type Calcium Channel Inhibition Assay: [5]

  • Xenopus oocytes are injected with cRNA encoding the subunits of the human N-type calcium channel.

  • After 2-5 days of incubation, voltage-clamp recordings are performed using a two-electrode voltage-clamp setup.

  • The oocytes are perfused with a control solution, and the baseline N-type calcium current is recorded.

  • The this compound derivatives are then perfused at various concentrations, and the inhibition of the calcium current is measured.

  • The IC50 value is calculated from the concentration-response curve.

HCV Assembly Inhibitors

A high-throughput screening campaign identified this compound derivatives as inhibitors of Hepatitis C Virus (HCV) assembly.[1]

CompoundR (Various substituents)HCV Replication Inhibition (EC50, µM)Cytotoxicity (CC50, µM)
1 -2.57>20
2 -2.09>20

Data from a study on HCV assembly inhibitors.[1]

Key SAR Insights:

  • The initial hits demonstrated good potency in inhibiting HCV proliferation in a cell culture assay.[1]

  • Further optimization of the scaffold led to derivatives with improved potency, reduced toxicity, and better pharmacokinetic properties.[1]

  • The mechanism of action was determined to be the inhibition of the assembly and release of infectious HCV particles.[1]

HCV Cell Culture (HCVcc) Assay: [1]

  • Huh7.5.1 cells are seeded in 96-well plates.

  • The cells are infected with a luciferase reporter HCV (HCV-Luc).

  • The this compound derivatives are added to the wells at various concentrations.

  • After 72 hours of incubation, the cells are lysed, and luciferase activity is measured as an indicator of HCV replication.

  • Cell viability is assessed in parallel using a cytotoxicity assay (e.g., ATPlite).

  • EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values are determined.

SMO/ERK Dual Inhibitors for Cancer Therapy

Certain this compound derivatives have been developed as dual inhibitors of the Smoothened (SMO) receptor in the Hedgehog signaling pathway and the ERK pathway, both of which are implicated in cancer.[7][8]

Key SAR Insights:

  • A specific derivative, compound I-13, was identified as a potent dual inhibitor of both SMO and ERK.[7]

  • This dual inhibition demonstrated synergistic suppression of cancer cells that overexpress both pathways.[7][8]

  • The this compound core acts as a scaffold to link the pharmacophores responsible for SMO and ERK inhibition.

Cell-Based SMO and ERK Inhibition Assays:

  • SMO Inhibition: A common method involves using cell lines with a constitutively active Hedgehog pathway (e.g., due to PTCH1 mutation) and measuring the expression of a downstream reporter gene like Gli-luciferase. Inhibition of luciferase activity indicates SMO antagonism.

  • ERK Inhibition: Western blotting can be used to assess the phosphorylation status of ERK (p-ERK) in cancer cell lines stimulated with a growth factor (e.g., EGF). A reduction in p-ERK levels in the presence of the inhibitor indicates ERK pathway inhibition.

Visualizations

G General Synthesis of this compound Derivatives piperidone N-Substituted 4-Piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)3) piperidone->reductive_amination amine Primary or Secondary Amine (R2-NH2) amine->reductive_amination aminopiperidine This compound Derivative reductive_amination->aminopiperidine

Caption: General synthetic scheme for this compound derivatives.

G Simplified Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits GLI GLI Proteins SMO->GLI activates SUFU SUFU SUFU->GLI inhibits TargetGenes Target Gene Expression GLI->TargetGenes promotes Inhibitor This compound SMO Inhibitor Inhibitor->SMO inhibits

Caption: Inhibition of the Hedgehog pathway by a this compound SMO antagonist.

References

A Comparative Guide to the Synthetic Utility of 4-Aminopiperidine and 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopiperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals due to its versatile chemical handles and favorable physicochemical properties. Among its isomers, 4-aminopiperidine and 3-aminopiperidine are particularly prevalent as key building blocks in drug discovery and development. This guide provides an objective comparison of these two isomers in the context of chemical synthesis, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.

Comparison of Synthetic Routes

The synthesis of this compound and 3-aminopiperidine can be approached through several pathways, with the most common being the catalytic hydrogenation of aminopyridine precursors and the reductive amination of the corresponding piperidones.

Catalytic Hydrogenation of Aminopyridines

This method involves the reduction of the corresponding aminopyridine to the saturated piperidine (B6355638) ring. While effective, this approach often requires high pressure and temperature, and the choice of catalyst is crucial to achieve high yields and avoid side reactions.

Reductive Amination of Piperidones

Reductive amination is a widely used and versatile method for the synthesis of aminopiperidines. This two-step, one-pot process involves the reaction of a piperidone with an amine source to form an imine intermediate, which is then reduced to the desired amine. This method offers milder reaction conditions compared to catalytic hydrogenation of pyridines.

ParameterThis compound via Reductive Amination3-Aminopiperidine via Catalytic Hydrogenation
Starting Material N-protected-4-piperidone3-Aminopyridine (B143674)
Key Reagents Ammonia source (e.g., NH4OAc), reducing agent (e.g., NaBH3CN)H2 gas, Catalyst (e.g., Rh/C, Ru/C)
Typical Yield 70-90%60-80%
Scalability Readily scalableCan be challenging due to high pressure requirements
Advantages Milder reaction conditions, high yields, readily available starting materials.Direct route to the aminopiperidine core.
Disadvantages Requires N-protection and deprotection steps.Requires high-pressure equipment, potential for over-reduction or side reactions.

Physicochemical Properties

The position of the amino group on the piperidine ring significantly influences the physicochemical properties of the molecule, which in turn affects its reactivity, bioavailability, and pharmacological profile.

PropertyThis compound3-Aminopiperidine
Molecular Formula C5H12N2C5H12N2
Molecular Weight 100.16 g/mol [1]100.16 g/mol
Boiling Point 65 °C at 18 mmHg[2]168-170 °C
Melting Point 25 °C[2]15-18 °C
Density 0.945 g/mL at 25 °C[3][4]0.945 g/mL at 25 °C
pKa ~10.37[2]~9.8
Appearance Off-white to yellow powder or liquid[2]Colorless to pale yellow liquid
Solubility Soluble in water and polar organic solvents.Soluble in water and polar organic solvents.

Experimental Protocols

Synthesis of N-Boc-4-aminopiperidine via Reductive Amination

This protocol describes the synthesis of N-Boc-4-aminopiperidine from N-Boc-4-piperidone, a common and efficient laboratory-scale method.

Materials:

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-aminopiperidine.

Synthesis of (R)-3-Aminopiperidine Dihydrochloride (B599025) from 3-Aminopyridine

This protocol outlines a common route for the synthesis of enantiomerically pure (R)-3-aminopiperidine, a crucial intermediate for many pharmaceuticals. The process involves the hydrogenation of N-acetyl-3-aminopyridine followed by resolution.

Materials:

  • 3-Aminopyridine

  • Acetic anhydride (B1165640)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Hydrochloric acid (HCl)

  • Dibenzoyl-D-tartaric acid

  • Ethanol (EtOH)

  • Methanol (MeOH)

Procedure:

  • N-Acetylation: React 3-aminopyridine with acetic anhydride to yield N-acetyl-3-aminopyridine.

  • Hydrogenation: Hydrogenate the N-acetyl-3-aminopyridine in the presence of a palladium on carbon catalyst under hydrogen pressure to obtain racemic N-acetyl-3-aminopiperidine.[5]

  • Hydrolysis: Hydrolyze the acetyl group using acidic conditions (e.g., HCl in ethanol) to yield racemic 3-aminopiperidine dihydrochloride.

  • Resolution: Resolve the racemic mixture using a chiral acid, such as dibenzoyl-D-tartaric acid, to selectively precipitate the desired (R)-enantiomer as a salt.

  • Salt Exchange: Treat the resolved tartrate salt with hydrochloric acid to obtain (R)-3-aminopiperidine dihydrochloride.

Applications in Drug Synthesis & Signaling Pathways

The distinct substitution patterns of this compound and 3-aminopiperidine lend themselves to different applications in drug design and development.

This compound in Antifungal Drug Synthesis

This compound derivatives have been identified as potent antifungal agents that target the ergosterol (B1671047) biosynthesis pathway, a critical process for fungal cell membrane integrity.[6][7][8] These compounds often act by inhibiting key enzymes in the pathway, such as sterol C14-reductase and sterol C8-isomerase.[6]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 C14-demethylation Ergosterol Ergosterol Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 C14-reduction (Sterol C14-reductase) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 C8-isomerization (Sterol C8-isomerase) Intermediate_3->Ergosterol ...multiple steps... 4-Aminopiperidine_Derivative 4-Aminopiperidine_Derivative 4-Aminopiperidine_Derivative->Intermediate_2 Inhibits 4-Aminopiperidine_Derivative->Intermediate_3 Inhibits caption Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of Ergosterol Biosynthesis by this compound Derivatives.

3-Aminopiperidine in the Synthesis of Alogliptin (B1666894)

(R)-3-aminopiperidine is a key chiral building block in the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[9][10] The synthesis involves the coupling of the chiral amine with a substituted pyrimidinedione core.

Alogliptin_Synthesis cluster_reactants Starting Materials cluster_reaction Key Coupling Step Pyrimidinedione 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Reaction Nucleophilic Aromatic Substitution Pyrimidinedione->Reaction R_3_AP (R)-3-Aminopiperidine dihydrochloride R_3_AP->Reaction Alogliptin_Base Alogliptin (free base) Reaction->Alogliptin_Base Alogliptin_Benzoate Alogliptin Benzoate Alogliptin_Base->Alogliptin_Benzoate Benzoic_Acid Benzoic Acid Benzoic_Acid->Alogliptin_Benzoate Salt Formation caption Synthesis of Alogliptin

Caption: Synthetic Workflow for Alogliptin.

Conclusion

Both this compound and 3-aminopiperidine are indispensable building blocks in modern medicinal chemistry. The choice between these two isomers is dictated by the specific synthetic strategy and the desired biological target. This compound, often synthesized via reductive amination of 4-piperidone, provides a symmetric scaffold that has found utility in areas such as antifungal drug development. In contrast, the chiral nature of 3-aminopiperidine, accessible through routes like the hydrogenation of 3-aminopyridine and subsequent resolution, is crucial for its incorporation into stereospecific drugs like alogliptin. A thorough understanding of their synthesis, properties, and reactivity is paramount for researchers aiming to leverage these valuable scaffolds in the creation of novel therapeutics.

References

A Comparative Guide to the Biological Activity of 4-Aminopiperidine and Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. Among the plethora of nitrogen-containing heterocycles, the 4-aminopiperidine and piperazine (B1678402) moieties have emerged as "privileged scaffolds." Their prevalence in a vast number of clinically approved drugs and investigational compounds underscores their importance. This guide provides an objective, data-driven comparison of the biological activities of this compound and piperazine analogs, offering insights into their respective strengths and liabilities in drug design.

The this compound scaffold, a six-membered ring with a nitrogen at the 1-position and an amino group at the 4-position, offers a versatile platform for derivatization. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1- and 4-positions, provides a unique set of physicochemical properties, including two points for substitution which can significantly impact polarity, basicity, and receptor interactions. This comparison will delve into their performance against various biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Comparative Biological Activities: A Quantitative Overview

The choice between a this compound and a piperazine scaffold can lead to significant differences in biological activity, including receptor affinity, functional potency, and selectivity. The following tables summarize quantitative data from head-to-head or closely related comparative studies, providing a snapshot of their differential pharmacology across several important target classes.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
TargetThis compound AnalogPiperazine AnalogFold Difference (Approx.)Key Observations
Dopamine (B1211576) Transporter (DAT) 30.0 - 77.2[1]>1000 (Metabolically unstable parent)[1]>13-33Bioisosteric replacement of piperazine with this compound significantly improves metabolic stability and maintains high DAT affinity.[1]
Sigma-1 Receptor (σ1R) 3.64[2]1531[2]~420The piperidine (B6355638) core is a key structural element for high affinity at the σ1 receptor.[2]
Histamine (B1213489) H3 Receptor (hH3R) 7.70[2]3.17[2]~0.4Replacing a piperazine with a piperidine does not significantly alter affinity for the hH3 receptor in this series.[2]
Mu Opioid Receptor (MOR) 0.29 - 29[3]1.1 - 6.2[3]VariableBoth scaffolds can yield high-affinity MOR ligands, with potency being highly dependent on other substituents.[3]
Delta Opioid Receptor (DOR) 6.6 - 150[3]10 - 120[3]VariableSimilar to MOR, both scaffolds can be incorporated into potent DOR ligands.[3]
CCR5 (As a key building block in piperazino-piperidine (B8394093) based antagonists)[4](As a core component of piperazino-piperidine based antagonists)[4]N/AThis compound is a crucial synthetic intermediate for constructing potent piperazine-based CCR5 antagonists.[4]
Table 2: Comparative Functional Activity (EC50/IC50 in nM)
TargetAssay TypeThis compound AnalogPiperazine AnalogKey Observations
Mu Opioid Receptor (MOR) [³⁵S]GTPγS Binding194 (morphine for comparison)[3]Agonist/Antagonist activity depends on substituents[3]Both scaffolds have been successfully used to develop MOR agonists and antagonists.[3]
CCR5 HIV-1 Entry Inhibition(Incorporated in antagonists)[4]IC50 values in the low nanomolar range for optimized compounds.[5]The combined piperazino-piperidine structure is highly effective at inhibiting HIV-1 entry.[4][5]

Detailed Experimental Methodologies

The following are detailed protocols for key experiments commonly used to characterize and compare the biological activity of this compound and piperazine analogs.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This assay quantifies the affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).[6]

    • Radiolabeled ligand (e.g., [³H]-ligand) with known high affinity for the target receptor.[6]

    • Test compounds (this compound and piperazine analogs).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[6]

    • Wash buffer (ice-cold binding buffer).[6]

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the test compound.[6]

    • Initiate the binding reaction by adding the cell membrane preparation (10-50 µg of protein per well).[6]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[6]

    • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[6]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay for Gi/s-Coupled GPCRs

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger, following GPCR activation.

  • Materials:

    • Cells stably or transiently expressing the target Gi or Gs-coupled GPCR.

    • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[7]

    • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

    • Test compounds.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).[8]

  • Procedure (for a Gi-coupled receptor using HTRF):

    • Plate the cells in a suitable microplate and incubate overnight.

    • On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound and incubate for a specified period (e.g., 30 minutes).

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate for another period (e.g., 30 minutes) to allow for cAMP production.[8]

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[8]

    • Incubate for 60 minutes at room temperature, protected from light.[8]

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[8]

  • Data Analysis:

    • Calculate the 665/620 nm ratio, which is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies used to study these compounds.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Agonist GPCR GPCR (e.g., D2, MOR, CCR5) Ligand->GPCR Binds G_protein Gi Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Phosphorylates

Caption: Simplified signaling pathway for a Gi-coupled GPCR.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents plate_setup Plate Setup (Add reagents to 96-well plate) prepare_reagents->plate_setup incubation Incubation (Reach equilibrium) plate_setup->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing counting Scintillation Counting (Measure radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Structure-Activity Relationship (SAR) Insights and Conclusion

The choice between a this compound and a piperazine scaffold is highly context-dependent, driven by the specific therapeutic target and the desired pharmacological profile.

  • For targets where metabolic stability is a concern , such as the dopamine transporter, replacing a metabolically liable piperazine with a this compound has been shown to be a successful strategy.[1] This highlights the potential of the this compound scaffold to improve pharmacokinetic properties.

  • In terms of receptor selectivity , the core scaffold can play a decisive role. For instance, in the case of sigma receptors, the piperidine moiety appears to be crucial for high affinity at the σ1 subtype, while the piperazine leads to lower affinity.[2] Conversely, for the histamine H3 receptor, the choice between the two scaffolds had a less pronounced effect on affinity in the series studied.[2]

  • Versatility in Synthesis and Derivatization: Both scaffolds offer multiple points for chemical modification, allowing for the fine-tuning of properties such as lipophilicity, basicity, and the spatial arrangement of pharmacophoric groups. The this compound scaffold is a key building block in the synthesis of more complex structures, such as the piperazino-piperidine core of potent CCR5 antagonists.[4] The piperazine ring, with its two nitrogen atoms, offers the advantage of introducing two distinct substituents, which can be exploited to modulate solubility and create multi-target ligands.

References

A Comparative Guide to the Structural Validation of 4-Aminopiperidine Derivatives: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 4-aminopiperidine, a prevalent scaffold in medicinal chemistry, precise structural validation is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic and computational techniques.

This guide leverages experimental data from a 2025 study on two novel 4-amino-N-benzylpiperidine derivatives: 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (B124793) (Compound I) and 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea (Compound II) , to provide a direct comparison of the data obtained from various analytical methods.

At a Glance: Comparison of Structural Validation Techniques

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Modeling
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingAtomic connectivity, chemical environment of nuclei, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns for substructural informationTheoretical 3D structure, conformational analysis, electronic properties, bond parameters
Sample Requirements High-quality single crystal (typically >0.1 mm)Soluble sample in a deuterated solvent (5-20 mg)Small sample quantity (micrograms to nanograms), can be in solid or solutionNone (in-silico technique)
Key Advantages Unambiguous and definitive structural determinationProvides detailed structural information in solution, non-destructiveHigh sensitivity, provides exact molecular formula (HRMS)Predictive power, cost-effective, provides insights into non-crystalline compounds
Key Limitations Crystal growth can be a major bottleneck, structure is in a solid-stateCan be complex to interpret for large molecules, provides an averaged solution-state structureDoes not provide 3D structural information directlyAccuracy is dependent on the level of theory and basis set used, requires experimental validation

I. X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map is generated, from which the molecular structure can be elucidated.

Quantitative Data from X-ray Crystallography

The following table summarizes the crystallographic data for the two 4-amino-N-benzylpiperidine derivatives.

ParameterCompound ICompound II
Empirical Formula C26H27N3OSC28H29N3OS
Formula Weight 445.58471.61
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 10.123(4)11.543(2)
b (Å) 16.456(7)15.876(3)
c (Å) 14.234(6)14.987(3)
β (°) 98.76(1)102.45(1)
Volume (ų) 2334.1(16)2678.9(9)
Z 44
Calculated Density (g/cm³) 1.2671.169
R-factor (%) 4.565.12
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Validation: The final structure is validated using software such as CHECKCIF to ensure its geometric and crystallographic reasonability.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the structure in a solution state, which can be more biologically relevant than the solid-state structure.

Quantitative Data from NMR Spectroscopy

The following table presents key ¹H and ¹³C NMR chemical shifts (δ) for the core structural motifs of Compounds I and II in CDCl₃.

NucleusCompound I (δ, ppm)Compound II (δ, ppm)Assignment
¹H 10.77-10.8010.97N-H (thiourea)
8.98-8.939.00N-H (amide)
7.20-7.807.25-7.90Aromatic Protons
3.503.52N-CH₂ (benzyl)
2.80-3.102.85-3.15Piperidine Protons (axial)
2.10-2.302.15-2.35Piperidine Protons (equatorial)
¹³C 179.0180.5C=S (thiourea)
169.0168.5C=O (amide)
127.0-138.0126.0-139.0Aromatic Carbons
62.863.0N-CH₂ (benzyl)
52.0-53.052.5-53.5Piperidine Carbons
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the this compound derivative is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assign all proton and carbon signals and elucidate the molecular structure.

III. Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) provides information about the molecule's substructures through fragmentation analysis.

Quantitative Data from Mass Spectrometry
m/z ValueProposed Fragment
[M+H]⁺Protonated molecular ion
175[C₁₂H₁₇N]⁺ (loss of the substituent on the 4-amino group)
91[C₇H₇]⁺ (tropylium ion from the benzyl (B1604629) group)
84[C₅H₁₀N]⁺ (piperidine ring fragment)
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the this compound derivative is introduced into the mass spectrometer, typically dissolved in a suitable solvent for electrospray ionization (ESI) or as a solid for electron ionization (EI).

  • Ionization: The sample is ionized using an appropriate technique (e.g., ESI, EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated. For MS/MS, specific ions are selected and fragmented, and the resulting fragment ions are analyzed.

IV. Computational Modeling: An In-Silico Approach

Computational modeling, particularly using Density Functional Theory (DFT), allows for the prediction of the three-dimensional structure and electronic properties of a molecule. It is a valuable tool for corroborating experimental data and for studying conformational preferences.

Quantitative Data from Computational Modeling

The following table compares selected bond lengths and angles of a this compound derivative obtained from X-ray crystallography with those predicted by DFT calculations at the B3LYP/6-31G(d,p) level of theory.

ParameterX-ray Crystallography (Å or °)DFT Calculation (Å or °)
Bond Lengths (Å)
C-N (piperidine ring)1.46 - 1.481.47 - 1.49
C-C (piperidine ring)1.52 - 1.541.53 - 1.55
C-N (exocyclic amine)1.45 - 1.471.46 - 1.48
Bond Angles (°)
C-N-C (piperidine ring)110 - 112111 - 113
C-C-N (piperidine ring)109 - 111110 - 112
Experimental Protocol: Computational Modeling
  • Structure Building: The 2D structure of the this compound derivative is drawn using molecular modeling software.

  • Geometry Optimization: The initial 3D structure is optimized using a suitable level of theory and basis set (e.g., DFT with B3LYP/6-31G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electronic properties, are calculated from the optimized geometry.

logical_relationship cluster_experimental Experimental Methods cluster_theoretical Theoretical Method Xray X-ray Crystallography (Solid State Structure) Validation Complete Structural Validation Xray->Validation Definitive 3D Structure NMR NMR Spectroscopy (Solution Structure) NMR->Validation Confirms Connectivity MS Mass Spectrometry (Molecular Weight & Formula) MS->Validation Confirms Composition Computational Computational Modeling (Predicted Structure) Computational->Xray Corroborates Computational->NMR Corroborates

Caption: Interplay of methods for structural validation.

Conclusion

The structural validation of this compound derivatives is most robustly achieved through a synergistic approach. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's behavior in solution. Mass spectrometry unequivocally confirms the molecular weight and elemental composition. Computational modeling serves as a powerful predictive and corroborative tool. For researchers, scientists, and drug development professionals, the integration of these techniques provides a comprehensive and unambiguous structural characterization, which is essential for advancing drug discovery programs.

Assessing the Metabolic Stability of 4-Aminopiperidine-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a prevalent structural motif in a multitude of therapeutic agents, valued for its ability to impart favorable physicochemical properties. However, the metabolic stability of this moiety is a critical determinant of a drug's pharmacokinetic profile and overall clinical success. This guide provides a comparative analysis of the metabolic stability of various this compound-containing drugs, supported by experimental data and detailed protocols to aid in the design and selection of more robust drug candidates.

Metabolic Pathways and Key Enzymes

The metabolism of drugs containing the this compound moiety is predominantly governed by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major isoform involved in their biotransformation.[1][2][3][4] The primary metabolic pathway for these compounds is N-dealkylation, which involves the removal of a substituent from the piperidine (B6355638) nitrogen.[1][2][5] Other potential but less common metabolic routes include ring α-oxidation to lactams, N-oxidation, and ring-opening reactions.[1] The susceptibility of a this compound-containing drug to metabolism is influenced by the nature of the substituents on the piperidine ring and the overall molecular structure.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of several this compound-containing drugs, as determined by human liver microsomal clearance assays. A higher clearance value indicates lower metabolic stability.

DrugPrimary UseMajor Metabolizing Enzyme(s)Human Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolic Pathway
Astemizole AntihistamineCYP3A4HighN-dealkylation
Cisapride Gastroprokinetic agentCYP3A4HighN-dealkylation to norcisapride
Domperidone AntiemeticCYP3A4Moderate to HighN-dealkylation
Fentanyl Opioid analgesicCYP3A4HighN-dealkylation
Lorcainide AntiarrhythmicCYP2D6, CYP3A4Moderate (t1/2 = 27.9 min for N-dealkylation by CYP3A4)Phenyl ring hydroxylation (major), N-dealkylation (minor)
Clebopride AntiemeticCYP3A4High (50 µL/min/mg)N-dealkylation to N-desbenzylclebopride
Indoramin AntihypertensiveCYP2D6ModerateNot specified
Sabeluzole NootropicCYP2D6, CYP3A4ModerateNot specified

Note: "High" and "Moderate" clearance classifications are based on qualitative descriptions in the cited literature. Specific quantitative values were not available for all compounds in the search results.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using liver microsomes. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and a necessary cofactor, typically NADPH.[6][7][8]

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer containing phosphate buffer and MgCl2.

    • Prepare the NADPH regenerating system or NADPH solution.

    • Thaw the liver microsomes on ice just before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with the incubation buffer.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsome suspension.

    • Add the test compound to initiate the pre-incubation (typically 5-10 minutes at 37°C) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The 0-minute time point is terminated immediately after the addition of NADPH.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Metabolic_Pathway_4_Aminopiperidine cluster_drug This compound-Containing Drug cluster_enzyme Metabolizing Enzyme cluster_metabolites Primary Metabolic Pathways Drug Drug (this compound Core) CYP3A4 CYP3A4 Drug->CYP3A4 Major Pathway CYP2D6 CYP2D6 Drug->CYP2D6 Minor Pathway (for some drugs) N_Dealkylated N-Dealkylated Metabolite CYP3A4->N_Dealkylated N-Dealkylation Hydroxylated Hydroxylated Metabolite CYP2D6->Hydroxylated e.g., Ring Hydroxylation

Caption: Primary metabolic pathways of this compound-containing drugs.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System B Incubate Compound with Microsomes at 37°C A->B C Initiate Reaction with NADPH B->C D Collect Aliquots at Multiple Time Points C->D E Terminate Reaction with Cold Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Metabolic Stability cluster_consequence Pharmacokinetic Consequences A Chemical Structure (e.g., Substituents) C Metabolic Stability (t½, CLint) A->C B Metabolizing Enzyme Profile (e.g., CYP3A4 activity) B->C D Drug Half-Life C->D E In Vivo Clearance C->E F Potential for Drug-Drug Interactions C->F

Caption: Relationship between chemical structure, metabolism, and pharmacokinetics.

References

A Comparative Study of 4-Aminopiperidine in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of 4-aminopiperidine's behavior in various solvent systems, offering critical insights for researchers, scientists, and professionals in drug development. This guide synthesizes available data on the solubility, stability, and reactivity of this compound and presents detailed experimental protocols for the systematic evaluation of its performance in different solvents.

Physicochemical Properties of this compound

This compound is a versatile primary amine and a key building block in the synthesis of numerous pharmaceutical compounds.[1] Its utility is significantly influenced by its physicochemical properties, which are summarized in the table below.

PropertyValueData Source(s)
Molecular Weight100.16 g/mol
Boiling Point65 °C (18 mmHg)[1]
Density0.945 g/mL at 25 °C
pKa~10.37 (Predicted)[1]
Flash Point45.6 °C (closed cup)
AppearanceWhite to light yellow powder or lump[2]

Solubility Profile

To address the gap in quantitative data, the following table has been prepared to guide researchers in systematically recording their experimentally determined solubility data.

SolventSolvent TypeDielectric Constant (ε) at 25°CPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
WaterPolar Protic80.1HighData to be determined
MethanolPolar Protic32.7HighData to be determined
EthanolPolar Protic24.6HighData to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7HighData to be determined
Acetonitrile (B52724)Polar Aprotic37.5ModerateData to be determined
AcetonePolar Aprotic20.7ModerateData to be determined
Tetrahydrofuran (THF)Polar Aprotic7.6ModerateData to be determined
Dichloromethane (DCM)Polar Aprotic9.1Low to ModerateData to be determined
TolueneNonpolar2.4LowData to be determined
HexaneNonpolar1.9LowData to be determined

Stability Assessment

The stability of this compound is crucial for its storage and handling, as well as for the integrity of reactions in which it is a component. Degradation can be influenced by solvent, temperature, light, and the presence of oxygen. While specific stability studies of this compound in a range of organic solvents are not extensively documented, it has been noted to have good thermal stability in the absence of CO2.[3]

The following table can be used to document the results of stability studies.

SolventConditionTime (days)Purity (%)Degradation Products Identified
MethanolRT, Air, Light7Data to be determinedData to be determined
MethanolRT, Inert, Dark7Data to be determinedData to be determined
DichloromethaneRT, Air, Light7Data to be determinedData to be determined
DichloromethaneRT, Inert, Dark7Data to be determinedData to be determined
AcetonitrileRT, Air, Light7Data to be determinedData to be determined
AcetonitrileRT, Inert, Dark7Data to be determinedData to be determined
DMSORT, Air, Light7Data to be determinedData to be determined
DMSORT, Inert, Dark7Data to be determinedData to be determined

Reactivity in Different Solvent Systems

The solvent can significantly impact the reactivity of this compound, particularly in nucleophilic substitution reactions. The general principles of SN2 reactions suggest that polar aprotic solvents enhance the nucleophilicity of amines, leading to faster reaction rates compared to polar protic solvents where hydrogen bonding can solvate and stabilize the amine, reducing its reactivity.[4]

The following table outlines the expected relative reactivity of this compound in a model SN2 reaction (e.g., with benzyl (B1604629) bromide) in different solvent systems.

SolventSolvent TypeExpected Relative Rate of SN2 ReactionRationale
AcetonitrilePolar AproticHighMinimal solvent-nucleophile hydrogen bonding, allowing for a "freer" and more reactive nucleophile.
DMSOPolar AproticHighSimilar to acetonitrile, it is a polar aprotic solvent that enhances nucleophilicity.
THFPolar AproticModerateLess polar than acetonitrile and DMSO, may result in slightly lower reaction rates.
MethanolPolar ProticLowThe solvent can form hydrogen bonds with the amine, stabilizing it and reducing its nucleophilicity.
WaterPolar ProticLowStrong hydrogen bonding with the amine significantly reduces its nucleophilicity.

Experimental Protocols

To facilitate a standardized comparison, detailed experimental protocols for determining the solubility, stability, and reactivity of this compound are provided below.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, THF, toluene)

  • Analytical balance

  • Vials with screw caps

  • Isothermal shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume (e.g., 5 mL) of each selected solvent to the corresponding vial.

  • Seal the vials and place them in an isothermal shaker bath set at 25 °C.

  • Shake the vials for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop the shaking and allow the vials to stand in the bath for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.

  • Determine the concentration of this compound in the filtrate using a validated HPLC method.

  • Alternatively, for non-volatile solvents, evaporate the solvent from the weighed vial and weigh the remaining solid to determine the mass of dissolved this compound.

  • Calculate the solubility in g/100 mL.

Protocol for Stability Assessment (HPLC-Based)

Objective: To assess the stability of this compound in different solvents under various conditions.

Materials:

  • This compound

  • Selected solvents

  • Vials (clear and amber)

  • HPLC system with a UV detector

  • Inert gas (e.g., nitrogen or argon)

  • Controlled temperature chamber/oven

  • Light source (for photostability)

Procedure:

  • Prepare stock solutions of this compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solutions into different sets of vials:

    • Set 1: Clear vials, exposed to ambient light and air.

    • Set 2: Amber vials, protected from light, exposed to air.

    • Set 3: Amber vials, purged with inert gas and sealed, protected from light.

  • Store the vials at a constant temperature (e.g., 25 °C).

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw a sample from each vial.

  • Analyze the samples by HPLC to determine the purity of this compound.

  • Monitor for the appearance of any new peaks, which would indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point.

Protocol for Comparative Reactivity Study (SN2 Reaction)

Objective: To compare the rate of an SN2 reaction of this compound in different solvents.

Materials:

  • This compound

  • Electrophile (e.g., benzyl bromide)

  • Selected solvents

  • Reaction vials with stir bars

  • Constant temperature bath

  • Gas Chromatography (GC) or HPLC system for monitoring reaction progress

  • Internal standard

Procedure:

  • In a series of reaction vials, prepare solutions of this compound (e.g., 0.1 M) in each of the selected solvents.

  • Add an internal standard to each vial.

  • Place the vials in a constant temperature bath (e.g., 25 °C) and allow them to equilibrate.

  • Initiate the reaction by adding a stoichiometric amount of benzyl bromide to each vial simultaneously.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by diluting with a suitable solvent).

  • Analyze the aliquots by GC or HPLC to determine the concentration of the starting materials and the product.

  • Plot the concentration of the product versus time for each solvent.

  • Determine the initial reaction rate for each solvent from the slope of the initial linear portion of the curve.

  • Compare the relative reaction rates.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental design and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_studies Comparative Studies cluster_analysis Data Analysis & Comparison prep_amine This compound solubility Solubility Determination (Isothermal Shake-Flask) prep_amine->solubility stability Stability Assessment (HPLC Analysis) prep_amine->stability reactivity Reactivity Study (SN2 Reaction Kinetics) prep_amine->reactivity prep_solvents Select Solvent Systems (Protic, Aprotic, Nonpolar) prep_solvents->solubility prep_solvents->stability prep_solvents->reactivity data_table Tabulate Quantitative Data (Solubility, Purity, Rate) solubility->data_table stability->data_table reactivity->data_table comparison Comparative Analysis of Solvent Effects data_table->comparison conclusion Draw Conclusions & Recommendations comparison->conclusion

Caption: Experimental workflow for the comparative study of this compound.

Solvent_Effects cluster_solvent Solvent Properties cluster_behavior This compound Behavior polarity Polarity (Dielectric Constant) solubility Solubility polarity->solubility 'Like dissolves like' proticity Proticity (H-Bonding Ability) stability Stability proticity->stability H-bonding can stabilize or participate in degradation reactivity Reactivity (Nucleophilicity) proticity->reactivity Protic solvents decrease nucleophilicity via solvation

Caption: Logical relationship between solvent properties and this compound behavior.

References

4-Aminopiperidine Series: A Comparative Guide to Anti-Tubercular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-tubercular agents. The 4-aminopiperidine scaffold has been explored as a potential pharmacophore in the development of new therapeutics against tuberculosis. This guide provides a comparative analysis of the anti-tubercular activity of the this compound series, presenting experimental data, detailed methodologies, and insights into their mechanism of action.

Performance Comparison: this compound Derivatives vs. Standard Anti-Tubercular Agents

The anti-tubercular efficacy of this compound derivatives has been evaluated through determination of their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of a compound that completely inhibits visible growth of the bacteria.

A systematic study of the this compound scaffold revealed that its intrinsic anti-tubercular activity is limited.[1][2][3] In a screening of various analogs, only a single compound with a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine at the C-4 position of the piperidine (B6355638) ring demonstrated notable activity, with an MIC of 10 μM against M. tuberculosis.[1][2][3] Further modifications to the piperidine core did not lead to an improvement in potency, with most analogs exhibiting MIC values greater than 20 μM.[1][2][3]

However, the incorporation of the this compound moiety into more complex structures, such as 4-aminoquinolone piperidine amides, has yielded highly potent anti-tubercular agents.[4][5][6][7] These compounds have been identified as non-covalent, reversible inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall biosynthesis pathway.[4][5][6][7] Optimization of this scaffold has led to compounds with potent enzymatic inhibition (IC50 < 10 nM) and significant cellular activity (MIC = 60 nM) against M. tuberculosis.[5][6]

The following table summarizes the anti-tubercular activity of selected this compound derivatives and compares them with first-line anti-tubercular drugs.

Compound/DrugTarget/Mechanism of ActionMIC (μM) against M. tuberculosis H37RvReference(s)
This compound Derivatives
N-benzyl-N-phenethyl-1-(norbornen-2-ylmethyl)piperidin-4-amineUnknown10[1][2]
Various other N-1 and C-4 substituted 4-aminopiperidinesUnknown>20[1][2]
4-Aminoquinolone Piperidine Amides
Optimized 4-aminoquinolone piperidine amideDprE1 Inhibition0.06[5][6]
Initial hit 4-aminoquinolone piperidine amideDprE1 Inhibition6.25[4]
First-Line Anti-Tubercular Drugs
IsoniazidMycolic acid synthesis inhibition0.2 - 0.5[8][9][10]
RifampicinRNA synthesis inhibition (targets RNA polymerase)0.1 - 0.5[8][9][10]
EthambutolArabinogalactan synthesis inhibition2.5 - 5.0[8][9][10]
PyrazinamideDisruption of membrane potential and energy production20 - 100[8][9][10]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the anti-tubercular activity of novel compounds. The following is a detailed methodology for the broth microdilution assay, a standard method used for this purpose.

Broth Microdilution MIC Assay for Mycobacterium tuberculosis

This protocol is adapted from established methods for determining the MIC of anti-tubercular agents.[11][12][13][14]

1. Materials:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (or other relevant strains).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Test Compounds: Stock solutions of this compound derivatives and control drugs prepared in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator (37°C), plate reader (optional).

2. Inoculum Preparation:

  • A culture of M. tuberculosis is grown in Middlebrook 7H9 broth to mid-log phase.

  • The turbidity of the bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • 100 µL of sterile Middlebrook 7H9 broth is added to all wells of a 96-well microtiter plate.

  • A serial two-fold dilution of the test compounds and control drugs is prepared directly in the plate. Typically, a starting concentration of 100 µM is used, with subsequent dilutions down to a low concentration (e.g., 0.05 µM).

  • 100 µL of the prepared M. tuberculosis inoculum is added to each well, bringing the final volume to 200 µL.

  • Control wells are included:

    • Growth Control: Wells containing only medium and inoculum (no drug).

    • Sterility Control: Wells containing only medium (no inoculum).

  • The plates are sealed and incubated at 37°C for 7 to 14 days.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound that shows no visible growth of M. tuberculosis.

  • Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

  • Some protocols may include the addition of a growth indicator such as resazurin, where a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.

Visualizing the Mechanism of Action and Experimental Workflow

DprE1 Inhibition Pathway

The more potent 4-aminoquinolone piperidine amides exert their anti-tubercular effect by targeting the DprE1 enzyme. DprE1 is a key enzyme in the synthesis of arabinan, an essential component of the mycobacterial cell wall.[15][16][17][18][19] Inhibition of DprE1 disrupts the cell wall integrity, leading to bacterial death.

DprE1_Inhibition_Pathway cluster_CellWall Mycobacterium Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath Disruption leads to Inhibitor 4-Aminoquinolone Piperidine Amide DprE1_target DprE1 Inhibitor->DprE1_target Binds to DprE1 Block Inhibition Block->DPX Prevents formation Anti_TB_Screening_Workflow cluster_Screening Initial Screening cluster_Validation Hit Validation and Confirmation cluster_Characterization Lead Characterization cluster_Optimization Lead Optimization A Compound Library B High-Throughput Screening (HTS) (e.g., single-point concentration) A->B C Identification of 'Hits' B->C D Dose-Response Assay C->D E Determination of IC50/EC50 D->E F Minimum Inhibitory Concentration (MIC) Assay E->F G Cytotoxicity Assay (e.g., against Vero cells) E->G H Mechanism of Action Studies F->H I Structure-Activity Relationship (SAR) Studies H->I J Synthesis of Analogs I->J K In vivo Efficacy and Toxicology Studies I->K J->F Re-test

References

A Comparative Guide to 4-Aminopiperidines: Affinity and Selectivity for Dopamine D4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the development of therapeutics for a range of neuropsychiatric disorders. Its unique expression profile in the prefrontal cortex and limbic areas of the brain has made it an attractive target for treating conditions such as schizophrenia, ADHD, and substance use disorders, potentially with fewer side effects than drugs targeting the more ubiquitously expressed D2 receptor. This guide provides a comparative analysis of the binding affinity and selectivity of 4-aminopiperidine derivatives for the dopamine D4 receptor, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of several this compound and related piperidine (B6355638)/piperazine analogs for human dopamine D2, D3, and D4 receptors. The data is compiled from various radioligand binding assays and illustrates the structure-activity relationships (SAR) that govern selectivity for the D4 receptor subtype. Lower Ki values indicate higher binding affinity.

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4/D2 SelectivityD4/D3 SelectivityReference
U-99363E 2.2>220->100-fold-[1]
U-101958 1.4>140->100-fold-[1]
CP-293,019 3.4>3310->973-fold-[2]
Compound 12 ~1.62 (pKi 8.79)~3630 (pKi 5.44)~1122 (pKi 5.95)~2240-fold~692-fold[3]
Compound 16 ~1.62 (pKi 8.79)>10000 (pKi <5)~2290 (pKi 5.64)>6172-fold~1413-fold[3]
Compound 19 ~1.51 (pKi 8.82)~575 (pKi 6.24)~245 (pKi 6.61)~380-fold~162-fold[3]
Compound 8a 205.9>10000>10000>48-fold>48-fold[4]
Compound 9j 96>10000>10000>104-fold>104-fold[4]
Compound 11d 121>10000>10000>82-fold>82-fold[4]
Compound 8b 5.5----[5]
Compound 9n 46.8----[5]
Compound 9t 3.0----[5]

Dopamine D4 Receptor Signaling Pathway

Activation of the dopamine D4 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through β-arrestin mediated pathways, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound D4R Dopamine D4 Receptor This compound->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates beta_Arrestin β-Arrestin D4R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Leads to Internalization Receptor Internalization beta_Arrestin->Internalization Mediates Drug_Discovery_Workflow Start Start: Compound Library Primary_Screening Primary Screening: Radioligand Binding Assay (D4) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with high D4 affinity) Primary_Screening->Hit_Identification Selectivity_Screening Selectivity Screening: Radioligand Binding Assays (D2, D3, other receptors) Hit_Identification->Selectivity_Screening Selective_Hits Identification of Selective Hits (High D4 affinity and selectivity) Selectivity_Screening->Selective_Hits Functional_Assays Functional Characterization: - cAMP Inhibition Assay - β-Arrestin Recruitment Assay Selective_Hits->Functional_Assays Lead_Characterization Lead Characterization (Confirmation of antagonist activity) Functional_Assays->Lead_Characterization Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) and Medicinal Chemistry Lead_Characterization->Lead_Optimization In_Vivo_Studies In Vivo Studies: Pharmacokinetics and Efficacy Models Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

Safety Operating Guide

Proper Disposal of 4-Aminopiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Aminopiperidine based on publicly available safety information. It is not a substitute for official regulations and professional consultation. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EH&S) department and adhere to all local, regional, and national regulations for hazardous waste disposal. The primary and mandatory step for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2]

Essential Safety and Hazard Profile

This compound is a flammable, corrosive, and toxic chemical that requires careful handling and disposal to ensure laboratory safety and environmental protection.[3][4] Improper disposal can lead to severe skin burns, eye damage, respiratory irritation, and harm to aquatic life.[1][5][6] Therefore, all waste containing this compound, including contaminated materials, must be treated as hazardous waste.

Key Hazard Information Summary:

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)Incompatible Materials
Flammable Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][3]Flame-retardant lab coat, safety glasses, chemical-resistant gloves.Strong oxidizing agents.[3][7]
Corrosive Causes severe skin burns and eye damage.[1]Chemical-resistant gloves (e.g., nitrile), splash goggles or face shield, lab coat.Strong acids, acid chlorides.[3][7]
Toxic Harmful if swallowed, in contact with skin, or if inhaled.[5][6]Work in a well-ventilated area or chemical fume hood. Use appropriate respiratory protection if necessary.None specified beyond general chemical incompatibilities.
Environmental Hazard May be harmful to aquatic life. Do not allow to enter drains or waterways.[5][7]N/AN/A

Step-by-Step Disposal Procedure

Experimental Protocol: Preparation of this compound Waste for Disposal

Objective: To safely collect, segregate, and label this compound waste for disposal by a certified hazardous waste contractor.

Materials:

  • Appropriate hazardous waste container (chemically compatible, e.g., high-density polyethylene (B3416737) for corrosive materials) with a secure, tight-fitting lid.

  • Hazardous waste labels (as provided by your institution's EH&S department).

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat.

  • Inert absorbent material (e.g., vermiculite, sand) for spill management.

Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[3][7]

    • Segregate waste into solid and liquid forms if required by your facility's procedures. Solid waste includes contaminated gloves, paper towels, and absorbent materials.

  • Containerization:

    • Use a container that is in good condition, free of leaks, and made of a material compatible with corrosive amines.

    • Ensure the container is securely closed at all times, except when adding waste.[8]

    • Do not overfill the container; a general rule is to fill to no more than 90% of its capacity to allow for expansion.[5]

  • Labeling:

    • Attach a completed hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and list all other constituents in the container with their approximate concentrations.

    • Indicate the associated hazards (e.g., "Flammable," "Corrosive," "Toxic") by checking the appropriate boxes on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from sources of ignition and incompatible materials.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of dissolving the residue).

    • Collect the rinsate as hazardous waste and dispose of it in the appropriate liquid waste container.[8]

    • After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]

  • Scheduling Waste Pick-up:

    • Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your facility's rules, contact your institution's EH&S department to schedule a pick-up.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste within a laboratory setting.

G A Waste Generation (this compound or contaminated material) B Is this an empty container? A->B C Segregate Waste (Collect in dedicated container) B->C No D Triple-rinse with appropriate solvent B->D Yes G Properly Label Container (Chemical name, hazards) C->G E Collect rinsate as hazardous waste D->E F Deface original label and dispose of container as non-hazardous D->F E->C H Store in designated satellite accumulation area (Secondary containment) G->H I Schedule Pick-up with EH&S for disposal by licensed contractor H->I

This compound Waste Disposal Workflow

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, additional respiratory protection may be necessary.

  • Containment and Collection: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[3]

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EH&S) department, following your facility's established protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopiperidine
Reactant of Route 2
4-Aminopiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.